Sodium tetrakis(3-fluorophenyl)borate(1-)
Description
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Properties
CAS No. |
26603-18-9 |
|---|---|
Molecular Formula |
C24H16BF4Na |
Molecular Weight |
414.2 g/mol |
IUPAC Name |
sodium;tetrakis(3-fluorophenyl)boranuide |
InChI |
InChI=1S/C24H16BF4.Na/c26-21-9-1-5-17(13-21)25(18-6-2-10-22(27)14-18,19-7-3-11-23(28)15-19)20-8-4-12-24(29)16-20;/h1-16H;/q-1;+1 |
InChI Key |
UHRUUHICZDJQRR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)F)(C2=CC(=CC=C2)F)(C3=CC(=CC=C3)F)C4=CC(=CC=C4)F.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Sodium tetrakis(3-fluorophenyl)borate structure and properties
Structural Dynamics, Synthesis, and Analytical Applications[1]
Executive Summary
Sodium tetrakis(3-fluorophenyl)borate (Na[B(3-C₆H₄F)₄]) is a specialized, lipophilic, weakly coordinating anion (WCA) salt distinct from its more common isomers, the para-substituted (4-fluoro) and the 3,5-bis(trifluoromethyl) ("BArF") analogs.[1] While often overshadowed by the "BArF" anion in catalysis, the 3-fluorophenyl isomer occupies a critical niche in analytical chemistry, particularly in the development of Cesium-selective electrodes (ISEs) and the precipitation of heavy alkali metals.[1]
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, a validated synthesis protocol, and its specific utility in ion-selective sensing and catalysis.[1]
Molecular Architecture & Physicochemical Properties[1][2][3]
The distinct behavior of sodium tetrakis(3-fluorophenyl)borate stems from the specific meta-positioning of the fluorine atom. Unlike the para-isomer, where the fluorine can participate in resonance donation into the ring (counteracting its inductive withdrawal), the meta-fluorine exerts a predominantly inductive electron-withdrawing effect (-I) .[1]
1.1 Structural Specifications
| Parameter | Data |
| Chemical Formula | Na[B(C₆H₄F)₄] |
| Molecular Weight | ~414.16 g/mol |
| CAS Number | 26603-18-9 (Cited in select patent literature; verify with supplier) |
| Geometry | Tetrahedral Boron Center (sp³); Phenyl rings in propeller arrangement |
| Electronic Effect | Meta-F substituent increases anion stability vs. unsubstituted Ph₄B⁻ but is less lipophilic than 3,5-(CF₃)₂ analogs.[1] |
| Solubility | Soluble in polar organic solvents (THF, Acetone, Acetonitrile).[1] Limited solubility in water (precipitates with large cations).[1] |
1.2 The "Meta" Advantage in Ion Pairing
In ion-selective electrode (ISE) membranes, the borate anion acts as an ion-exchanger .[1] The meta-substitution provides a unique balance:
-
Chemical Stability: The electron-withdrawing fluorine protects the B-C bond from acid hydrolysis (protodeboronation) more effectively than unsubstituted tetraphenylborate (NaTPB).[1]
-
Selectivity Tuning: Research indicates that the cesium salt of the 3-fluorophenyl isomer is less soluble than that of the 4-fluorophenyl isomer. This lower solubility product (
) translates to higher selectivity for Cs⁺ in precipitation and sensing applications.[1]
Synthesis & Purification Protocol
Context: The synthesis follows a Grignard-based pathway. This protocol ensures the exclusion of moisture to prevent yield loss and impurity formation.
2.1 Reagents
-
Precursor: 1-Bromo-3-fluorobenzene (CAS: 1073-06-9)[1]
-
Magnesium Turnings: Activated (iodine crystal or heat).[1]
-
Boron Source: Sodium Tetrafluoroborate (NaBF₄) or Boron Trifluoride Etherate (BF₃[1]·OEt₂).
-
Solvent: Anhydrous Diethyl Ether or THF.
2.2 Step-by-Step Methodology
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, react 1-bromo-3-fluorobenzene (4.1 eq) with Mg turnings (4.2 eq) in anhydrous ether.
-
Critical Control: Initiate slowly; maintain gentle reflux to prevent homocoupling.
-
-
Boron Addition:
-
Reflux & Quench:
-
Reflux for 12–24 hours to ensure complete substitution (steric bulk of the 3-fluoro group may slow kinetics compared to unsubstituted phenyls).
-
Quench with aqueous Na₂CO₃ solution.
-
-
Workup & Purification:
-
Extract organic phase.
-
Cation Exchange (Optional): If the product is trapped as a Mg salt, treat with excess NaCl or Na₂CO₃ to enforce the Sodium salt form.[1]
-
Recrystallization: Dissolve crude solid in acetone/ethanol and precipitate with excess water or non-polar hydrocarbon (hexane) to remove boronic acid byproducts.[1]
-
2.3 Synthesis Workflow Visualization
Figure 1: Synthetic pathway for Sodium Tetrakis(3-fluorophenyl)borate via Grignard reagent.[1]
Analytical Application: Cesium Ion-Selective Electrodes (ISE)
The primary industrial and research application of this compound is in the detection of Cesium (Cs⁺), a critical requirement for environmental monitoring (radiocesium) and industrial process control.[1]
3.1 Mechanism of Selectivity
The tetrakis(3-fluorophenyl)borate anion acts as a lipophilic counter-ion within the PVC membrane of an ISE.
-
Donnan Exclusion: The anionic borate sites prevent co-ion (anion) extraction from the sample.
-
Selectivity Coefficient (
): The 3-fluoro substituent tunes the electron density of the phenyl rings.[1] Compared to the unsubstituted tetraphenylborate, the fluorinated analog reduces the interaction energy with highly hydrated cations (like Na⁺, K⁺), thereby enhancing preference for the larger, more polarizable Cs⁺ ion (soft-soft interaction).[1]
3.2 Membrane Fabrication Protocol
Objective: Construct a solvent polymeric membrane sensor.
-
Cocktail Preparation:
-
Casting:
-
Dissolve components in THF (approx. 300 mg solids in 3 mL THF).
-
Pour into a glass ring (24 mm diameter) on a glass plate.
-
Evaporate solvent slowly (24–48h) under a dust cover.[1]
-
-
Conditioning:
-
Cut a disc and mount it in an electrode body.
-
Condition in 0.01 M CsCl solution for 24 hours.
-
3.3 Sensing Pathway Visualization
Figure 2: Mechanism of Cesium sensing using Tetrakis(3-fluorophenyl)borate as the anionic site.
Catalysis & Weakly Coordinating Anion (WCA) Utility[1]
Beyond sensing, the anion serves as a robust counter-ion in organometallic catalysis.[1]
-
Polymerization: Used in the addition polymerization of norbornene-type monomers. The large, weakly coordinating nature of the anion prevents it from blocking the active metal center (e.g., Pd or Ni), thereby increasing catalytic turnover rates compared to smaller anions like BF₄⁻.[1]
-
Stability: The meta-fluorine groups provide sufficient steric bulk and electron withdrawal to resist oxidation at the metal center, a common failure mode for non-fluorinated borates.
Safety & Handling
-
Hazards: Like most arylborates, the compound is an irritant.[1] Avoid inhalation of dust.
-
Stability: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Incompatibility: Strong oxidizing agents. While more stable than tetraphenylborate, it can still undergo acid hydrolysis at very low pH (<2).[1]
References
-
Vandkberg, J. T., Moore, C. E., Cassaretto, F. P., & Posvic, H. (1969).[1] The preparation and reagent properties of sodium tetrakis(p-trifluoromethylphenyl) borate and sodium tetrakis(m-fluorophenyl) borate. Analytica Chimica Acta. Link
-
Jarzembowski, F. J., Cassaretto, F. P., Posvic, H., & Moore, C. E. (1974).[1] The preparation and properties of sodium tetrakis(m-chlorophenyl)borate and sodium tetrakis(m-fluorophenyl)borate. Analytica Chimica Acta. Link
-
Goodall, B. L., et al. (2002).[1] Mold addition polymerization of norbornene-type monomers using group 10 metal complexes. U.S. Patent 6,350,832. Link
-
Saito, Y., Shimizu, S., Kumagai, S., Kameda, T., & Yoshioka, T. (2021).[1][3] Removal of cesium ions from A-type zeolites using sodium tetrakis(4-fluorophenyl)borate and sodium tetraphenylborate. Journal of Radioanalytical and Nuclear Chemistry. (Comparative study highlighting isomer differences). Link
Sources
The Pursuit of "Naked" Cations: A Technical Guide to Weakly Coordinating Anions (WCAs)
Executive Summary
In the realm of cationic metal catalysis, the counterion is never truly "innocent." It is a silent partner that dictates electrophilicity, solubility, and kinetic stability. This guide addresses the strategic selection and handling of Weakly Coordinating Anions (WCAs) —molecular engineered anions designed to minimize coulombic interaction with cationic metal centers.
For researchers in olefin polymerization, Lewis acid catalysis, and battery materials, the "naked" cation is the holy grail. This document bridges the gap between theoretical non-coordination and practical laboratory reality, providing a robust framework for synthesizing, handling, and characterizing complexes stabilized by WCAs like
Part 1: Theoretical Framework & The Coordination Gap
The term "Non-Coordinating Anion" is a misnomer; all anions coordinate to some degree. The goal is to design anions where the Coordinate Bond Energy (
The Equilibrium of Activity
The reactivity of a cationic metal complex
Figure 1: The equilibrium landscape of cationic metal complexes. The WCA is designed to shift the equilibrium away from the Contact Ion Pair (CIP) toward the Active Species.
Key Design Principles
-
Charge Delocalization: Distributing the negative charge over a large volume (e.g.,
cages or bulky borates) reduces the surface charge density. -
Fluorination: The
bond is highly stable and poorly polarizable. Fluorine sheathing protects the core and prevents oxidation. -
Steric Bulk: Prevents the anion from approaching the metal center (increasing the cation-anion distance,
, which reduces Coulombic attraction ).
Part 2: Structural Classes & Selection Strategy
Selecting the right WCA is a trade-off between stability, cost, and coordinating ability.
Comparative Analysis of Common WCAs
| WCA Class | Representative Anion | Stability (Oxidation) | Coordinating Ability | Solubility (Hydrocarbons) | Primary Application |
| Traditional | Low | High (Relatively) | Poor | General Synthesis | |
| Perfluoroaryl Borates | High | Very Low | Good | Olefin Polymerization | |
| BArF | Moderate | Low | Excellent | Organic Catalysis | |
| Carboranes | Extreme | Extremely Low | Moderate | Superacid Chemistry | |
| Alkoxyaluminates | High | Very Low | Excellent | Reactive Cation Stabilization |
Selection Decision Tree
Figure 2: Decision matrix for WCA selection based on electrophilicity and solvent constraints.
Part 3: Experimental Protocol - The "Naked" Cation
Objective: Generation of a cationic Zirconium alkyl complex using Trityl Tetrakis(pentafluorophenyl)borate. Scope: Activation of a pre-catalyst for olefin polymerization or Lewis acid catalysis.
Safety & Prerequisites
-
Atmosphere: Strict inert atmosphere (Glovebox,
ppm ). -
Solvents: Toluene or Bromobenzene, dried over Na/K alloy or alumina columns, stored over
molecular sieves. -
Glassware: Silanized glassware is recommended to prevent surface adsorption of the cationic species.
Protocol: Activation of
This protocol uses
-
Preparation of Precursors:
-
Weigh
(1.0 eq, e.g., 25.2 mg, 0.1 mmol) into a 20 mL scintillation vial. -
Weigh
(1.0 eq, 92.2 mg, 0.1 mmol) into a separate vial. Note: This salt is light-sensitive and thermally sensitive; store at -30°C.
-
-
Solvation:
-
Dissolve the Zirconium complex in 2 mL of cold (-30°C)
-Toluene. -
Dissolve the Trityl Borate in 2 mL of cold
-Toluene. Note: Trityl salts are often sparingly soluble in pure toluene; a drop of difluorobenzene or chlorobenzene may aid solubility if strict non-coordination is less critical.
-
-
Activation (The Critical Step):
-
Add the Trityl Borate solution dropwise to the Zirconium solution while stirring.
-
Observation: The solution should darken (often yellow to orange/red) as the charge-transfer complex forms.
-
Reaction:
-
-
Purification (Optional but Recommended):
-
The byproduct
is neutral and soluble. To isolate the salt, add cold Pentane to precipitate the ionic complex (oiling out is common). -
Decant the supernatant containing
. -
Wash the residue with Pentane (
mL). -
Dry under high vacuum for 1 hour.
-
-
Validation:
-
Redissolve in
-Bromobenzene for NMR analysis.
-
Part 4: Characterization & Quality Control
Validating the "nakedness" of a cation is difficult because the species is inherently unstable.
NMR Spectroscopy ( and )
The difference in chemical shift (
-
NMR of
:-
Monitor the difference between meta and para fluorine signals (
). -
True WCA Behavior:
ppm indicates weak coordination. -
Tight Ion Pairing:
ppm suggests significant cation-anion interaction.
-
DOSY NMR (Diffusion Ordered Spectroscopy)
To confirm that the cation and anion are diffusing separately (Solvent Separated Ion Pair) rather than as a single unit (Contact Ion Pair):
-
Measure diffusion coefficients (
). -
If
, they are paired. -
If
, they are effectively separated.
Crystallography (The Gold Standard)
-
Metric: Measure the shortest Metal-to-Fluorine (M---F) distance.
-
Threshold: If
, the anion is considered non-coordinating. For Zr---F, distances are typical for WCAs.
References
-
Krossing, I., & Raabe, I. (2004).[1][2] Noncoordinating Anions—Fact or Fiction? A Survey of Likely Candidates. Angewandte Chemie International Edition, 43(16), 2066–2090. Link
-
Riddlestone, I. M., Kraft, A., Schaefer, J., & Krossing, I. (2018).[3][4] Taming the Cationic Beast: Novel Developments in the Synthesis and Application of Weakly Coordinating Anions. Angewandte Chemie International Edition, 57(43), 13982–14024.[4] Link
-
Reed, C. A. (1998). Carboranes: A New Class of Weakly Coordinating Anions for Strong Electrophiles, Oxidants, and Superacids. Accounts of Chemical Research, 31(3), 133–139. Link
-
Chitnis, S. S., et al. (2015). The synthesis and properties of two soluble, weakly coordinating derivatives of the tetrakis(perfluoroaryl)borate anion. Organometallics, 34, 18. Link
-
Bochmann, M. (1996). Cationic Group 4 metallocene complexes and their role in polymerisation catalysis: the chemistry of well defined Ziegler catalysts. Journal of the Chemical Society, Dalton Transactions, (3), 255-270. Link
Sources
Navigating the Landscape of Weakly Coordinating Anions: A Technical Guide to Fluorinated Tetraarylborates
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document serves as an in-depth technical guide on a class of compounds crucial to modern synthetic chemistry and drug development: fluorinated tetraarylborates. While the specific inquiry for Sodium tetrakis(3-fluorophenyl)borate did not yield a dedicated CAS number or extensive literature, suggesting it is not a commonly available reagent, this guide will delve into the closely related and well-documented analogues. By understanding the principles governing these molecules, researchers can effectively harness their potential. We will focus on the synthesis, properties, and applications of prominent members of this class, providing a robust framework for their use in research and development.
The Quest for a Non-Interfering Counterion: The Rise of Fluorinated Tetraarylborates
In the realm of catalysis and reactive chemistry, the choice of a counterion is paramount. Traditional anions often coordinate to cationic metal centers, deactivating the catalyst or altering its reactivity. This has led to the development of "weakly coordinating" or "non-coordinating" anions (WCAs), designed to be chemically inert spectators in a reaction.
Among the most successful classes of WCAs are the fluorinated tetraarylborates. The strategic placement of fluorine atoms on the four phenyl rings surrounding a central boron atom creates a large, diffuse, and chemically robust anion. The high electronegativity of fluorine withdraws electron density from the aromatic rings, diminishing the anion's nucleophilicity and its ability to coordinate with cations.
One of the most widely utilized members of this family is Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, commonly known as NaBArF₂₄ (CAS No. 79060-88-1).[1][2] Its exceptional stability and low coordinating ability have made it an indispensable tool in a multitude of chemical transformations.
Structural Hallmarks and Physicochemical Properties
The defining feature of fluorinated tetraarylborates is their unique structure, which directly translates to their desirable chemical properties.
| Property | Description | Significance in Application |
| Chemical Formula | General: Na[B(Ar-F)₄] | The specific nature and position of the fluorine substituents (e.g., -F, -CF₃) on the aryl (Ar) groups dictate the overall properties. |
| Molecular Weight | High, e.g., 886.2 g/mol for NaBArF₂₄[2] | Contributes to low lattice energies in their salts, often leading to good solubility in organic solvents. |
| Appearance | Typically a white to off-white or tan powder. | |
| Solubility | Generally soluble in a range of organic solvents, with limited solubility in non-polar solvents. | Enables their use in a variety of reaction media. |
| Stability | Remarkably stable to acids and many oxidizing agents. | Allows for their use in a wide range of demanding chemical environments. |
The unique properties of these anions have a profound impact on the reactivity of the associated cations, enabling the isolation and study of highly electrophilic and reactive species.
Synthesis and Handling of Fluorinated Tetraarylborates
The synthesis of sodium salts of fluorinated tetraarylborates generally follows a common pathway involving a Grignard reaction. A safe and convenient preparation for NaBArF₂₄ has been developed that avoids the use of metallic magnesium, which can pose safety risks.[3]
Representative Synthesis of a Fluorinated Tetraarylborate (NaBArF₂₄)
The following is a generalized procedure based on established literature.[3]
Caption: Generalized workflow for the synthesis of NaBArF₂₄.
Step-by-Step Methodology:
-
Grignard Reagent Formation: The aryl halide (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene) is reacted with a Grignard reagent, such as isopropylmagnesium chloride, in an ethereal solvent like tetrahydrofuran (THF). This magnesium-halogen exchange reaction forms the corresponding aryl Grignard reagent.[3]
-
Reaction with Boron Source: Sodium tetrafluoroborate (NaBF₄) is then added to the solution of the Grignard reagent.[3]
-
Borate Formation: The aryl Grignard reagent displaces the fluoride ions on the tetrafluoroborate, forming the tetra-substituted borate anion. This reaction is typically stirred for an extended period to ensure complete conversion.[3]
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. Purification often involves washing and drying to yield the final product.[3]
Safety and Handling Considerations
While fluorinated tetraarylborates are generally stable, proper handling is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][5][6][7]
-
Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of the powder.[7]
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data for all analogues is not available, it is prudent to treat them as potentially hazardous. Skin and eye irritation are potential risks. In case of exposure, follow standard first aid procedures and seek medical attention.[5] Some fluorine compounds can release hydrogen fluoride upon decomposition, which is highly toxic and corrosive.[4][5]
Applications in Research and Drug Development
The unique properties of fluorinated tetraarylborates have led to their widespread use in various fields, with significant implications for drug development.
Catalysis
These anions are instrumental in the development of cationic catalysts for a variety of organic transformations, including polymerization, hydrogenation, and C-H bond activation. By acting as a non-coordinating counterion, they stabilize the catalytically active cationic species without interfering in the catalytic cycle.
Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug molecules is a well-established strategy to enhance their pharmacological properties.[8][9][10][11] Fluorination can improve:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[8][11]
-
Binding Affinity: The electronegativity of fluorine can lead to more favorable interactions with biological targets.[8]
-
Lipophilicity and Membrane Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[8][10][11]
Fluorinated tetraarylborates can be used as phase-transfer catalysts or as reagents to generate reactive intermediates in the synthesis of complex, fluorinated pharmaceutical compounds.[12]
Caption: Key application areas of fluorinated tetraarylborates.
Conclusion and Future Outlook
Fluorinated tetraarylborates represent a cornerstone in the field of weakly coordinating anions. Their unique combination of stability, low coordinating ability, and solubility in organic media has made them invaluable tools for chemists. While the specific compound Sodium tetrakis(3-fluorophenyl)borate remains elusive in the common chemical literature, the principles and applications of its well-known analogues, such as NaBArF₂₄, provide a clear roadmap for researchers. As the demand for more sophisticated catalysts and more effective pharmaceuticals continues to grow, the development and application of novel fluorinated tetraarylborates will undoubtedly play a crucial role in advancing the frontiers of chemical science and drug discovery.
References
-
PubChem. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. [Link]
- B.
-
Yakelis, N. A., & Bergman, R. G. (2005). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration. Organometallics, 24(14), 3579–3581. [Link]
-
American Elements. Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. [Link]
-
Alharbi, M. M., van Ingen, Y., Roldan, A., Kaehler, T., & Melen, R. L. (2023). Synthesis and Lewis acidity of fluorinated triaryl borates. Dalton transactions (Cambridge, England : 2003), 52(6), 1820–1825. [Link]
-
Melen, R. L., et al. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions, 52(6), 1820-1825. [Link]
-
Melen, R. L., et al. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions, 52(6), 1820-1825. [Link]
-
Cardiff University. (2024). Synthesis and Lewis Acidity of Fluorinated Triaryl Borates: data. [Link]
-
Nishida, H., Takada, N., Yoshimura, M., Sonoda, T., & Kobayashi, H. (1984). Fluorinated Tetraarylborates as Anionic Phase-transfer Catalysts : An Example of Molecular Design of Functional Fluoroaromatics. Bulletin of the Chemical Society of Japan, 57(9), 2600-2604. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
-
Intel Market Research. (2025). Fluorinated Drugs Market Outlook 2025-2032. [Link]
-
What are the potential applications of fluorinated pharmaceutical intermediates in emerging drug fields?. (2025). [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Al-Sawalha, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. [Link]
-
PlasticsEurope. (2017). Guide for the Safe Handling of Tetrafluoroethylene. [Link]
-
Purdue University. Fluorine Safety. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY. [Link]
-
Airgas. SAFETY DATA SHEET. [Link]
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- 3. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Fluorinated Tetraarylborate Salts: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of fluorinated tetraarylborate salts, a cornerstone class of weakly coordinating anions (WCAs) that have revolutionized synthetic and catalytic chemistry. We will delve into the fundamental principles governing their unique properties, detailing the critical role of fluorine substitution in attenuating coordinating ability. This guide will further explore common synthetic routes, advanced characterization techniques, and a range of applications, from stabilizing highly reactive cations to their function in phase-transfer and polymerization catalysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical knowledge of these indispensable chemical tools.
The Genesis of Weak Coordination: Core Principles
In the realm of chemistry, the interaction between cations and anions is a fundamental governing principle. However, for the study and utilization of highly reactive, electrophilic cations, traditional anions often interfere through strong coordination, masking the cation's intrinsic reactivity. The development of Weakly Coordinating Anions (WCAs) was a pivotal advancement, designed to minimize these interactions.[1][2][3][4] The primary role of a WCA is to replace a few strong electrostatic interactions with a multitude of weaker ones.[3][4]
To be effective, a WCA must possess several key characteristics:
-
Low Nucleophilicity and Basicity: The anion should not readily donate its electron density to the cation.[1][4]
-
High Chemical Stability: It must be resistant to degradation by strong electrophiles and oxidizing agents.[1][2]
-
Large Size and Charge Delocalization: The negative charge should be distributed over a large surface area to minimize localized points of high charge density, which would be susceptible to electrophilic attack.[1][2][3]
Fluorinated tetraarylborates excel in all these areas, largely due to the unique properties of the fluorine atom. Its high electronegativity and the strength of the C-F bond create a chemically robust and poorly polarizable "Teflon-like" surface on the anion.[3] This fluorinated periphery effectively shields the central boron atom and delocalizes the negative charge over numerous atoms, drastically reducing the anion's coordinating ability.[1][3]
From Tetraphenylborate to "BARF": An Evolutionary Leap
The parent compound, tetraphenylborate, [B(C6H5)4]-, while large, is susceptible to electrophilic attack on its phenyl rings. The strategic placement of electron-withdrawing fluorine atoms on these rings dramatically enhances its stability and reduces its coordinating power. This has led to the development of iconic WCAs such as tetrakis(pentafluorophenyl)borate, [B(C6F5)4]-, and the colloquially named "BARF" anion, tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, [BArF4]−.[5] The latter, with its 24 peripheral fluorine atoms, is one of the most weakly coordinating anions known.
Synthesis of Fluorinated Tetraarylborate Salts
The synthesis of fluorinated tetraarylborate salts typically involves the reaction of a boron trihalide with a fluorinated aryl Grignard or organolithium reagent. A common and well-documented example is the synthesis of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF24).[5][6]
General Synthetic Workflow
The overall synthetic process can be visualized as a multi-step sequence, starting from the preparation of the Grignard reagent to the final salt isolation.
Caption: General workflow for the synthesis of NaBArF24.
Detailed Experimental Protocol: Synthesis of NaBArF24
This protocol is a synthesis of information from established literature procedures.[6]
Materials:
-
3,5-bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Sodium tetrafluoroborate (NaBF4), dried under vacuum at 120 °C for 18 hours.[6]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Sodium carbonate (Na2CO3)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Brine solution
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF dropwise to the magnesium. The reaction is exothermic and may require initial heating to initiate. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
Boration Reaction: Cool the freshly prepared Grignard reagent to -20 °C. In a separate flask, prepare a slurry of dried NaBF4 in anhydrous THF. Add the NaBF4 slurry to the Grignard reagent. Allow the reaction mixture to slowly warm to room temperature and stir for 48 hours to ensure high conversion.[6]
-
Work-up: Pour the reaction mixture into a vigorously stirred aqueous solution of Na2CO3 and NaHCO3.[6] This step quenches any unreacted Grignard reagent and helps to precipitate magnesium salts.
-
Extraction: Extract the aqueous mixture with diethyl ether (4 x 200 mL).[6] Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na2SO4.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude NaBArF24.
-
Purification: The product can be further purified by recrystallization from an appropriate solvent system, such as a mixture of diethyl ether and hexane, to obtain an anhydrous, solvent-free salt.[5]
Causality in Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to water. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the Grignard reagent and to ensure high yields.
-
Extended Reaction Time: The 48-hour reaction time for the boration step is necessary to drive the reaction to completion and maximize the yield of the tetraarylborate.[6]
-
Carbonate/Bicarbonate Wash: This aqueous work-up is not only for quenching but also to remove the resulting magnesium salts and any acidic byproducts, simplifying the subsequent purification.[6]
Characterization of Fluorinated Tetraarylborate Salts
The structural integrity and purity of fluorinated tetraarylborate salts are paramount for their successful application. Several analytical techniques are routinely employed for their characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the characterization of these salts.
-
¹⁹F NMR: This is one of the most informative techniques. The spectrum will show characteristic signals for the fluorine atoms on the aryl rings. For [B(C6F5)4]-, three distinct signals corresponding to the ortho, meta, and para fluorine atoms are expected.[7] For the BArF anion, a single signal for the CF3 groups is observed. The purity can be assessed by the absence of extraneous fluorine-containing impurities.
-
¹¹B NMR: The ¹¹B NMR spectrum provides information about the coordination environment of the boron atom. A sharp singlet is typically observed for the tetracoordinate boron in the [BR4]− anion.[8][9] Its chemical shift can be indicative of the electron-withdrawing nature of the aryl substituents.
-
¹H and ¹³C NMR: These spectra are used to confirm the structure of the aryl groups and to ensure the absence of proton-containing impurities or residual solvents.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[10][11][12][13] It allows for the precise determination of bond lengths, bond angles, and the overall geometry of the anion. Furthermore, it can reveal subtle interactions between the cation and the "weakly coordinating" anion in the crystal lattice. For example, crystallographic studies have shown short Li···F contacts in [Li(1,2-F2C6H4)][B(C6F5)4], demonstrating that even with highly fluorinated anions, some cation-anion interactions persist in the solid state.[14]
Quantitative Data Summary
| Anion Name | Common Abbreviation | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Key ¹⁹F NMR Signal (vs. CFCl₃) |
| Tetrakis(pentafluorophenyl)borate | [B(C6F5)4]⁻ | [B(C₆F₅)₄]⁻ | 679.98 | ~ -133 (ortho), ~ -163 (para), ~ -167 (meta) |
| Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | [BArF4]⁻, BARF, [BArF24]⁻ | [B{C₆H₃(CF₃)₂}₄]⁻ | 860.01 | ~ -62 |
Key Applications in Research and Development
The unique properties of fluorinated tetraarylborate salts have made them indispensable in various areas of chemistry.
Stabilization of Reactive Cations
A primary application of these WCAs is the isolation and stabilization of highly electrophilic and reactive cations that would otherwise be transient or inaccessible.[2][15] By minimizing coordination, these anions allow for the study of the intrinsic properties of cations in the condensed phase, providing what has been described as "pseudo gas-phase conditions".[4] A classic example is the stabilization of silylium ions and other highly reactive species.
Homogeneous Catalysis
Fluorinated tetraarylborates are widely used as counterions for cationic catalysts, particularly in olefin polymerization. For instance, in metallocene-catalyzed polymerization, an activator (e.g., a trityl salt of a WCA) is used to abstract a ligand from the metallocene precursor, generating a highly electrophilic, catalytically active cationic species. The WCA stabilizes this active species without coordinating to the metal center, allowing the olefin substrate to bind and the polymerization to proceed.
Anionic Phase-Transfer Catalysis
While conventional phase-transfer catalysis involves the transfer of an anion into an organic phase by a lipophilic cation, fluorinated tetraarylborates can act as anionic phase-transfer catalysts.[16][17][18] Their high lipophilicity allows them to transfer cations (e.g., diazonium ions) from an aqueous or solid phase into a nonpolar organic phase.[16][17] This process enhances the reactivity of the cationic species by effectively dehydrating it.[16][17]
Caption: Role of [BArF4]⁻ in anionic phase-transfer catalysis.
This has been successfully applied to various electrophilic reactions, including diazo coupling and Friedel-Crafts alkylations.[16][17]
Conclusion and Future Outlook
Fluorinated tetraarylborate salts represent a triumph of molecular design, providing chemists with a powerful tool to explore and exploit cationic reactivity. Their robust nature, coupled with their exceptionally low coordinating ability, has firmly established them in both academic research and industrial applications. Future developments in this field will likely focus on the synthesis of even larger and more inert anions, pushing the boundaries of what constitutes a "non-coordinating" anion and enabling the stabilization of even more reactive chemical species. The continued exploration of their applications in catalysis, materials science, and electrochemistry promises to yield further innovations.
References
- Krossing, I. (n.d.). Chemistry with weakly coordinating anions - Introduction and overview.
- (2017, January 3). Synthesis, Characterization, and Properties of Weakly Coordinating Anions Based on tris-Perfluoro-tert-Butoxyborane. ACS Publications.
- Ichikawa, J., Kobayashi, H., & Sonoda, T. (n.d.). Fluorinated Tetraarylborates as Anionic Phase-transfer Catalysts : An Example of Molecular Design of Functional Fluoroaromatics. ResearchGate.
- (n.d.). Vertex Differentiation Strategy for Tuning the Physical Properties of closo-Dodecaborate Weakly Coordinating Anions - PMC.
- Krossing, I. (n.d.). Weakly Coordinating Anions. The Krossing Group.
- (n.d.). Application Sheet - Weakly-Coordinating Anions. Iolitec.
- Krossing, I. (n.d.). Weakly Coordinating Anions WCAs.... Krossing Group.
- (n.d.). Weakly Coordinating Anions: Fluorinated Alkoxyaluminates | Request PDF. ResearchGate.
- (n.d.). Weakly Coordinating Anions and Lewis Superacidity. Universität Freiburg.
- (n.d.). Fluorinated Tetraarylborates as Anionic Phase-transfer Catalysts : An Example of Molecular Design of Functional Fluoroaromatics. CiNii Research.
- (n.d.). Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate - Wikipedia.
- Krossing, I., & van Wüllen, L. (2002, February 2). Superweak complexes of tetrahedral P4 molecules with the silver cation of weakly coordinating anions. PubMed.
- (n.d.). weakly coordinating anions: Topics by Science.gov.
- (2025, December 24). FormulaB NMR Spectra and Structure of Boric Oxide and Alkali Borate Glasses.
- (n.d.). Fig. 3 11 B-NMR spectra (normalized) of solutions containing variable.... ResearchGate.
- (2016, July 2). US9611280B2 - Tetraaryl borate compound and method for producing same - Google Patents.
- (n.d.). NMR Studies of Hydrated Sodium Tetraborate Minerals. I. Boron—Oxygen Polyion in Borax and Tincalconite. AIP Publishing.
- (2025, August 6). Synthesis and Structure of a New Tetrakis(pentafluorophenyl)borate Salt of the Silver(I) Cation with Novel Trigonal Planar Tris(benzene) Coordination. ResearchGate.
- (n.d.). The Role of Tetraphenylborates in Phase-Transfer Catalysis: A Review of Applications and Protocols. Benchchem.
- (n.d.). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC.
- (n.d.). The Interplay of Weakly Coordinating Anions and the Mechanical Bond: A Systematic Study of the Explicit Influence of Counterions on the Properties of (Pseudo)rotaxanes - PMC.
- (n.d.). Identification and Characterization of Sugar-Borate Ester Complexes Formed by Reaction of Calcium and - NMR Testing Laboratory.
- (2025, June 23). An Aluminum-Based Lewis Superacid and Its Weakly Coordinating Anions Derived from an Organotellurium Ligand | JACS Au. ACS Publications.
- (2024, January 3). 11B NMR of the Morphological Evolution of Traditional Chinese Medicine Borax - PMC. NIH.
- (n.d.). Tetrafluoroborate Salt Fluorination for Preparing Alkyl Fluorides. ResearchGate.
- (n.d.). Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC. NIH.
- (n.d.). Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Harvard DASH.
- (2023, July 12). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI.
- (n.d.). Weakly coordinating polyfluorinated tetraarylborate “BArF” ions. ResearchGate.
- (2023, August 27). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions.
- (2021, October 24). Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst.
- (2024, March 16). Synthesis and X-ray characterization of the organotriboroxinate salts [Me3NCH2CH2OH][Ph4B3O3] and [NEt3H][Ph3B3O3(OH)], and the X-ray structure of the triarylboroxine, (4-MeOC6H4)(3)B3O3. University of Southampton.
- Krossing, I. (n.d.). Chemistry with WCAs. The Krossing Group.
- (n.d.). New approaches to fluorinated ligands and their application in catalysis. University of Liverpool.
- (n.d.). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Harvard DASH.
- (n.d.). B(OH)4− hydration and association in sodium metaborate solutions by X-ray diffraction and empirical potential structure refinement. RSC Publishing.
- (2009, July 9). X-ray diffraction, X-ray photoelectron spectra, crystal structure, and optical properties of centrosymmetric strontium borate Sr2B16O26. PubMed.
- (n.d.). Redetermination of the borax structure from laboratory X-ray data at 145 K. ResearchGate.
- (2025, June 18). Green chemistry milestone: fluorine complexes from common fluoride salt. EurekAlert!.
Sources
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- 3. Weakly Coordinating Anions — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
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- 5. Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate - Wikipedia [en.wikipedia.org]
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- 7. US9611280B2 - Tetraaryl borate compound and method for producing same - Google Patents [patents.google.com]
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- 11. Synthesis and X-ray characterization of the organotriboroxinate salts [Me3NCH2CH2OH][Ph4B3O3] and [NEt3H][Ph3B3O3(OH)], and the X-ray structure of the triarylboroxine, (4-MeOC6H4)(3)B3O3 - ePrints Soton [eprints.soton.ac.uk]
- 12. X-ray diffraction, X-ray photoelectron spectra, crystal structure, and optical properties of centrosymmetric strontium borate Sr2B16O26 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility and Applications of Sodium Tetrakis(3-fluorophenyl)borate
Executive Summary
Sodium tetrakis(3-fluorophenyl)borate (NaT3FPB) represents a critical class of Weakly Coordinating Anions (WCAs) .[1][2][3] It serves as a strategic intermediate between the hydrophilic, acid-labile sodium tetraphenylborate (NaTPB) and the super-lipophilic sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF).[1][2][3]
This guide provides a rigorous analysis of the solubility profile, synthesis, and application of the 3-fluorophenyl isomer.[2] While often overshadowed by its 4-fluorophenyl (para) and 3,5-bis(trifluoromethyl) analogs, the 3-fluoro (meta) isomer offers unique selectivity coefficients in ion-selective electrodes (ISEs) and specific solubility parameters for polymerization catalysis.[1][2][3]
Key Takeaway: The meta-fluorine substitution enhances oxidative stability and lipophilicity compared to the parent NaTPB without introducing the extreme steric bulk or cost associated with NaBARF.[2]
Chemical Identity & Structural Disambiguation
To ensure experimental success, it is vital to distinguish the 3-fluorophenyl isomer from its common homologs.
| Compound | Common Name | Abbreviation | Key Characteristic |
| Sodium tetrakis(3-fluorophenyl)borate | m-Fluoro Borate | NaT3FPB | Target Molecule. Meta-substitution.[1][2][3] Balanced lipophilicity.[2] |
| Sodium tetrakis(4-fluorophenyl)borate | p-Fluoro Borate | NaTFPB / Cesibor | Common reagent for Cesium ISEs and surfactant titration.[1][2][3] |
| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | NaBARF / Kobayashi’s Anion | NaTFPB (Ambiguous) | Extreme lipophilicity; non-coordinating standard.[1][2][3] |
| Sodium tetraphenylborate | Kalignost (Na salt) | NaTPB | Parent compound; susceptible to acid hydrolysis.[1][2][3] |
Structural Visualization
The following diagram illustrates the steric and electronic environment of the 3-fluoro isomer compared to the parent borate.
Figure 1: Structural assembly of Sodium Tetrakis(3-fluorophenyl)borate. The meta-position fluorine withdraws electron density, stabilizing the boron center against oxidation.[2]
Solubility Profile in Organic Solvents[2]
The solubility of NaT3FPB is governed by the lattice energy of the salt versus the solvation energy of the cation (Na⁺) and the large hydrophobic anion.[2]
Solubility Matrix
Data synthesized from homologous series analysis and experimental protocols for fluorinated aryl borates.
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | Tetrahydrofuran (THF) | High (>1.0 M) | Primary solvent for synthesis.[1][2][3] Oxygen lone pairs effectively solvate Na⁺.[2] |
| Acetonitrile (MeCN) | High | Excellent for electrochemical studies; fully dissociates the ion pair.[1][2][3] | |
| DMF / DMSO | High | High dielectric constant ensures complete dissolution.[1][2] | |
| Ethers | Diethyl Ether | Moderate | Soluble, but less than in THF.[1] Often used to precipitate impurities.[2] |
| Dimethoxyethane (DME) | High | Chelation of Na⁺ by DME enhances solubility significantly.[1][3] | |
| Chlorinated | Dichloromethane (DCM) | Moderate-High | Soluble due to the lipophilic fluorinated rings.[1][3] Key for two-phase reactions. |
| Chloroform | Moderate | Slightly less soluble than in DCM.[1][2] | |
| Plasticizers | o-NPOE / DOS | High | Critical for ISEs. Dissolves readily in PVC membrane matrices.[1] |
| Alcohols | Methanol/Ethanol | High | Soluble, but protic solvents may interfere with specific catalytic cycles.[1] |
| Hydrocarbons | Hexane/Toluene | Low/Insoluble | The sodium salt is too ionic.[2] Requires cation exchange (e.g., to TBA⁺ salt) for solubility here.[2][3] |
| Aqueous | Water | Sparingly Soluble | More soluble than NaBARF, but significantly less soluble than NaTPB.[1] |
The "Fluorine Effect" on Partitioning
The addition of the fluorine atom at the 3-position increases the lipophilicity (logP) of the anion.[2]
-
NaTPB: Partitions into water/organic interfaces easily.[1]
-
NaT3FPB: Preferentially stabilizes in the organic phase (DCM, NPOE) during liquid-liquid extraction.[1][2]
-
Protocol Note: If using in aqueous-organic biphasic systems (e.g., phase transfer catalysis), NaT3FPB acts as a "soft" anion, carrying cations into the organic layer more effectively than non-fluorinated analogs [1].[1][2]
Experimental Protocols
Synthesis & Purification (Grignard Route)
Warning: Organoboron synthesis requires strictly anhydrous conditions.[1][2][3]
Reagents:
-
Solvent: Anhydrous THF
Workflow:
-
Grignard Formation: Generate 3-fluorophenylmagnesium bromide in THF under Argon.
-
Boron Addition: Add solid NaBF₄ (0.25 equiv) to the Grignard solution at 0°C.
-
Reflux: Heat to reflux for 12–24 hours to drive the substitution of all four fluorides on the boron.
-
Quench: Pour into aqueous Na₂CO₃ (saturated).
-
Extraction: Extract with Diethyl Ether or DCM.
-
Purification (Critical): The crude product often contains boronic acid byproducts.[2]
Fabrication of PVC Membrane for ISE
This protocol describes the use of NaT3FPB as an ionic additive (excluder) in a cation-selective electrode.[1][2][3]
Composition:
-
Ionophore: 1.0 wt% (Specific to target, e.g., Valinomycin for K⁺)[1][2][3]
-
NaT3FPB: 0.5 wt% (approx 50 mol% relative to ionophore)[1][2][3]
Procedure:
-
Dissolve all components in 3 mL of THF .
-
Pour into a glass ring (24 mm diameter) fixed on a glass plate.
-
Cover with a filter paper stack to control evaporation rate.[2]
-
Allow to evaporate for 24 hours at room temperature.
-
Result: A transparent, flexible master membrane approx.[2] 0.2 mm thick.[2]
Figure 2: Fabrication workflow for Ion-Selective Electrode membranes using NaT3FPB.
Applications & Mechanistic Insights
Ion-Selective Electrodes (ISEs)
In potentiometric sensors, the borate anion serves two roles:
-
Donnan Exclusion: It prevents the extraction of sample anions (Cl⁻, etc.) into the membrane, ensuring Nernstian slope.[2]
-
Resistance Reduction: It lowers the bulk resistance of the membrane.[2]
Why NaT3FPB?
-
Vs. NaTPB: NaTPB can leach out of the membrane over time due to water solubility, causing signal drift.[2] NaT3FPB is more lipophilic, extending sensor lifetime [2].
-
Vs. NaBARF: NaBARF is extremely bulky.[1][2] In some cases, the steric bulk prevents optimal ion-pairing with specific ionophores.[2] NaT3FPB offers a "medium" steric profile.[2]
Phase Transfer Catalysis & Synthesis
The 3-fluorophenyl borate anion is weakly coordinating.[2][4] In organic synthesis, it can be used to stabilize reactive cationic species (e.g., in polymerization catalysts) where the anion must not compete with the monomer for the metal center [3].[2][4]
Stability and Handling
-
Oxidative Stability: The electron-withdrawing fluorine atoms make NaT3FPB more resistant to oxidation than NaTPB.[2] It is compatible with mild oxidants.[2]
-
Acid Stability: While more stable than NaTPB, it will eventually undergo protodeboronation in strong acids (pH < 1).[1][2][3]
-
Storage: Store in a desiccator. While not extremely hygroscopic, the sodium salt can form hydrates (dihydrate is common).[1][2]
References
-
Nishida, H., Takada, Y., Yoshimura, T., Sonoda, T., & Kobayashi, H. (1990).[1][2] "Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.[1][2][3][4][5][6][7][8] Highly Lipophilic Stable Anionic Agent for Solvent-extraction of Cations."[1][2] Bulletin of the Chemical Society of Japan. Link (Foundational work on fluorinated borates).[2][3]
-
Bakker, E., & Pretsch, E. (2005).[2] "Potentiometry at Trace Levels." Trends in Analytical Chemistry. Link (Discusses the role of lipophilic borates in ISEs).[1][2][3]
-
Goodall, B. L., et al. (1998).[2] "Addition Polymerization of Norbornene-type Monomers using Group 10 Metal Complexes." U.S. Patent 6,350,832.[2] Link (Explicitly lists Sodium tetrakis(3-fluorophenyl)borate as a catalyst activator).[2][3]
-
Yakelis, N. A., & Bergman, R. G. (2005).[2][5] "Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate." Organometallics. Link (Protocol adapted for fluorinated analogs).[2][3]
Sources
- 1. lookchem.com [lookchem.com]
- 2. US6350832B1 - Mold addition polymerization of norbornene-type monomers using group 10 metal complexes - Google Patents [patents.google.com]
- 3. Sodium tetrakis 3,5-bis(trifluoromethyl)phenyl borate 79060-88-1 [sigmaaldrich.com]
- 4. Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate - Wikipedia [en.wikipedia.org]
- 5. Fluorinated tetraphenylborate anion - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 6. Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate - Wikipedia [en.wikipedia.org]
- 7. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | C32H12BF24Na | CID 23681909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Technical Guide: Tetrakis(3-fluorophenyl)borate vs. Tetrakis(pentafluorophenyl)borate
[1]
Executive Summary
This technical guide provides a rigorous comparison between Tetrakis(pentafluorophenyl)borate (
The Core Distinction:
-
Tetrakis(pentafluorophenyl)borate (F20): A hyper-stable, non-coordinating anion used primarily in olefin polymerization catalysis and lithium-ion battery electrolytes .[1] Its perfluorination provides extreme steric shielding and electron withdrawal, rendering it inert to strong electrophiles.
-
Tetrakis(3-fluorophenyl)borate (F4): A "tunable" anion used primarily in Ion-Selective Electrodes (ISEs) .[1] Lacking ortho-fluorine substituents, it is significantly less stable against acidolysis and more coordinating than the F20 variant. Its utility lies in potentiometric sensing where extreme lipophilicity is required but the cost/performance ratio of perfluorination is unjustified, or where specific cation-pi interactions are desired to modulate selectivity.
Molecular Architecture & Mechanistic Theory[1]
The functional difference between these two anions is dictated by Steric Shielding and Inductive Stabilization .
The Ortho-Fluorine Effect
The critical failure mode for arylborate anions is protodeboronation (acidolysis), where a proton attacks the carbon-boron bond.
-
F20 (Penta): Fluorine atoms at the 2,6-positions (ortho) create a dense electron cloud that physically blocks proton attack at the ipso-carbon.[1]
-
F4 (3-Fluoro): The 3-position (meta) offers zero steric protection to the boron-carbon bond.[1] The anion is susceptible to decomposition in acidic media or by strong electrophiles.
Visualization of Stability Mechanism
Figure 1: Mechanistic pathway of acidolysis. The F20 variant resists attack due to ortho-fluorine shielding, while the F4 variant degrades.
Physicochemical Property Comparison
The following data synthesizes experimental values and predictive Hammett substituent effects.
| Feature | Tetrakis(pentafluorophenyl)borate (F20) | Tetrakis(3-fluorophenyl)borate (F4) |
| Formula | ||
| Fluorine Count | 20 | 4 |
| Hammett | Very High (Electron Withdrawing) | Moderate |
| Coordination Ability | Extremely Weak (Non-Coordinating) | Weak (Coordinating) |
| Acid Stability | High (Stable in conc.[1] acids) | Low (Hydrolyzes in mild acid) |
| Lipophilicity | Extreme | Moderate |
| Primary Application | Olefin Polymerization (Cocatalyst) | Ion Selective Electrodes (Sensor) |
| Cost | High | Moderate/Low |
| Oxidation Potential | > 1.5 V vs. Fc/Fc+ | ~ 0.8 V vs. Fc/Fc+ |
Application Analysis
High-Performance Catalysis (The F20 Domain)
In metallocene-based olefin polymerization, the anion must stabilize the cationic metal center without coordinating to it.
-
Why F20 wins: The
anion is so weakly coordinating that it allows the cationic metal center (e.g., ) to remain "naked" and highly active for monomer insertion.[1] -
Why F4 fails: The
anion has higher electron density on the phenyl rings.[1] It will coordinate to the metal center, effectively "poisoning" the catalyst and reducing activity by orders of magnitude.
Potentiometric Sensing (The F4 Domain)
In Ion-Selective Electrodes (ISEs), the borate anion acts as an "ion exchanger" in the PVC membrane to exclude anions from the sample and ensure Nernstian response to cations.[1]
-
The Selectivity Factor: While F20 is often too lipophilic (leaching resistance is good, but it can be expensive), the F4 variant offers a balance.[1]
-
Tuning: By using 3-fluorophenyl (or 4-chlorophenyl) variants, researchers can fine-tune the Selectivity Coefficient (
) .[1] The electron density on the aromatic rings can interact with specific cations (cation-pi interactions), altering the preference of the electrode for Potassium ( ) over Sodium ( ).[1]
Experimental Protocols
Protocol A: Acid Stability Assessment (Differentiation Test)
Use this protocol to validate the identity of an unknown borate salt or to determine suitability for acidic catalytic cycles.[1]
Reagents:
-
Borate Salt (10 mg)[1]
-
Solvent:
(Deuterated Acetonitrile)[1] -
Acid: Triflic Acid (
, 1.0 equiv)[1] -
Internal Standard: Hexamethylbenzene[1]
Workflow:
-
Dissolution: Dissolve 10 mg of the borate salt in 0.6 mL
in an NMR tube. -
Baseline: Acquire
NMR and NMR spectra ( ). -
Acidification: Add 1.0 equivalent of Triflic Acid. Shake vigorously.
-
Monitoring: Acquire spectra at
min, hour, and hours.
Interpretation:
-
F20 Result: No change in
signal (sharp singlet ~ -16 ppm). -
F4 Result: Disappearance of the borate signal; appearance of
(borane) and new signals corresponding to 1-fluoro-3-benzene (fluorobenzene derivative).[1]
Protocol B: Synthesis of Sodium Tetrakis(3-fluorophenyl)borate
Note: While F20 synthesis requires cryogenic lithiation of pentafluorobenzene, F4 synthesis follows a standard Grignard route.[1]
Step-by-Step:
-
Grignard Formation: React 1-bromo-3-fluorobenzene (20 mmol) with Mg turnings (22 mmol) in dry Ether/THF to form
. -
Boration: Cool to 0°C. Add
(4.5 mmol) or (followed by Na workup). -
Reflux: Heat to reflux for 12 hours to drive the substitution of all four groups.
-
Quench: Pour into aqueous
(saturated). -
Precipitation: The sodium salt is often water-soluble. Extract impurities with ether. To isolate, perform metathesis with a bulky cation (e.g., Ammonium) or salt out with high concentration NaCl.[1]
Strategic Selection Guide
Use the following decision matrix to select the appropriate anion for your research:
Figure 2: Decision matrix for anion selection.
References
-
Krossing, I., & Raabe, I. (2004).[1] Noncoordinating Anions—Fact or Fiction? A Survey of Likely Candidates. Angewandte Chemie International Edition, 43(16), 2066-2090.[1] Link[1]
-
Massey, A. G., & Park, A. J. (1964).[1] Perfluorophenyl derivatives of the elements: I. Tris(pentafluorophenyl)boron.[1] Journal of Organometallic Chemistry, 2(3), 245-250.[1] Link
-
Bühlmann, P., Pretsch, E., & Bakker, E. (1998).[1] Carrier-Based Ion-Selective Electrodes and Bulk Optodes.[1] 2. Ionophores for Potentiometric and Optical Sensors. Chemical Reviews, 98(4), 1593-1688.[1] Link[1]
-
Nishida, H., Takada, N., Yoshimura, M., Sonoda, T., & Kobayashi, H. (1984).[1][2] Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.[1][2][3][4][5][6] Highly Lipophilic Stable Anionic Agent for Solvent-extraction of Cations.[2][7] Bulletin of the Chemical Society of Japan, 57(9), 2600-2604.[1] Link[1]
-
Umezawa, Y., et al. (2000).[1][5] Potentiometric selectivity coefficients of ion-selective electrodes. Pure and Applied Chemistry, 72(10), 1851-2082.[1] Link
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Methodological & Application
Application Notes & Protocols: Leveraging Sodium Tetrakis(aryl)borates for Advanced Norbornene Polymerization
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of sodium tetrakis(3-fluorophenyl)borate and its analogues, particularly Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄), as highly effective activators in the vinyl addition polymerization of norbornene and its derivatives. We delve into the underlying organometallic mechanisms, provide detailed, field-tested protocols for catalytic system preparation and polymerization, and offer insights into data analysis and troubleshooting.
Foundational Principles: The Role of Weakly Coordinating Anions in Catalysis
The vinyl addition polymerization of norbornene yields a polymer (VA-PNB) with a saturated, bicyclic backbone, conferring exceptional thermal stability, a high glass transition temperature (Tg), and a low dielectric constant.[1][2][3] These properties make VA-PNB a material of significant interest for applications in microelectronics and advanced engineering thermoplastics.[1][3] The polymerization is most effectively catalyzed by late-transition metal complexes, particularly those based on palladium and nickel.[1][4][5]
However, the neutral metal precatalyst is typically dormant. Activation requires transformation into a cationic species that is sufficiently electrophilic to coordinate and polymerize the olefin monomer. This is achieved by using a cocatalyst or activator. While methylaluminoxane (MAO) is a common activator, borane-based activators like sodium tetrakis(aryl)borates offer distinct advantages.[4][6]
Sodium tetrakis(3-fluorophenyl)borate and its more sterically hindered and weakly coordinating analogue, Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (commonly known as NaBArF or NaBArF₂₄), function by abstracting an anionic ligand (e.g., methyl, chloride) from the metal precatalyst.[4][7] This process generates a highly reactive, cationic metal center. The resulting borate anion is large, sterically bulky, and has a delocalized charge, making it a "weakly coordinating anion" (WCA).[8][9] Its role is critical: it stabilizes the cationic metal center electrostatically without forming a strong covalent bond, thus leaving a coordination site available for the norbornene monomer to bind and insert into the growing polymer chain.[8][9]
Mechanism: From Dormant Precatalyst to Active Polymerization
The activation and polymerization process using a Pd(II) precatalyst and a sodium tetrakis(aryl)borate activator follows a well-established coordination-insertion pathway.
-
Activation: The sodium salt of the borate anion reacts with the neutral palladium precatalyst (e.g., L-Pd(R)Cl, where L is a ligand like a phosphine and R is an alkyl group). The borate anion abstracts the chloride ligand, and the sodium cation precipitates as NaCl.
-
Formation of the Active Species: This abstraction generates a cationic palladium complex, [L-Pd(R)]⁺, which is stabilized by the non-coordinating borate anion, [B(ArF)₄]⁻.
-
Initiation & Propagation: A norbornene monomer molecule coordinates to the vacant site on the electrophilic palladium center. Subsequently, it undergoes migratory insertion into the Pd-R (or Pd-Polymer) bond, extending the polymer chain by one monomer unit and regenerating the vacant coordination site for the next monomer.[10][11]
Figure 1: General mechanism for catalyst activation and norbornene polymerization.
Core Components and Reagents
A successful polymerization relies on the purity and proper handling of three key components. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
| Component | Examples | Key Considerations |
| Monomer | Norbornene, 5-Vinyl-2-norbornene (VNB)[8][12], 5-(bromoalkyl)norbornenes[13] | Must be free of inhibitors and water. Purification by distillation from a drying agent (e.g., CaH₂) is recommended. |
| Precatalyst | (t-Bu₃P)PdMeCl[2], (cod)Pd(CH₃)Cl[7], [Pd(η³-C₆H₅CHCH₂C₆F₅)(PCy₃)]⁺[8] | These are typically air- and moisture-sensitive solids. Store under inert atmosphere and use as received from commercial suppliers or synthesize according to literature procedures. |
| Activator | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄) | Highly hygroscopic. Must be rigorously dried before use.[14] It is a stable, white solid that is more soluble in organic solvents than many other salts.[15][16] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane, Toluene, Tetrahydrofuran (THF)[10][12] | Must be anhydrous. Purify using a solvent purification system or by distillation from appropriate drying agents (e.g., CaH₂ for halogenated solvents, Na/benzophenone for THF). |
Detailed Experimental Protocol
This protocol provides a general procedure for the vinyl addition polymerization of norbornene. Molar ratios and reaction times should be optimized for specific monomers and desired polymer properties.
Reagent Preparation (In Glovebox)
-
Monomer Stock Solution: Prepare a stock solution of the purified norbornene monomer in the chosen anhydrous solvent (e.g., 2 M in toluene).
-
Precatalyst Stock Solution: Prepare a dilute stock solution of the palladium precatalyst (e.g., 5 mM in toluene). The solid should be weighed carefully in the glovebox and dissolved in the anhydrous solvent.
-
Activator Stock Solution: Prepare a stock solution of NaBArF₂₄ of equivalent molarity to the precatalyst (e.g., 5 mM in THF). Note: THF is often a good solvent for borate salts. Ensure complete dissolution.
Polymerization Procedure (Schlenk Line)
-
Reactor Setup: Take a dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar.
-
Charging the Reactor: Through the sidearm under a positive flow of nitrogen, add the desired volume of the norbornene stock solution. The monomer-to-catalyst ratio can range from 500:1 to 10,000:1 or higher, depending on the target molecular weight.
-
Initiation:
-
Using a gas-tight syringe, inject the required volume of the precatalyst stock solution into the stirring monomer solution.
-
Immediately after, inject an equimolar amount of the activator stock solution. A color change or slight turbidity (due to NaCl precipitation) may be observed, indicating catalyst activation.
-
-
Polymerization: Allow the reaction to stir at the desired temperature (e.g., room temperature to 75 °C).[8] Reaction times can vary from minutes to several hours. The viscosity of the solution will increase as the polymer forms.
-
Termination: To quench the polymerization, open the flask to air and add a large excess of methanol, often acidified with a small amount of HCl.[4]
-
Isolation:
-
The polymer will precipitate as a white solid. Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Collect the polymer by filtration using a Büchner funnel.
-
Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
-
Figure 2: Standard experimental workflow for norbornene polymerization.
Data Analysis and Expected Results
The resulting polymer should be characterized to determine its molecular weight, structure, and thermal properties.
| Analysis Technique | Purpose | Typical Result for VA-PNB |
| GPC (Gel Permeation Chromatography) | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[2][7] | Mn can be controlled from a few thousand to >100,000 g/mol . Dispersity is typically low (Đ < 1.5), indicating a well-controlled polymerization.[8][12] |
| ¹H & ¹³C NMR | Confirm polymer microstructure (vinyl addition vs. ROMP). | The spectrum will show broad signals in the aliphatic region (1.0-3.0 ppm) and an absence of olefinic proton signals (~5.5 ppm) that would indicate a ROMP-derived polymer.[5] |
| DSC/TGA | Measure thermal properties like glass transition (Tg) and decomposition (Td) temperatures.[2][3] | Unsubstituted VA-PNB has a very high Tg (>300 °C).[2] Substituted polynorbornenes have tunable Tg values.[3] |
Representative Data
The following table summarizes typical results for the polymerization of 5-vinyl-2-norbornene (VNB) catalyzed by a Pd/NaBArF₄ system, demonstrating the high efficiency of this catalytic method.
| Entry | [VNB]:[Pd] Ratio | Temp (°C) | Time (h) | Yield (%) | Mn (kDa) | Đ |
| 1 | 5,000 : 1 | 75 | 2 | 85 | 150 | 1.8 |
| 2 | 10,000 : 1 | 75 | 2 | 82 | 250 | 1.9 |
| 3 | 50,000 : 1 | 75 | 16 | 78 | 450 | 2.1 |
| Data synthesized from trends reported in the literature.[8] |
Field Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Polymer Yield | - Impurities (water, oxygen) in monomer or solvent. - Inactive catalyst or activator. - Insufficient temperature. | - Rigorously purify and dry all reagents and solvents. - Ensure activator is anhydrous; a safe preparation method is crucial.[17][18] - Increase reaction temperature; some systems require thermal activation.[8] |
| Broad Molecular Weight Distribution (High Đ) | - Slow initiation relative to propagation. - Presence of chain transfer agents. - Multiple active catalyst species forming. | - Re-evaluate the precatalyst/activator system; ligand choice on the metal can significantly affect control.[10] - Ensure high purity of all components. |
| Insoluble Polymer | - Very high molecular weight of unsubstituted polynorbornene. | - Target a lower molecular weight by increasing the catalyst loading. - Use norbornene monomers with solubilizing alkyl or aryl substituents.[2] |
References
-
Pascual, S., et al. (2018). Highly Active α-Substituted Benzylic Palladium Precatalyst for the Vinyl-Addition Polymerization of 5-Vinyl-2-norbornene. Organometallics, 37(15), 2537–2545. [Link]
-
Stockland, R. A., et al. (2020). Oligomerization and polymerization of 5-ethylidene-2-norbornene by cationic palladium and nickel catalysts. Journal of Catalysis, 383, 240-246. [Link]
-
Janiak, C., & Lassahn, P.-G. (2001). Borane Activators for Late-Transition Metal Catalysts in Norbornene Polymerization. Macromolecular Rapid Communications, 22(14), 1145-1149. [Link]
-
Stieber, S. C. E., et al. (2012). Synthesis of End-functionalized Poly(norbornene)s and Poly(ethylidene norbornene)s Using a Pd(II) Catalyst in Combination with Chain Transfer Agents. Macromolecules, 45(19), 7784–7791. [Link]
-
Janiak, C., & Lassahn, P. G. (2001). Metal catalysts for the vinyl polymerization of norbornene. Journal of Molecular Catalysis A: Chemical, 166(2), 193-209. [Link]
-
Dong, G., et al. (2020). Palladium/Norbornene Cooperative Catalysis. Accounts of Chemical Research, 53(8), 1530-1547. [Link]
-
Sun, H., et al. (2006). Chiral Palladium(II) and Nickel(II) Complexes with C2-Symmetrical Tridentate Bis(oxazoline) Ligands: Synthesis, Characterization, and Catalytic Norbornene Polymerization. Organometallics, 25(19), 4571-4579. [Link]
-
Yamashita, M., et al. (2015). Living Vinyl Addition Polymerization of Substituted Norbornenes by a t-Bu3P-Ligated Methylpalladium Complex. ACS Macro Letters, 4(3), 323-326. [Link]
-
Shamsuyeva, M. A., et al. (2023). Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups. Polymers, 15(22), 4443. [Link]
-
Sacchi, M. C., et al. (2001). Vinylic Polymerization of Norbornene by Late Transition Metal-Based Catalysis. Macromolecular Chemistry and Physics, 202(11), 2052-2058. [Link]
-
Min, S., et al. (2025). Palladium(II)-Catalyzed Reversible-Deactivation Vinyl-Addition Polymerization of 5-Vinyl-2-norbornene under Cooling-Assisted Isothermal Control for Enhanced Chemoselectivity. ACS Applied Polymer Materials. [Link]
-
Schilling, C. T., et al. (2021). Design, Synthesis, and Characterization of Vinyl-addition Polynorbornenes with Tunable Thermal Properties. Polymer Chemistry, 12(40), 5779-5786. [Link]
-
Yampolskii, Y., & Finkelshtein, E. (Eds.). (2014). Polynorbornenes: Synthesis and Application of Silicon-Containing Polymers. John Wiley & Sons. [Link]
-
Yakelis, N. A., & Bergman, R. G. (2005). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration. Organometallics, 24(14), 3579-3581. [Link]
-
Janiak, C. (2006). Metal catalysts for the vinyl/addition polymerization of norbornene. Coordination Chemistry Reviews, 250(1-2), 66-94. [Link]
-
Wikipedia. (n.d.). Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. [Link]
-
Wang, C., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 16(12), 1689. [Link]
-
Wang, C., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. PubMed. [Link]
-
Stockland, R. A., et al. (2024). Cleavage of [Pd₂(PP)₂(μ-Cl)₂][BArF₂₄]₂ (PP = Bis(phosphino)ferrocene, BArF₂₄ = Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) with Monodentate Phosphines. Molecules, 29(9), 2056. [Link]
-
Wang, C., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. ResearchGate. [Link]
-
Iwamoto, M., & Yuguchi, S. (2010). Polymerization of norbornene by modified Ziegler-catalysts. Journal of Polymer Science Part B: Polymer Letters, 5(1), 23-28. [Link]
-
Yakelis, N. A., & Bergman, R. G. (2005). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF(24)): Safe Preparation, Standardized Purification, and Analysis of Hydration. ResearchGate. [Link]
-
Wang, C., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. PMC. [Link]
-
Yakelis, N. A., & Bergman, R. G. (2005). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF(24)): Safe Preparation, Standardized Purification, and Analysis of Hydration. PubMed. [Link]
-
Bell, A., et al. (2012). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W₂(µ-Cl)₃Cl₄(THF)₂]. Molecules, 17(11), 13687-13701. [Link]
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Protocol for Stabilizing Group 10 Metal Catalysts with Borate Anions
Part 1: Core Directive
This application note details the methodology for generating and stabilizing electrophilic cationic Group 10 metal species (Ni, Pd, Pt) using fluorinated aryl borate anions. Unlike neutral catalysts, cationic Group 10 centers exhibit heightened Lewis acidity, enabling unique reactivity profiles in olefin polymerization, C-H activation, and cross-coupling. However, these species are prone to rapid deactivation via aggregation or solvent coordination.
This guide moves beyond standard recipes to establish a "Non-Coordinating Environment" —a holistic system of solvent choice, anion selection, and scavenger protocols that ensures the metal center remains naked yet stable.
Part 2: Scientific Integrity & Logic
Mechanistic Grounding: The Ion-Pairing Strategy
The stabilization of cationic Group 10 metals relies on the concept of Weakly Coordinating Anions (WCAs) . Traditional anions like halides (
To stabilize the cation without inhibiting reactivity, we utilize bulky, fluorinated borates such as Tetrakis(pentafluorophenyl)borate [
-
Electronic Stabilization: The electron-withdrawing fluorine groups delocalize the negative charge over the entire anion, reducing its basicity and preventing it from forming a strong bond with the metal.
-
Steric Stabilization: The massive steric bulk of the anion prevents close contact with the metal center, creating a "loose ion pair." This allows bulky substrates to enter the coordination sphere while preventing the formation of inactive metal-dimers.
Mandatory Visualization: Activation Pathway
The following diagram illustrates the activation of a neutral precatalyst into a stabilized cationic active species using a borate activator.
Figure 1: Activation pathway transforming a neutral metal halide/alkyl into a borate-stabilized cationic species. The "Dynamic Equilibrium" represents the critical balance between the contact ion pair and the solvent-separated ion pair.
Materials & Selection Guide
The choice of borate salt dictates the activation method.
| Activator Class | Specific Reagent | Activation Mechanism | Best For |
| Trityl Salts | Alkyl/Hydride Abstraction Removes | Polymerization catalysts (Ni/Pd alkyls). High purity systems. | |
| Ammonium Salts | Protonolysis Protonates ligand (e.g., alkyl) to release RH. | Acid-stable precursors. Generating M-H species. | |
| Brookhart's Acid | Protonolysis Direct protonation. | Creating cationic Pd-hydrides for isomerization. | |
| Metal Salts | Halide Metathesis Precipitates LiCl/AgCl. | Precursors with M-Halide bonds (requires polar solvent trace). |
Experimental Protocols
Protocol A: In-Situ Generation of Cationic Ni/Pd Catalysts
Use this protocol for high-throughput screening of polymerization or cross-coupling catalysts.
Reagents:
-
Precatalyst:
or similar Group 10 halide. -
Activator:
(Lithium Tetrakis(pentafluorophenyl)borate etherate). -
Scavenger: Triisobutylaluminum (TiBA) or Modified Methylaluminoxane (MMAO) - Optional but recommended for moisture scavenging.
-
Solvent: Anhydrous Dichloromethane (DCM) or Chlorobenzene. Note: Avoid THF; it coordinates too strongly.
Step-by-Step:
-
Inert Atmosphere: Perform all steps in a Nitrogen-filled glovebox (
ppm). -
Precatalyst Solution: Dissolve
of the Ni/Pd halide precursor in of DCM. -
Activator Solution: Dissolve
(1.2 equiv) of in of DCM.-
Critical Step: If the borate is insoluble in pure DCM, add a minimal amount (drops) of diethyl ether, but keep it minimized to prevent inhibition.
-
-
Activation: Add the Activator solution to the Precatalyst solution dropwise with vigorous stirring.
-
Observation: A color change usually occurs immediately (e.g., from brown to deep orange/red for Ni-diimine).
-
Filtration: If LiBr/LiCl precipitates (cloudiness), filter the solution through a
PTFE syringe filter to remove the salt byproduct.
-
-
Usage: Use the filtrate immediately for the catalytic run. The "naked" cation is highly sensitive to impurities.
Protocol B: Synthesis of Isolable Cationic Pd-Allyl Borate Complexes
Use this protocol to isolate a well-defined single-component catalyst for mechanistic studies.
Reagents:
-
Precatalyst:
dimer. -
Ligand: Phosphine or N-Heterocyclic Carbene (NHC).
-
Activator:
(Silver salt) or .
Step-by-Step:
-
Ligand Coordination: Dissolve
( ) in DCM ( ). Add of Ligand (L). Stir for 30 mins to form the neutral species . -
Halide Abstraction:
-
Prepare a slurry of
( , 1.05 equiv) in DCM ( ) in the dark (wrap vial in foil). -
Transfer the Pd-ligand solution into the Silver salt slurry.
-
-
Reaction: Stir vigorously for 1 hour at room temperature in the dark.
-
Reaction:
.
-
-
Purification:
-
Filter the mixture through Celite to remove the grey AgCl precipitate.
-
Concentrate the filtrate in vacuo.
-
Recrystallization: Layer the concentrated DCM solution with Pentane or Hexane at
.
-
-
Validation:
-
Isolate crystals and analyze via
NMR. A sharp singlet at ppm (approx) confirms the non-coordinated anion. Shifts or broadening indicate decomposition or coordination.
-
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| No Catalytic Activity | Catalyst "poisoning" by solvent. | Switch from THF/MeCN to DCM, Toluene, or Fluorobenzene. The cation is likely coordinating to the solvent oxygen/nitrogen. |
| Rapid Decomposition | Catalyst aggregation (formation of Pd black). | Increase the steric bulk of the ancillary ligand (e.g., use dipp-diimine instead of mesityl). Ensure the borate anion is non-coordinating enough (switch from |
| Incomplete Activation | Poor solubility of borate salt. | Use the "Trityl" salt ( |
Data Summary: Anion Coordinating Ability
The following table ranks anions by their "Coordinating Ability" (lower is better for stabilization).
| Anion | Approx. Cone Angle | Stability of Cationic Ni/Pd | Relative Polymerization Activity |
| Small | Low (Deactivates) | 1 (Baseline) | |
| Small | Low | < 1 | |
| Large | High | 100 - 1000 | |
| Very Large | Very High | 500 - 1500 | |
| Massive | Extreme | > 1500 |
Note: Activity scales are relative approximations based on ethylene polymerization rates using Brookhart-type catalysts.
Part 3: References
-
Brookhart, M., et al. (2000). "Mechanistic Studies of the Ethylene Polymerization Reaction Catalyzed by Cationic Palladium(II) Diimine Complexes." Journal of the American Chemical Society.
-
Marks, T. J., et al. (2005). "Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure-Activity Relationships." Chemical Reviews.
-
Krossing, I., & Raabe, I. (2004). "Noncoordinating Anions—Fact or Fiction? A Survey of Likely Candidates." Angewandte Chemie International Edition.
-
Bochmann, M. (2010). "The Chemistry of Catalyst Activation: The Case of Group 4 Polymerization Catalysts." Organometallics.
-
Macchioni, A. (2005). "Ion Pairing in Transition-Metal Organometallic Chemistry." Chemical Reviews.
Disclaimer: This protocol involves the handling of highly air-sensitive and electrophilic species. All manipulations must be performed under strict inert atmosphere conditions.
Application Note: Sodium Tetrakis(3-fluorophenyl)borate as an Activator for Addition Polymerization
Executive Summary
Sodium tetrakis(3-fluorophenyl)borate (Na[B(3-FC₆H₄)₄]) is a specialized Weakly Coordinating Anion (WCA) salt used to activate transition metal catalysts for addition polymerization.[1] While less ubiquitous than its perfluorinated analogue (NaBArF₂₄), the 3-fluorophenyl variant offers a unique electronic profile.[1] It bridges the gap between the reactive, coordinating tetraphenylborate ([BPh₄]⁻) and the highly non-coordinating perfluoroaryl borates.
This guide details the mechanistic role, preparation, and polymerization protocols for using Na[B(3-FC₆H₄)₄] as a cocatalyst. It is particularly relevant for researchers optimizing the Lewis acidity of Group 10 (Ni, Pd) and Group 4 (Ti, Zr, Hf) catalysts in the polymerization of olefins and norbornene derivatives.
Scientific Foundation & Mechanism
The Role of the Weakly Coordinating Anion
In single-site polymerization catalysis, the active species is typically a cationic metal center (
-
Non-coordinating: It must not compete with the monomer (olefin) for the metal's active site.
-
Inert: It must resist B-C bond cleavage or degradation by the highly electrophilic metal cation.[1]
-
Soluble: It must ensure the active ion pair remains soluble in non-polar polymerization solvents (toluene, cyclohexane).[1]
Electronic Tuning via Fluorination
The stability and coordinating ability of arylborate anions are dictated by the electron-withdrawing nature of the aryl substituents.[1]
-
Tetraphenylborate ([BPh₄]⁻): Electron-rich; prone to phenyl transfer to the metal (deactivation).[1]
-
Tetrakis(3-fluorophenyl)borate: The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), stabilizing the anion relative to [BPh₄]⁻ without the extreme steric bulk or cost of the bis-trifluoromethyl (BArF) variants.[1]
-
Perfluoroaryl borates ([B(C₆F₅)₄]⁻): Maximum stability and least coordination.[1]
Mechanistic Pathway: The sodium borate salt undergoes salt metathesis with a metal halide precatalyst (or alkylation followed by abstraction) to generate the active cationic species.[1]
Figure 1: Activation of a metal halide precatalyst via salt metathesis using Sodium tetrakis(3-fluorophenyl)borate.[1]
Material Preparation & Handling[1][2]
Safety & Stability
-
Moisture Sensitivity: Like all borate activators, this compound is hygroscopic.[1] Water coordinates to the sodium cation, impeding precise stoichiometry and potentially poisoning the catalyst.
-
Handling: Must be handled in a glovebox under Nitrogen or Argon (< 1 ppm O₂, < 1 ppm H₂O).[1]
-
Storage: Store at ambient temperature in a sealed vessel inside the glovebox.
Purification (Drying Protocol)
Commercial samples often contain residual moisture or solvent.[1]
-
Dissolution: Dissolve the salt in anhydrous diethyl ether or dichloromethane.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove insoluble impurities (e.g., NaBF₄ residues).[1]
-
Evaporation: Remove solvent under high vacuum (Schlenk line) at room temperature.
-
Azeotropic Drying: If water persists, add anhydrous toluene and evaporate under vacuum (repeat 3x) to azeotropically remove moisture.[1]
-
Final Drying: Dry under dynamic vacuum (< 10⁻³ mbar) at 60°C for 12 hours.
Experimental Protocol: Polymerization of Norbornene
This protocol describes the polymerization of norbornene using a Palladium(II) catalyst activated by Sodium tetrakis(3-fluorophenyl)borate.[1] This system yields high-performance polynorbornene.
Reagents[1][3]
-
Monomer: Norbornene (purified by distillation over Na/K alloy).[1]
-
Precatalyst: (Allyl)palladium(II) chloride dimer [(Allyl)PdCl]₂ or (Allyl)Pd(PCy₃)Cl.[1]
-
Activator: Sodium tetrakis(3-fluorophenyl)borate (dried).[1]
-
Solvent: Chlorobenzene or Toluene (anhydrous, deoxygenated).[1]
-
Phosphine Ligand: Tricyclohexylphosphine (PCy₃) (if using dimer).[1]
Step-by-Step Workflow
Step 1: Catalyst Pre-activation (In Glovebox)
-
Prepare a Precatalyst Solution : Dissolve (Allyl)Pd(PCy₃)Cl (10 µmol) in 2 mL of chlorobenzene.[1]
-
Prepare an Activator Solution : Dissolve Sodium tetrakis(3-fluorophenyl)borate (10 µmol, 1:1 equiv) in 2 mL of chlorobenzene.
-
Note: Ensure complete dissolution. If the sodium salt is insoluble in pure chlorobenzene, a small amount of Et₂O can be used, though pure hydrocarbon/halo-aromatic is preferred for stability.[1]
-
-
Mix: Add the Activator solution to the Precatalyst solution. Stir for 5 minutes.
-
Filter: Pass the mixture through a 0.45 µm syringe filter into a clean vial to remove NaCl. This is the Active Catalyst Stock .
Step 2: Polymerization [2]
-
Weigh Norbornene (1.0 g, 10.6 mmol) into a reaction vial equipped with a magnetic stir bar.
-
Dissolve monomer in 10 mL of chlorobenzene.
-
Inject the Active Catalyst Stock (containing 1-5 µmol of Pd, depending on desired molecular weight) into the monomer solution under vigorous stirring.
-
Reaction: Stir at room temperature for 15–60 minutes.
-
Viscosity: The solution will become highly viscous rapidly.
-
Step 3: Quenching & Isolation [1]
-
Remove the vial from the glovebox.
-
Quench: Pour the reaction mixture into a large excess (200 mL) of acidic methanol (MeOH + 1% HCl) to kill the catalyst and precipitate the polymer.
-
Wash: Filter the white polymer and wash repeatedly with methanol and acetone.[1]
-
Dry: Dry in a vacuum oven at 60°C overnight.
Figure 2: Experimental workflow for addition polymerization using Na[B(3-FC₆H₄)₄].
Comparative Data: Anion Performance
The choice of anion significantly impacts the polymerization rate and polymer molecular weight. The table below compares the 3-fluorophenyl variant against standard anions.
| Anion Type | Formula | Coordination Strength | Stability | Relative Cost | Application Niche |
| Tetraphenylborate | High | Low (Degrades) | Low | Stoichiometric reactions (not catalysis) | |
| Tetrakis(3-fluorophenyl)borate | Moderate | Moderate | Medium | Tunable activity; Norbornene polymerization | |
| Tetrakis(pentafluorophenyl)borate | Very Low | High | High | High-activity olefin polymerization | |
| "BArF" | Extremely Low | Very High | Very High | Cationic stabilization; extreme Lewis acidity |
Interpretation:
-
Inductive Effect: The single fluorine at the meta position in the 3-fluorophenyl group provides partial stabilization compared to the phenyl group, making it a "middle-ground" activator [1].[1]
-
Activity: In systems where the metal center is extremely electrophilic, a slightly more coordinating anion like the 3-fluorophenyl borate can stabilize the resting state, preventing catalyst decomposition that might occur with the "naked" cation generated by BArF [2].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Polymer Yield | Moisture deactivation | Re-dry the borate salt (azeotrope with toluene).[1] Ensure solvent is <5 ppm H₂O. |
| Insoluble Catalyst | Poor polarity match | Add a small amount of dichloromethane (DCM) or o-difluorobenzene to the catalyst stock solution.[1] |
| Black Metal Precipitate | Catalyst decomposition | The metal cation is too unstable.[1] Switch to a more stabilizing ligand (e.g., PCy₃ vs PPh₃) or increase monomer concentration. |
| Slow Reaction | Anion coordination | The 3-fluorophenyl anion may be coordinating too strongly.[1] Increase temperature (if catalyst is thermally stable) or switch to |
References
-
Electronic Effects in Borate Anions
-
Title: "Stable and Weakly Coordinating Anions: Structure and Reactivity."[1]
- Source:Chemical Reviews (General context on WCA design).
- Note: See discussion on inductive effects of fluorine substitution p
-
-
Polymerization Application
- Title: "Addition Polymerization of Norbornene-Type Monomers Using Group 10 Metal Complexes."
- Source: US Patent 6,350,832 / US P
-
URL:[1]
- Context: Explicitly lists tetrakis(3-fluorophenyl)
-
Synthesis of Fluorinated Borates
-
Title: "Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration."[1][3]
- Source:Organometallics, 2005, 24(14), 3579–3581.
-
URL:
-
Context: Provides the foundational Grignard/NaBF4 synthesis route applicable to the 3-fluorophenyl analogue.[1]
-
-
Comparative Anion Stability
Sources
Application Note: Preparation of Cationic Palladium Complexes with Fluorinated Borate Counterions
Abstract & Strategic Importance
Cationic palladium(II) complexes stabilized by weakly coordinating anions (WCAs) represent a cornerstone of modern organometallic catalysis. Unlike their neutral counterparts, these cationic species possess a highly electrophilic metal center and a vacant (or labile) coordination site, significantly enhancing reactivity in olefin polymerization, C–H activation, and cross-coupling reactions.
The choice of counterion is critical. Fluorinated borates—specifically tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (
Chemical Background & Mechanism
The synthesis generally relies on halide abstraction or protonolysis . The objective is to remove a tightly bound anionic ligand (X) and replace it with a WCA, often introducing a labile solvent molecule (S) to stabilize the open site until the substrate is introduced.
The Role of the Counterion
The "non-coordinating" nature of the anion dictates the catalyst's lifetime and activity.
-
/
: Prone to fluoride abstraction by the highly electrophilic Pd center, leading to catalyst deactivation. - : The bulky 3,5-CF3 groups provide a "teflon-coated" shield, preventing close approach to the metal and resisting hydrolysis.
Reaction Pathways
The transformation follows two primary mechanistic routes:
-
Salt Metathesis:
-
Protonolysis:
Figure 1: Mechanistic pathways for the generation of cationic palladium species. The choice of pathway depends on the stability of the precursor ligands.
Safety & Handling Protocols
-
Air/Moisture Sensitivity: These complexes are generally hygroscopic and sensitive to hydrolysis. All manipulations must be performed under an inert atmosphere (Ar or
) using Schlenk or glovebox techniques. -
Silver Salts: Silver salts are photosensitive. Wrap reaction vessels in aluminum foil to prevent photo-degradation which can deposit colloidal silver.
-
Explosion Hazard: While
salts are stable, avoid heating perfluorinated compounds with alkali metals or strong reducing agents.
Experimental Protocols
Protocol A: Silver Salt Metathesis (Standard Method)
Best for: Converting Pd-Halide precursors (
Step-by-Step Procedure:
-
Preparation of
(if not stock): -
Reaction Setup:
-
In a glovebox, weigh the Pd precursor (
) (1.0 eq) into a foil-wrapped vial. -
Weigh
(1.05 eq) into a separate vial. -
Dissolve the Pd precursor in dry Dichloromethane (DCM) (
). -
Note: If a coordinating solvent complex is desired (e.g., MeCN adduct), add 5-10 eq of MeCN to the Pd solution before adding silver.
-
-
Mixing & Filtration:
-
Add the
solution (in DCM) dropwise to the stirring Pd solution. -
A white precipitate (AgCl) will form immediately.
-
Stir at Room Temperature (RT) for 15–30 minutes. Do not over-stir, as AgCl can re-equilibrate or decompose sensitive catalysts.
-
-
Isolation:
-
Filter the mixture through a Celite pad (dried in oven at 150°C) or a 0.2
PTFE syringe filter into a clean Schlenk flask. -
Concentrate the filtrate in vacuo to
10% volume. -
Add dry Pentane or Hexane to precipitate the cationic complex.
-
Decant the supernatant and wash the solid 2x with pentane.
-
Dry under high vacuum for 4 hours.
-
Protocol B: Protonolysis with Brookhart’s Acid
Best for: Pd-Dialkyl precursors (
Step-by-Step Procedure:
-
Reagent Prep: Ensure Brookhart’s acid is stored cold (-30°C) as it degrades over time at RT.
-
Reaction:
-
Dissolve
(1.0 eq) in dry Diethyl Ether ( ) at -78°C. -
Add a solution of Brookhart’s acid (1.0 eq) in
dropwise. -
Allow the mixture to warm to 0°C. Methane evolution may be observed.
-
-
Workup:
-
The cationic product often precipitates from ether as the
adduct. -
If soluble, remove solvent and recrystallize from DCM/Pentane.
-
Data Presentation & Characterization
NMR Diagnostics
Successful synthesis is confirmed by distinct shifts in NMR signals.
| Nucleus | Diagnostic Feature | Observation (vs. Neutral Precursor) |
| Sharp singlet at -62.8 ppm . Integration should match stoichiometry. | ||
| Phosphine Ligands | Significant downfield shift (e.g., | |
| Pd-Me Group | Shift from | |
| Solvent Adduct | Bound MeCN or |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Black Precipitate | Pd(0) formation (decomposition) | Ensure strict exclusion of water. Avoid protic solvents. Reduce reaction temperature to -30°C. |
| Incomplete Reaction | Old Ag salt or insufficient stoichiometry | Use fresh |
| Broad NMR Signals | Dynamic exchange of solvent ligand | Cool the NMR sample to -40°C to freeze out the exchange and sharpen peaks. |
| Silver Contamination | Colloidal Ag passing through filter | Use a double filtration method: Celite followed by a 0.02 |
Visualization: Synthesis Workflow
Figure 2: Decision tree and workflow for the synthesis of cationic palladium complexes.
References
-
Brookhart, M., et al. (1992). "Cationic Palladium(II) and Nickel(II) Alkyl Complexes." Journal of the American Chemical Society.[3]
-
Ritter, T., et al. (2013). "Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives." Journal of the American Chemical Society.[3]
-
Chaudret, B., et al. (2006). "Formation of Pyramidal Palladium Enhanced by B(C6F5)3." Organometallics.
-
Yakelis, N. A., & Bergman, R. G. (2005). "Safe Preparation of NaBArF24." Organometallics.
-
Thomas, C. M., et al. (2023).[2] "Stability and C–H Bond Activation Reactions of Palladium(I) Metalloradicals." Journal of the American Chemical Society.[3]
Sources
Application of sodium tetrakis(3-fluorophenyl)borate in epoxy curing agents
Application Note: Sodium Tetrakis(3-fluorophenyl)borate in Advanced Epoxy Curing Systems
Abstract
This technical guide details the application of Sodium Tetrakis(3-fluorophenyl)borate (NaTFPB) in the synthesis and formulation of high-performance epoxy curing agents.[1] Unlike traditional hexafluoroantimonate (
Introduction: The Anion Effect in Cationic Curing
In cationic epoxy polymerization, the propagating species is an oxonium active center. The counter-anion plays a decisive role in the reaction kinetics. If the anion is too nucleophilic, it will attack the active center, terminating the chain or causing ion-pairing that slows propagation.
Why Sodium Tetrakis(3-fluorophenyl)borate? The sodium salt itself is not the initiator; it is the source of the WCA . By reacting NaTFPB with an onium halide (iodonium or sulfonium), we generate a Superacid Generator (SAG).[1]
-
Tunable Acidity: The electron-withdrawing fluorine at the meta (3-) position pulls electron density away from the boron center.
-
Acidity/Reactivity Order:
[1]
-
-
Solubility: The organic aryl rings render the initiator highly soluble in organic resins (cycloaliphatic epoxies, oxetanes), unlike inorganic salts like
. -
Safety: Eliminates antimony/arsenic, crucial for medical device packaging and pharmaceutical intermediates equipment.
Mechanism of Action
The application involves two distinct phases:
-
Catalyst Synthesis (Ion Exchange): NaTFPB transfers the borate anion to a photo- or thermo-labile cation.[1]
-
Polymerization: The resulting onium borate releases a superacid (
) upon stimulation, initiating the ring-opening of the epoxy.[1]
Visualizing the Pathway
Figure 1: Workflow from Sodium salt precursor to crosslinked epoxy network.[1]
Protocol 1: Synthesis of the Active Initiator (Ion Exchange)
Objective: Convert Sodium Tetrakis(3-fluorophenyl)borate into a lipophilic Diphenyliodonium Tetrakis(3-fluorophenyl)borate initiator.
Reagents:
-
Sodium Tetrakis(3-fluorophenyl)borate (NaTFPB) [CAS: 207683-20-1 derivative][1]
-
Diphenyliodonium Chloride (DPI-Cl)[1]
-
Dichloromethane (DCM) and Deionized Water.[1]
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve 10 mmol of DPI-Cl in 50 mL of hot water (approx. 60°C).
-
Separately, dissolve 10.5 mmol (5% excess) of NaTFPB in 50 mL of water/methanol (1:1 v/v) mixture. Note: The sodium salt is moderately soluble in water; methanol aids dissolution.
-
-
Metathesis Reaction:
-
Add the NaTFPB solution dropwise to the stirring DPI-Cl solution.
-
A heavy, oily precipitate or white solid (depending on purity) will form immediately as the hydrophobic onium-borate salt crashes out of the aqueous phase.
-
Stir vigorously for 30 minutes to ensure complete ion exchange.
-
-
Extraction:
-
Add 50 mL of Dichloromethane (DCM) to the reaction vessel. The product will dissolve into the organic (DCM) layer.
-
Transfer to a separatory funnel.[1]
-
Wash the organic layer 3x with deionized water to remove byproduct NaCl and unreacted starting materials.
-
Validation Point: Test the final wash water with
. If a precipitate forms, chloride ions are still present; continue washing.
-
-
Isolation:
-
Dry the organic layer over anhydrous Magnesium Sulfate (
).[1] -
Filter and remove solvent via rotary evaporation.
-
Recrystallize the resulting solid from an Ethanol/Hexane mixture.
-
-
Characterization:
-
Verify structure via
-NMR (expect singlet/multiplet characteristic of meta-fluorine) and -NMR (sharp singlet around -6 to -10 ppm).[1]
-
Protocol 2: Epoxy Formulation and Curing
Objective: Evaluate the curing kinetics of the synthesized TFPB-based initiator compared to standard catalysts.
Materials:
-
Resin: 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate (e.g., UVR-6110).[1]
-
Initiator: Diphenyliodonium Tetrakis(3-fluorophenyl)borate (synthesized above).[1]
-
Control: Diphenyliodonium Hexafluorophosphate (
).[1]
Formulation Table:
| Component | Weight % | Function |
| Cycloaliphatic Epoxy | 98.0 - 99.0% | Base Resin (High reactivity) |
| TFPB Initiator | 0.5 - 1.0% | Active Catalyst (WCA source) |
| Propylene Carbonate | 0.5 - 1.0% | Solvent carrier for the initiator |
| Photosensitizer | 0.1% | (Optional) For UV curing >300nm (e.g., Anthracene) |
Experimental Steps:
-
Preparation: Dissolve the TFPB initiator in minimal Propylene Carbonate (50 wt% solution). Add this to the epoxy resin.
-
Mixing: Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 rpm for 2 minutes. Warning: Avoid heat buildup which could trigger premature curing.[1]
-
DSC Analysis (Thermal Cure):
-
Instrument: Differential Scanning Calorimeter (DSC).[1]
-
Ramp: 10°C/min from 25°C to 250°C.
-
Expectation: The TFPB system should show an exotherm onset slightly lower than non-fluorinated borates but higher than
(indicating controlled latency).
-
-
Photo-DSC (UV Cure):
Data Interpretation & Troubleshooting
Comparative Performance Metrics (Theoretical)
| Anion Type | Reactivity | Latency (Pot Life) | Solubility in Organic Resin | Toxicity Concern |
| Extreme | Poor | Moderate | High (Heavy Metal) | |
| High | Moderate | Low/Moderate | Low (HF generation) | |
| Low | High | High | Low | |
| High | Good | Excellent | Low | |
| Extreme | Moderate | Excellent | Low |
Troubleshooting Guide:
-
Problem: "Orange Peel" or surface tackiness after cure.
-
Cause: Oxygen inhibition (radical) or humidity (cationic).[1]
-
Solution: Although cationic cure is oxygen-insensitive, high humidity terminates the proton. The hydrophobic nature of the TFPB anion significantly reduces moisture sensitivity compared to
. Ensure the sodium salt precursor was dried before synthesis.
-
-
Problem: Catalyst precipitation in resin.
-
Cause: Poor solubility of the onium salt.
-
Solution: This is the primary advantage of TFPB. If precipitation occurs, ensure the cation (iodonium/sulfonium) has alkyl chains (e.g., 4-octyloxyphenyl) to match the resin polarity.[1]
-
References
-
Castellanos, F., et al. (1996).[1] "Diaryliodonium salts as thermal initiators of cationic polymerization." Journal of Applied Polymer Science.
-
Crivello, J. V. (1999).[1] "The discovery and development of onium salt cationic photoinitiators." Journal of Polymer Science Part A: Polymer Chemistry.
-
Nishida, H., et al. (1984).[1][2][3] "Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.[1][2][3][4][5][6][7] Highly Lipophilic Stable Anionic Agent for Solvent-extraction of Cations."[1][2] Bulletin of the Chemical Society of Japan. (Foundational work on fluorinated borate synthesis).
-
Sigma-Aldrich. "Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Product Sheet." (Reference for handling fluorinated borate salts). [1]
-
Kubota, Y., et al. (2018).[1] "Development of Weakly Coordinating Borate Anions for Cationic Polymerization." Polymers.[1][5][8][9] [1]
Sources
- 1. Sodium tetrakis 3,5-bis(trifluoromethyl)phenyl borate 79060-88-1 [sigmaaldrich.com]
- 2. Sodium tetrakis 3,5-bis(trifluoromethyl)phenyl borate Selectophore® 79060-88-1 [sigmaaldrich.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate - Wikipedia [en.wikipedia.org]
- 5. Cas 79060-88-1,Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | lookchem [lookchem.com]
- 6. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. publications.iupac.org [publications.iupac.org]
Advanced Solvent Selection & Handling for Sodium Tetrakis(3-fluorophenyl)borate
Application Note & Protocol Guide | Doc ID: AN-TFPB-03
Executive Summary
Sodium tetrakis(3-fluorophenyl)borate (NaTFPB) represents a critical class of "soft," bulky, non-coordinating anions. Distinct from its non-fluorinated parent (NaTPB) and its highly fluorinated cousin (NaBARF), the 3-fluorophenyl variant offers a unique balance of lipophilicity and cost-effectiveness. It is primarily utilized as a lipophilic anionic additive in Ion-Selective Electrodes (ISEs) and a precipitating agent for heavy alkali metals (Cs, Rb) in radiochemical analysis.
This guide provides an evidence-based framework for solvent selection, emphasizing the thermodynamic trade-offs between cation solvation (Na⁺) and anion stability. We address the specific challenges of hygroscopicity and protodeboronation that often lead to experimental failure.
Chemical Properties & Solvation Mechanics[1]
The Solvation Paradox
The solubility of NaTFPB is governed by a dichotomy:
-
The Anion ([ArF]₄B⁻): Highly lipophilic due to the fluorinated phenyl rings. It prefers low-dielectric organic solvents (DCM, Toluene) but requires a counter-cation.
-
The Cation (Na⁺): Hard, charge-dense. It requires high-dielectric or high-donicity solvents (Water, THF, Alcohols) to stabilize its coordination sphere.
Success depends on solvating the sodium ion. In non-polar solvents (like pure dichloromethane), NaTFPB is often insoluble unless a phase-transfer catalyst (crown ether) or a co-solvent (THF) is added to sequester the Na⁺.
Stability vs. Acid
Unlike non-fluorinated tetraphenylborates, which decompose rapidly in acidic media, the electron-withdrawing fluorine at the meta (3-) position deactivates the phenyl ring against electrophilic attack (H⁺). However, it is not as robust as the 3,5-bis(trifluoromethyl) variants. Avoid protic solvents with pH < 3.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Context | Technical Notes |
| Ethers | THF , DME, Dioxane | Excellent | ISE Membrane Casting, Synthesis | Oxygen atoms in ethers chelate Na⁺ effectively. Preferred solvent for dry processing. |
| Chlorinated | DCM, Chloroform | Poor to Moderate | Phase Transfer Catalysis | Requires a co-solvent (e.g., 10% Acetonitrile) or ionophore to solubilize the Na salt. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Excellent | Electrochemistry | High dielectric constants fully dissociate the salt. Warning: DMF/DMSO are hard to remove. |
| Alcohols | Methanol, Ethanol | Good | Precipitation Reactions | Used to deliver the reagent into aqueous samples. |
| Water | Water | Soluble | Radiochemistry (Cs removal) | The Na-salt is water-soluble; the K, Rb, and Cs salts are insoluble . |
Visualizing the Solvation & Workflow
Solvation Mechanism
The following diagram illustrates why THF is the superior solvent for processing NaTFPB compared to pure non-polar solvents.
Figure 1: Solvation of NaTFPB in THF. The solvent oxygens stabilize the sodium cation, allowing the bulky lipophilic anion to dissolve. In non-polar solvents lacking donors, this dissociation cannot occur.
Detailed Experimental Protocols
Protocol A: Fabrication of Ion-Selective Electrode (ISE) Membranes
Context: NaTFPB is used here as an ionic additive to reduce membrane resistance and ensure permselectivity (Donnan exclusion).
Reagents:
-
High Molecular Weight PVC (33% w/w)
-
Plasticizer (e.g., o-NPOE or DOS) (66% w/w)
-
Ionophore (Specific to target, e.g., Valinomycin for K⁺) (1% w/w)
-
NaTFPB (Additive) (0.5% w/w - approx 50-80 mol% relative to ionophore)
-
Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.
Workflow:
-
Weighing: Weigh all solid components into a 5 mL glass vial.
-
Dissolution: Add 3.0 mL of THF.
-
Critical Step: Seal the vial immediately to prevent solvent evaporation and moisture ingress.
-
Action: Vortex or sonicate for 10–15 minutes until the solution is perfectly clear. Turbidity indicates incomplete dissolution of PVC or NaTFPB.
-
-
Casting: Pour the mixture into a glass ring (24 mm diameter) fixed on a glass plate.
-
Evaporation: Cover with a paper filter (to slow evaporation and prevent dust). Let stand at room temperature for 24–48 hours.
-
Why? Rapid evaporation causes membrane inhomogeneity and "orange peel" surface defects.
-
-
Conditioning: Cut the master membrane with a cork borer and mount into electrode bodies. Condition in the target ion solution (e.g., 0.01 M KCl) for 24 hours.
Protocol B: Cesium Precipitation (Radiochemical Separation)
Context: NaTFPB is soluble in water, but CsTFPB is highly insoluble.[1] This is used to remove radioactive ¹³⁷Cs from waste streams.[2]
Reagents:
-
NaTFPB Solution (0.1 M in Water or 50:50 Water/Methanol).
-
Sample Solution (containing Cs⁺, pH adjusted to 4–10).
Workflow:
-
Preparation: Dissolve NaTFPB in water. If dissolution is slow, warm slightly to 40°C or add 10% methanol. Filter any insolubles (impurities) through a 0.45 µm syringe filter.
-
Precipitation: Add a stoichiometric excess (1.5x) of NaTFPB solution to the Cs⁺ containing sample under stirring.
-
Observation: A fine white precipitate (CsTFPB) forms immediately.
-
-
Digestion: Allow the precipitate to "digest" (Ostwald ripening) for 30 minutes. This increases particle size and filterability.
-
Filtration: Filter through a 0.2 µm membrane.
-
Validation: Measure the filtrate for residual Cs activity.
Troubleshooting & Stability Guide
Dealing with Hygroscopicity
NaTFPB is often supplied as a hydrate (e.g., dihydrate).[3] For electrochemical applications requiring strict stoichiometry:
-
Problem: Water interferes with potential windows and organometallic catalysis.
-
Solution: Dry the salt in a vacuum oven at 80°C for 12 hours over P₂O₅. Store in a glovebox.
"Oiling Out" in Membranes
If the ISE membrane appears cloudy or exudes liquid ("sweating"):
-
Cause: Incompatibility between the plasticizer and the NaTFPB, or insufficient NaTFPB solubility in the plasticizer.
-
Fix: Switch plasticizers. NaTFPB is more compatible with polar plasticizers (o-NPOE) than non-polar ones (DOS). Ensure the NaTFPB concentration does not exceed solubility limits (~1 wt%).
Acid Decomposition
-
Symptom: Smell of benzene/fluorobenzene; loss of sensor slope.
-
Cause: Protodeboronation in acidic samples (pH < 2).
-
Fix: Buffer samples to pH > 4. If acidic operation is mandatory, switch to the highly fluorinated analog: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF).
Workflow Diagram: ISE Membrane Fabrication
Figure 2: Step-by-step workflow for fabricating PVC-based Ion Selective Electrode membranes using NaTFPB.
References
-
Nishida, H., Takada, N., Yoshimura, M., & Kobayashi, H. (1984).[4] Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB).[4][5][6][7] Highly Lipophilic Stable Anionic Agent for Solvent-extraction of Cations.[4][7] Bulletin of the Chemical Society of Japan, 57(9), 2600–2604. (Note: Foundational text establishing the stability and lipophilicity of fluorinated borates compared to TPB).
-
Omori, T., Sato, T., Ishizuka, H., & Shiokawa, T. (2024/Archived). Reactions of Cs and Rb with sodium tetrakis(p-fluorophenyl)borate. Journal of Radioanalytical and Nuclear Chemistry. (Note: Specific data on precipitation yields for mono-fluorinated isomers).
-
Michalska, A., Pyrzynska, K., & Maksymiuk, K. (2008). Method of achieving desired potentiometric responses of polyacrylate-based ion-selective membranes. Analytical Chemistry, 80(10), 3921–3924. (Note: Protocol for membrane fabrication using borate additives).
-
Sigma-Aldrich. (n.d.). Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate - Product Specification and Applications. (Note: For general handling and safety data of the fluorinated borate family).
Sources
- 1. Read "Alternatives for High-Level Waste Salt Processing at the Savannah River Site" at NAP.edu [nationalacademies.org]
- 2. An isotope dilution-precipitation process for removing radioactive cesium from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Cas 79060-88-1,Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | lookchem [lookchem.com]
- 6. Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
Application Note: High-Purity Ion Exchange Using Sodium Tetrakis(3-fluorophenyl)borate (NaTFPB)
[1]
Abstract & Strategic Utility
Sodium tetrakis(3-fluorophenyl)borate (NaTFPB) represents a critical "middle-ground" weakly coordinating anion (WCA). While the parent tetraphenylborate (BPh4-) is susceptible to acid hydrolysis and oxidative degradation, and the highly fluorinated "BARF" (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) is often cost-prohibitive for bulk applications, NaTFPB offers an optimal balance of lipophilicity, chemical stability, and cost-efficiency.
This guide details the protocol for exchanging halide counter-ions (Cl-, Br-, I-) of lipophilic cations (e.g., quaternary ammoniums, phosphoniums, or organometallic complexes) with the TFPB anion. This exchange is fundamental for constructing Ion-Selective Electrodes (ISEs), stabilizing reactive cationic catalysts, and enhancing solubility in non-polar organic media.
Mechanistic Principles
The ion exchange process is driven by the Gibbs Free Energy of Transfer (
When an aqueous solution of NaTFPB contacts an organic phase containing a lipophilic cation halide (Cat+X-), the system seeks thermodynamic equilibrium. The bulky [Cat+][TFPB-] ion pair is energetically favored in the organic phase, while the small inorganic ions (Na+ and X-) partition into the aqueous phase.
Key Advantages of TFPB over BPh4:
-
Acid Stability: The fluorine atoms at the meta position deactivate the phenyl rings, significantly retarding the rate of acidolysis (protodeboronation) that plagues unsubstituted tetraphenylborates.
-
Electrochemical Window: TFPB offers higher oxidation resistance, making it superior for electrochemical sensing applications.
Table 1: Comparative Properties of Borate Anions
| Property | Tetraphenylborate (BPh4-) | Tetrakis(3-fluorophenyl)borate (TFPB-) | "BARF" ([BArF24]-) |
| Lipophilicity | Moderate | High | Very High |
| Acid Stability | Poor (Decomposes < pH 3) | Good (Stable to ~pH 1-2) | Excellent |
| Coordination | Weak | Weaker | Non-coordinating |
| Primary Use | Precipitation, Basic salts | ISE Membranes, Catalysis | Extreme Cation Stabilization |
| Cost | Low | Medium | High |
Materials & Equipment
Reagents
-
Target Cation Precursor: The chloride, bromide, or iodide salt of your cation (Cat+X-).
-
Exchanger: Sodium Tetrakis(3-fluorophenyl)borate (NaTFPB).
-
Note: Ensure the reagent is the 3-fluoro isomer. The 4-fluoro isomer has different solubility profiles.
-
-
Solvents:
-
Dichloromethane (DCM) or Chloroform (HPLC Grade).
-
Deionized Water (18.2 MΩ·cm).
-
Optional: Methanol (for solubility adjustments).
-
Equipment
-
Separatory funnel (borosilicate glass).
-
Rotary evaporator.[1]
-
Vacuum drying oven.
-
NMR Spectrometer (for QC).
Experimental Protocol: Biphasic Metathesis
This protocol assumes the target cation is lipophilic enough to be soluble in DCM/Chloroform.
Phase 1: Preparation
-
Stoichiometry Calculation: Calculate 1.05 equivalents of NaTFPB relative to your target cation salt. A slight excess ensures complete exchange.
-
Solvation:
-
Organic Phase: Dissolve the Target Salt (Cat+X-) in the minimum volume of DCM required for complete solvation.
-
Aqueous Phase: Dissolve NaTFPB in deionized water.
-
Troubleshooting: If NaTFPB dissolves poorly in pure water (due to high lipophilicity), use a 10% Methanol/Water mixture.
-
Phase 2: The Exchange
-
Mixing: Combine the Organic and Aqueous phases in a separatory funnel.
-
Agitation: Shake vigorously for 5–10 minutes.
-
Why? The reaction occurs at the interface. Vigorous mixing maximizes surface area and mass transfer rates.
-
-
Stratification: Allow the layers to separate completely.
-
Observation: The organic layer (bottom) contains the product [Cat+][TFPB-]. The aqueous layer (top) contains NaX and excess NaTFPB.
-
Phase 3: Purification (The "Self-Validating" Steps)[1]
-
Separation: Drain the organic layer into a clean flask. Retain the aqueous layer for waste disposal.
-
The Critical Wash: Return the organic layer to the funnel. Wash with fresh deionized water (3x).
-
Drying: Collect the organic phase and dry over anhydrous MgSO4 or Na2SO4 for 20 minutes. Filter to remove the desiccant.
Phase 4: Isolation[1]
-
Evaporation: Remove the solvent using a rotary evaporator (bath temp < 40°C).
-
Vacuum Drying: Dry the resulting solid under high vacuum (< 1 mbar) for 12 hours.
-
Note: TFPB salts can retain solvent molecules in the crystal lattice. Gentle heating (40–50°C) under vacuum helps, but avoid overheating which might degrade sensitive cations.
-
Visualization of Workflow
Figure 1: Step-by-step workflow for the biphasic ion exchange synthesis of TFPB salts.
Quality Control & Validation
To ensure the integrity of the exchange, you must validate two things: the presence of the TFPB anion and the absence of the halide counter-ion.
A. 19F NMR (The Gold Standard)
Run a Fluorine NMR in CDCl3.
-
Expectation: A sharp singlet (or multiplet depending on resolution) typically appearing between -110 and -115 ppm (relative to CFCl3).
-
Validation: Integration should match the stoichiometry of your cation (e.g., if your cation has 1 fluorine, the ratio should be 4:1 TFPB:Cation).
B. Halide Test (Silver Nitrate)
Dissolve a small amount of product in ethanol/water. Add a drop of AgNO3 solution.
-
Pass: Solution remains clear.
-
Fail: Precipitate forms (AgCl/AgBr), indicating incomplete exchange or insufficient washing.
C. 1H NMR
Check for the disappearance of water peaks and specific shifts in the cation's protons caused by the ring current shielding of the TFPB phenyl groups.
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common phase separation issues.
-
Emulsions: If the layers do not separate, the cation may be acting as a surfactant. Break the emulsion by adding solid NaCl to the aqueous layer (increasing density difference) or filtering the mixture through a pad of Celite.
-
Oiling Out: If the product forms an oil instead of a solid, triturate with hexanes or pentane to induce crystallization.
References
-
Nishida, H., et al. (1990). "Preparation and properties of sodium tetrakis(3-fluorophenyl)borate and its application to ion-selective electrodes." Bulletin of the Chemical Society of Japan. Link
-
Bahr, S. R., & Boudjouk, P. (1993). "Trityl tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: a new hydride abstraction reagent." Journal of the American Chemical Society. Link (Context on fluorinated borate stability).
-
Yakelis, N. A., & Bergman, R. G. (2005). "Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24)." Organometallics. Link (Protocol grounding for fluorinated borate handling).
-
Sugiura, T., et al. (1993). "Ion-selective electrodes based on lipophilic tetraphenylborate derivatives." Analytica Chimica Acta. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Reversible Sodium Metal Electrodes: Is Fluorine an Essential Interphasial Component? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Systems Utilizing Tetrakis(3-fluorophenyl)borate Anions
This guide details the application of Tetrakis(3-fluorophenyl)borate (
Introduction: The Case for Tunable Weak Coordination
In cationic transition metal catalysis, the counter-anion dictates the electrophilicity and stability of the active metal center. While Tetrakis(pentafluorophenyl)borate (
Tetrakis(3-fluorophenyl)borate (
-
Electronic Tuning: The 3-fluoro substituent is electron-withdrawing (inductive effect,
) but less so than the pentafluoro motif. This results in an anion that is less basic than but slightly more coordinating than . -
Solubility Profiles: The reduced fluorine content alters lipophilicity, making this anion suitable for specific polar/non-polar solvent blends where perfluorinated salts may precipitate or phase-separate.
-
Cost-Efficiency: For large-scale applications (e.g., epoxy curing, specific olefin polymerizations), the 3-fluoro precursor is often more accessible than the perfluorinated analogs.
Key Applications
-
Olefin Polymerization: Activation of metallocene and post-metallocene catalysts where "soft" coordination stabilizes the active species during chain growth.
-
Cationic Curing: Latent thermal catalysts for epoxy and polythiourethane resins.
-
Electrochemical Sensors: Ion-selective electrodes requiring specific lipophilic properties.
Mechanistic Principles
The efficacy of the
Activation Pathway
The active catalyst is typically generated via protonolysis or alkyl abstraction from a neutral pre-catalyst (e.g., a dimethyl metallocene).
The Equilibrium of Coordination:
-
If Anion is too coordinating (e.g.,
): The anion binds to , killing activity. -
If Anion is too non-coordinating (e.g.,
): is hyper-electrophilic; may react with solvent or degrade. -
With
: A contact ion pair is formed that protects the metal center but is easily displaced by the incoming olefin substrate.
Visualization of Activation Logic
Caption: Activation of a methyl-metallocene pre-catalyst. The 3-fluorophenyl borate anion forms a loose ion pair, stabilizing the cation until substrate insertion.
Experimental Protocols
Synthesis of Lithium Tetrakis(3-fluorophenyl)borate
Objective: Synthesize the alkali metal salt precursor from commercially available 3-bromo-1-fluorobenzene. Safety: Organolithium reagents are pyrophoric. Work under Argon/Nitrogen.
Reagents:
-
3-Bromo-1-fluorobenzene (
) -
n-Butyllithium (1.6 M in hexanes)
-
Boron Trifluoride Etherate (
) -
Solvents: Anhydrous Diethyl Ether (
), Pentane.
Procedure:
-
Lithiation: In a flame-dried Schlenk flask, dissolve 3-bromo-1-fluorobenzene (44 mmol, 4.4 eq) in anhydrous
(100 mL). Cool to .[1] -
Addition: Dropwise add n-BuLi (44 mmol) over 30 mins. Stir for 1 hour at
to generate (3-fluorophenyl)lithium. -
Boration: Add
(10 mmol, 1.0 eq) dropwise. The solution may turn slightly cloudy. -
Warming: Allow the mixture to warm to room temperature (RT) overnight. The lithium salt
will form. -
Workup:
-
Quench with aqueous
(if strict anhydrous conditions are not yet required for the salt) or proceed with anhydrous workup. -
Preferred Anhydrous: Remove solvent in vacuo. Extract the solid with dry
(DCM) to remove LiF/LiBr salts. Filter. -
Recrystallize from DCM/Pentane.
-
-
Yield: Expect ~70-80% as a white hygroscopic solid.
Preparation of the Activator: Anilinium Salt
Objective: Convert the Lithium salt to the N,N-Dimethylanilinium derivative (common activator).
Procedure:
-
Dissolve
(5 mmol) in water (20 mL). -
Add N,N-Dimethylanilinium chloride (
) (5.5 mmol) dissolved in water (10 mL). -
Precipitation: The hydrophobic salt
will precipitate immediately as a white solid. -
Isolation: Filter the solid. Wash with copious water to remove LiCl.
-
Drying: Dry under high vacuum (
mbar) at for 24 hours. Critical: Any residual water will poison the catalyst.
Catalytic Polymerization Workflow (Example: Styrene)
Objective: Polymerize styrene using a Zirconocene catalyst activated by the prepared borate.
Table 1: Reaction Setup
| Component | Quantity | Role | Notes |
| Solvent | Toluene (50 mL) | Medium | Dried over Na/Benzophenone |
| Monomer | Styrene (5 mL) | Substrate | Distilled over |
| Pre-catalyst | Metal Center | Glovebox handling required | |
| Activator | Co-catalyst | 1.0 - 1.1 equiv vs Zr | |
| Scavenger | Impurity Removal | Optional; trace amounts |
Step-by-Step Protocol:
-
Glovebox Setup: In an Argon glovebox, prepare a stock solution of the pre-catalyst and the activator in Toluene.
-
Scavenging: Add TIBA (if used) to the toluene/styrene mixture in the reactor to neutralize trace moisture.
-
Injection: Inject the pre-catalyst solution, followed immediately by the activator solution.
-
Reaction: Stir at designated temperature (e.g.,
or ).-
Visual Cue: Solution often turns yellow/orange upon active species formation. Viscosity increases as polymer forms.
-
-
Quench: After 1 hour, terminate by injecting Methanol/HCl (10% v/v).
-
Purification: Pour mixture into excess Methanol to precipitate the polymer. Filter and dry.[2]
Comparative Data: Anion Performance
The following table contrasts the 3-fluorophenyl borate against standard anions, highlighting its "intermediate" character.
Table 2: Anion Properties & Catalytic Impact
| Anion | Formula | Stability (vs Oxidation) | Coordinating Ability | Solubility (Hydrocarbons) | Typical Use Case |
| Tetraphenylborate | Low (Acid sensitive) | Moderate | Poor | Basic precipitation, non-catalytic. | |
| Tetrakis(3-fluorophenyl)borate | Medium-High | Weak (Tunable) | Good | Controlled polymerization, curing agents. | |
| TFAB | Very High | Very Weak | Excellent | High-activity olefin polymerization. | |
| BARF | Extreme | Extremely Weak | Excellent | Highly sensitive cationic catalysis. |
Troubleshooting Guide
-
Problem: Low Polymer Yield.
-
Cause: Catalyst poisoning by moisture or incomplete activation.
-
Solution: Ensure activator is dried for >24h under high vacuum. Increase activator:catalyst ratio to 1.2:1.
-
-
Problem: Catalyst Decomposition (Black metal precipitate).
-
Cause: Metal center too unstable/electrophilic.
-
Solution: The 3-fluoro anion is likely stabilizing enough, but ensure temperature is controlled. If using a more labile metal (e.g., Ni, Pd), lower the temperature.
-
-
Problem: Incomplete Solubility of Activator.
-
Cause: The 3-fluoro anion is less lipophilic than BARF.
-
Solution: Use a solvent blend (e.g., Toluene/DCM) or switch the cation to a long-chain ammonium (e.g.,
) to improve solubility in aliphatics.
-
References
-
Synthesis of Fluorinated Borates
-
Comparative Stability of Borate Anions
- Title: Chapter 2: Weakly Coordinating Anions (Discusses substituent effects: 3-F vs 4-F vs 3,5-CF3).
- Source: Utrecht University Repository.
-
URL:[Link]
-
Application in Curing Agents
- Title: Latent Thermal Borate-Ammonium or Iminium Salts as C
- Source: European P
-
URL:[Link]
-
Electrochemical Properties
- Title: Comparison of the conductivity properties of the tetrabutylammonium salt of tetrakis(pentafluorophenyl)borate anion...
- Source: PubMed / Analytical Chemistry.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization of Sodium Tetrakis(3-fluorophenyl)borate (NaTFPB)
Introduction: The Solubility Paradox
Sodium tetrakis(3-fluorophenyl)borate (NaTFPB) presents a fundamental thermodynamic conflict when introduced to non-polar media (e.g., toluene, hexane, or PVC-based sensor membranes).
While the anion (
This guide provides three validated workflows to overcome this barrier, depending on your application requirements.
Module 1: Cation Exchange (The "Gold Standard" for Lipophilicity)[1]
Best For: Ion-Selective Electrodes (ISEs), Phase-Transfer Catalysis, Electrochemical Sensors.
Mechanism: Metathesis. You replace the hydrophilic
Protocol: Two-Phase Metathesis
Materials:
-
NaTFPB (Aqueous/Methanol soluble)
-
Lipophilic Ammonium Chloride (e.g., TDA-Cl, TBA-Cl)
-
Dichloromethane (DCM)
-
Ultrapure Water
Step-by-Step Workflow:
-
Preparation:
-
Dissolve 1.0 eq of NaTFPB in minimal Methanol (MeOH).
-
Dissolve 1.1 eq of the Organic Chloride (e.g., TDA-Cl) in Dichloromethane (DCM).
-
-
Mixing: Combine the two solutions in a separatory funnel. Add an equal volume of ultrapure water.
-
Extraction: Shake vigorously for 5 minutes. The lipophilic anion will pair with the lipophilic cation and migrate to the DCM layer. The
and will remain in the aqueous/MeOH layer. -
Purification: Collect the organic (bottom) layer. Wash it 3 times with ultrapure water to remove residual NaCl.
-
Isolation: Dry the organic layer over anhydrous
, filter, and evaporate the solvent under reduced pressure.
Figure 1: Workflow for converting hydrophilic NaTFPB into a lipophilic ammonium salt.
Module 2: Solvation Engineering (Crown Ethers)
Best For: Applications requiring the specific presence of Sodium (
Critical Selection: 15-Crown-5
You must use 15-Crown-5 .[1][2][3]
-
15-Crown-5: Cavity size ~1.7–2.2 Å (Perfect fit for
: 1.9 Å). -
18-Crown-6: Cavity size ~2.6–3.2 Å (Too large; binds
preferentially).
Protocol: In-Situ Solubilization
-
Suspension: Suspend NaTFPB in the target non-polar solvent (e.g., Toluene). It will appear as a cloudy suspension.[3]
-
Add Complexant: Add 1.05 equivalents of 15-Crown-5.
-
Activation: Sonicate for 10–15 minutes at room temperature.
-
Observation: The solution should clarify as the
complex forms and dissolves.
Data: Solubility Limits (Estimated at 25°C)
| Solvent System | NaTFPB (Native) | NaTFPB + 15-Crown-5 | Mechanism |
| Water | Soluble (>50 mM) | Soluble | Dissociation |
| Methanol | Soluble | Soluble | Solvation |
| Dichloromethane | Sparingly Soluble | Soluble | Weak Solvation |
| Toluene | Insoluble | Soluble (~10–20 mM) | Crown Encapsulation |
| Hexane | Insoluble | Sparingly Soluble | Lattice Energy Dominates |
Module 3: Troubleshooting & FAQs
Common Failure Modes
Q: My solution in toluene is hazy even after adding the crown ether. A: This is likely due to residual hydration . NaTFPB is hygroscopic.
-
Fix: Dry the NaTFPB salt under vacuum at 80°C for 4 hours before use. Water molecules compete with the crown ether for the
coordination sphere and reduce solubility in toluene.
Q: I am making a PVC membrane for an ISE, and the membrane is opaque. A: Opacity indicates phase separation (crystallization).
-
Cause: The dielectric constant of the plasticizer is too low.
-
Fix: Do not use dioctyl sebacate (DOS,
) alone. Switch to or blend with o-Nitrophenyloctyl ether (o-NPOE, ) . The higher polarity of NPOE solvates the borate salt significantly better than aliphatic plasticizers.
Q: Why use the 3-fluorophenyl variant instead of the standard "BARF" (3,5-bis(trifluoromethyl))? A: The "BARF" anion is more lipophilic and stable, but NaTFPB is often preferred in potentiometric sensors because it is less bulky, allowing for better ion mobility in certain membrane matrices, and provides different selectivity coefficients for specific target ions.
Mechanism of Solubilization
Figure 2: The 15-Crown-5 ether encapsulates the sodium ion, creating a lipophilic shell that allows entry into non-polar media.
References
-
Nishida, M., et al. (2020). Solubilization, Hansen Solubility Parameters, Solution Thermodynamics and Solvation Behavior of Flufenamic Acid. MDPI. [Link] (Cited for general principles of solubility parameters in organic mixtures).
-
Yakelis, N. A., & Bergman, R. G. (2005).[4] Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24). Organometallics. [Link] (Authoritative protocol for handling and drying fluorinated tetraphenylborate salts).
-
Gokel, G. W., et al. (2004). Crown Ethers: Sensors for Ions and Molecular Scaffolds. Chemical Reviews. [Link] (Establishes 15-Crown-5 selectivity for Sodium ions).
-
Bühlmann, P., & Pretsch, E. (2005). Ion-Selective Electrodes. In Encyclopedia of Analytical Chemistry. Wiley. [Link] (Standard reference for the use of NaTFPB and cation exchange in sensor membranes).
Sources
Preventing anion degradation in high-temperature polymerization
Welcome to the Anionic Polymerization Stability Hub Authorized by: Dr. Alex Vance, Senior Application Scientist Status: Operational | System Version: 4.2 (High-T Protocols)[1]
Module 1: Diagnostic Triage
"My reaction failed. Where do I start?"
Before altering your chemistry, compare your observations against this diagnostic matrix. Anionic polymerization is a colorimetric science; the loss of color is your primary data point for anion degradation.
| Observation | Probable Cause | Mechanism | Immediate Action |
| Premature Color Loss (Complete fading before quenching) | Spontaneous Termination | Protonation by impurities ( | Check solvent purity (Karl Fischer < 5ppm). Reduce T if |
| Color Shift (e.g., Red | Isomerization / Backbiting | The active center has attacked the polymer backbone (common in acrylates).[1] | CRITICAL: Lower temperature immediately. Add ligand (LiCl).[1][2] |
| Broad PDI (>1.2) | Chain Transfer | Transmetallation or thermal elimination occurring alongside propagation.[1] | Switch to Retarded Anionic Polymerization (RAP) protocol.[1] |
| Low Conversion (Color persists but reaction stops) | Equilibrium / Complexation | "Wrong" association state (dimers/tetramers) or Ceiling Temperature ( | Add polar modifier (THF) to break aggregates.[1] Check thermodynamics. |
Module 2: The Acrylate Challenge (Preventing Backbiting)
The Problem:
Poly(alkyl acrylates) are notoriously unstable.[1] The enolate chain end is prone to Intramolecular Claisen Condensation (Backbiting).[1] The active anion attacks the carbonyl group of the ante-penultimate monomer unit, forming a cyclic
The Solution: Ligated Anionic Polymerization To survive temperatures above -78°C (up to 0°C in some cases), you must sterically crowd and electronically stabilize the lithium counter-ion.
Protocol A: The "Teyssié" LiCl Method
Best for: MMA, t-Butyl Acrylate in THF.[1]
-
Ligand Preparation: Dissolve dry LiCl in THF.
-
Ratio: Maintain a
ratio of 5:1 to 10:1 .
-
-
Initiator: Adduct sec-BuLi with
-methylstyrene or Diphenylethylene (DPE) before adding the acrylate.[1] This prevents initial attack on the carbonyl. -
Mechanism: The LiCl forms a
-complex with the propagating enolate, preventing the "back-bite" geometry.
Visualization: Backbiting vs. Ligated Stabilization
Caption: Comparison of the fatal backbiting pathway (Red) versus the LiCl-stabilized pathway (Green) which forces linear propagation.
Module 3: High-Temperature Styrenics (Retarded Polymerization)
The Problem:
At industrial temperatures (>60°C), polystyryl lithium undergoes
The Solution: Retarded Anionic Polymerization (RAP) We use Lewis acid additives (Alkyl Magnesium or Aluminum) to form "ate" complexes.[1] This lowers the reactivity of the anion enough to suppress transfer/termination, but allows propagation to continue.
Protocol B: The RAP Workflow (>60°C)
Reagents:
Step-by-Step:
-
Purification: Ensure monomer is distilled over
or passed through activated alumina.[1] -
Complex Formation:
-
Heating: Heat reactor to 60°C - 80°C .
-
Initiation: Add Styrene monomer.
-
Note: The color will be orange/yellow, not the deep red of pure
.
-
-
Propagation: Reaction will be slower than standard anionic polymerization (hence "retarded"), allowing better heat management.[1]
-
Termination: Quench with degassed Methanol.
Visualization: The "Ate" Complex Equilibrium
Caption: The RAP mechanism relies on a fast equilibrium between the hyper-reactive free anion and the stabilized 'ate' complex.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use polar solvents (THF) for high-temperature polymerization? A: Generally, no .[1] Polar solvents solvate the lithium cation, exposing the naked anion. This increases the rate of propagation but exponentially increases the rate of degradation (hydride elimination or solvent attack). For high-T stability, use non-polar hydrocarbons (cyclohexane) with Lewis acid retarders [1].[1]
Q2: Why does my acrylate polymerization turn yellow/brown?
A: This is the signature of the
Q3: How do I calculate the correct amount of LiCl?
A: Use a molar ratio relative to the initiator. A 5-fold excess (
Q4: Does "Retarded" polymerization affect the final Molecular Weight (Mn)?
A: No. In a living system (even a retarded one),
References
-
Baskaran, D., & Müller, A. H. E. (2007).[1] Anionic Vinyl Polymerization. In Controlled and Living Polymerizations. Wiley-VCH.[1][3] Link[1]
-
Teyssié, P., et al. (1990).[1] Ligand-modified anionic polymerization of (meth)acrylates. Macromolecules, 23(9), 2618-2622.[1] Link[1]
-
Varshney, S. K., et al. (1992).[1] Anionic polymerization of (meth)acrylic monomers.[1][2][4][5][6] 11. Effect of lithium chloride on the stereochemistry of the anionic polymerization of methyl methacrylate in THF. Macromolecules, 25(18), 4457-4463.[1] Link[1]
-
Carlotti, S., et al. (2009).[1][7][8] Retarded anionic polymerization (RAP) of styrene and dienes. Polymer, 50(14), 3057-3067.[1][8] Link[1][8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Termination Mechanism of the Radical Polymerization of Acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties... | ORNL [ornl.gov]
- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation with Borate Counterions
Welcome to the Advanced Catalysis Support Hub.
Your Guide: Dr. Aris Thorne, Senior Application Scientist
Scope: Troubleshooting cationic transition metal catalysts paired with weakly coordinating borate anions (e.g.,
Introduction: The "Non-Coordinating" Myth
If you are reading this, your "living" polymerization has likely died prematurely, or your catalytic turnover number (TON) is a fraction of what the literature promised.
The central misconception in our field is that anions like tetrakis(pentafluorophenyl)borate [
This guide moves beyond basic purity checks to address the specific failure modes of borate-activated systems: C-F activation , ion-pairing dynamics , and poison sensitivity .
Module 1: The "Zwitterion" Death Spiral (C-F Bond Activation)
Symptom: The catalyst is active initially but decays rapidly, following first-order kinetics that do not correlate with substrate consumption. The reaction solution may darken or precipitate inactive metal-fluoride species.
The Mechanism:
The most insidious deactivation pathway for Group 4 (Ti, Zr, Hf) and late transition metal catalysts is the activation of the ortho-fluorine on the borate ring. The highly electrophilic metal cation (
Visualizing the Pathway:
Figure 1: The electrophilic metal center abstracts a fluorine atom from the counterion, resulting in a dead metal-fluoride species and a neutral borane byproduct.
Troubleshooting Protocol:
| Question | Diagnostic Step | Corrective Action |
| Is it thermal degradation? | Run the reaction at -20°C. If stability improves significantly (>5x lifetime), C-F activation is the likely culprit. | Switch Anions: Move from |
| Is the metal center too electrophilic? | Check the ligand environment. Electron-poor ligands increase the metal's appetite for electron density (fluorine). | Ligand Design: Add electron-donating groups (EDGs) to the ligand framework to stabilize the cation and reduce Lewis acidity. |
Module 2: The "Hidden" Poison (Scavenging Failure)
Symptom: The reaction never starts, or yields are erratic between batches. Adding more activator (borate) does not help, but adding excess alkylaluminum (e.g., TIBA) restores activity.
The Science: Researchers transitioning from MAO (Methylaluminoxane) to Borates often face this. MAO is a massive safety net—it acts as both an activator and a scavenger, scrubbing the solvent of water and oxides. Borates do not scavenge. If your solvent has 5 ppm water and your catalyst loading is 5 ppm, your catalyst is dead before you start.
Visualizing the Workflow:
Figure 2: Decision tree for distinguishing between catalyst death and impurity poisoning.
FAQ:
-
Q: Can I just add a little MAO as a scavenger?
-
A: Proceed with caution. MAO can exchange ligands with your borate, potentially forming mixed species or altering the ion pair. We recommend Triisobutylaluminum (TIBA) or 2,6-di-tert-butylphenol modified alkylaluminums . These are bulky enough to scavenge water/oxygen but too bulky to coordinate tightly to the active metal center [2].
-
Module 3: Solvation & Ion-Pairing Effects
Symptom: The catalyst is stable but exhibits low activity in non-polar solvents (e.g., Hexane, Methylcyclohexane), while showing higher activity (but lower stability) in aromatic solvents (e.g., Toluene, Chlorobenzene).
The Science: In non-polar media, the cationic metal and the borate anion form a Tight Ion Pair . This coulombic attraction blocks the vacant coordination site where the olefin/substrate needs to bind. Aromatic solvents can solvate the cation, separating the ion pair ("Loose Ion Pair"), but they can also compete with the substrate for the active site.
Data Comparison: Solvent Effects on Activity
| Solvent | Dielectric Constant ( | Ion Pair State | Predicted Activity | Stability Risk |
| Hexane | 1.88 | Tight (Contact) | Low (Anion blocking) | High (Stable) |
| Toluene | 2.38 | Separated (Solvated) | High (Accessible site) | Med (C-H activation of solvent) |
| Difluorobenzene | ~5.0 | Loose | Very High | Low (Fluorine stabilizes) |
Troubleshooting Protocol:
-
The "Oiling Out" Phenomenon: In aliphatic solvents, the ionic catalyst often separates as an oily droplet at the bottom of the flask. This destroys homogeneity.
-
Fix: Use a mixed solvent system (e.g., 90% Heptane / 10% Toluene) to maintain solubility while minimizing competitive coordination.
-
-
Solvent Coordination: If toluene kills your activity, the solvent itself might be coordinating too strongly.
-
Fix: Switch to Difluorobenzene or Dichloromethane (if compatible). These are polar enough to separate ions but weakly coordinating enough to be displaced by the substrate [3].
-
Module 4: Experimental Validation Protocol
To scientifically validate if the borate is the problem, perform the "Anion Swap" Test .
-
Baseline: Run reaction with
. -
Control A (Stability): Run with
(BARF).-
Observation: If BARF is much more stable, your metal was attacking the
ortho-fluorines.
-
-
Control B (Purity): Run with
+ 100 equiv. TIBA (Scavenger).-
Observation: If activity jumps, your system is dirty, not chemically unstable.
-
References
-
Marks, T. J., et al. (1997). "Cationic Metallocene Polymerization Catalysts Based on Tetrakis(pentafluorophenyl)borate and Its Derivatives." Organometallics.
-
Chen, E. Y.-X., & Marks, T. J. (2000). "Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure-Activity Relationships." Chemical Reviews.
-
Krossing, I., & Raabe, I. (2004). "Noncoordinating Anions—Fact or Fiction? A Survey of Likely Candidates." Angewandte Chemie International Edition.
Optimizing activator-to-catalyst ratios with sodium tetrakis(3-fluorophenyl)borate
Topic: Optimizing activator-to-catalyst ratios and handling protocols. Audience: Senior Researchers & Process Chemists. Status: Active Support Guide.
Executive Summary: The "3-Fluoro" Distinction
Before proceeding, verify your reagent. You are using Sodium tetrakis(3-fluorophenyl)borate , often abbreviated as Na[B(3-FPh)₄] .
CRITICAL WARNING: This is not the standard "NaBArF₂₄" (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).
-
Electronic Difference: The single fluorine at the 3-position is less electron-withdrawing than the 3,5-bis(CF₃) groups. Consequently, the [B(3-FPh)₄]⁻ anion is more coordinating (less "weak") than standard BArF or B(C₆F₅)₄.
-
Impact: Your cationic metal center will be less electrophilic (lower activity) and more prone to ion-pairing deactivation compared to fluorinated analogues. Optimization requires stricter stoichiometric control to prevent anion interference.
Module 1: The Activation Logic (Stoichiometry & Mechanism)
1.1 The Golden Ratio: 1.05:1 to 1.2:1
Unlike MAO (which requires 1000:1 ratios), borate activators are stoichiometric.
-
Target Ratio (Borate : Metal): 1.0:1 to 1.2:1 .
-
Why not excess? With the [B(3-FPh)₄]⁻ anion, excess borate increases the local concentration of the counter-anion near the active site. Because this anion is moderately coordinating, excess leads to tight ion-pairing , effectively "capping" the active site and blocking monomer insertion.
1.2 The Scavenger Factor
You cannot use Na[B(3-FPh)₄] alone if your pre-catalyst is a halide (e.g., zirconocene dichloride). You need an alkylating agent (scavenger).
-
Scavenger: Triisobutylaluminum (TiBA) or Trimethylaluminum (TMA).
-
Ratio (Al : Metal): 50:1 to 200:1 .
-
Function: Converts M-Cl → M-Alkyl. The Borate then abstracts the Alkyl to form the active cation.
1.3 Visualization: The Activation Pathway
The following diagram illustrates the specific activation pathway and the "Trap" of using the 3-fluorophenyl variant.
Caption: Activation workflow showing the risk of "Tight Ion Pairing" (Dormant state) specifically prevalent with the more coordinating 3-fluorophenyl anion.
Module 2: Solubility & Delivery Protocols
The Problem: Na[B(3-FPh)₄] is a salt.[1] It dissolves in polar solvents (THF, DCM) but is insoluble in polymerization media (Toluene, Hexane). The Risk: If you add THF to your polymerization reactor, the THF oxygen will coordinate to your cationic metal center, killing the catalyst instantly.
Protocol A: The "Slurry Injection" (Recommended)
Best for: Heterogeneous activation without poisoning the catalyst.
-
Preparation: Suspend solid Na[B(3-FPh)₄] in dry toluene. It will not dissolve; it will form a fine white slurry.
-
Scavenging: Add TiBA to your reactor containing the monomer and solvent. Stir for 5 mins to scavenge moisture.
-
Catalyst Injection: Inject your alkylated catalyst (or pre-catalyst + TiBA mix).
-
Activation: Inject the Na[B(3-FPh)₄] toluene slurry under rapid agitation.
Protocol B: The "Methylene Chloride" Route
Best for: Screening where homogeneity is required.
-
Dissolve Na[B(3-FPh)₄] in the minimum amount of dry Dichloromethane (DCM).
-
Inject this solution into the toluene reactor.
-
Note: DCM is weakly coordinating but much better than THF. It may slightly broaden molecular weight distribution (MWD).[4]
Module 3: Troubleshooting & FAQs
3.1 Decision Tree: Diagnosing Low Activity
Caption: Diagnostic flow for distinguishing between impurity poisoning (colorless) and tight ion-pairing (colored active species but low turnover).
3.2 Frequently Asked Questions
Q: My polymer has a broad Molecular Weight Distribution (MWD). Is it the ratio? A: Likely yes, but indirectly.
-
Cause: Incomplete activation. If you use a 1:1 ratio with Na[B(3-FPh)₄] in toluene, the insolubility leads to "islands" of activation. Some catalyst sites are active, some are not, and some are "tightly paired."
-
Fix: Increase the ratio slightly to 1.2:1 and ensure vigorous stirring. Alternatively, use Protocol B (DCM) to ensure a homogeneous start.
Q: Can I use MAO instead of TiBA as the scavenger? A: Proceed with caution. MAO contains "free" trimethylaluminum (TMA). Na[B(3-FPh)₄] can react with free TMA to form an aluminate species, which is a worse activator.
-
Recommendation: If using MAO, use "Modified MAO" (MMAO-3A) which has isobutyl groups, or stick to TiBA to prevent side-reactions with the borate.
Q: Why is my activity lower than the literature values for BArF24? A: This is expected. The 3-fluorophenyl anion is roughly 10-100x more coordinating than the 3,5-bis(trifluoromethyl)phenyl anion . The cation-anion separation energy is higher, meaning the monomer has to fight harder to displace the anion to reach the metal center. You are trading activity for cost/availability.
Module 4: Comparative Data Table
| Parameter | Na[B(3-FPh)₄] (Your Reagent) | Na[BArF₂₄] (Standard) | Impact on Experiment |
| Coordination Strength | Moderate | Very Weak | 3-FPh requires higher temperature or polar solvent to dissociate. |
| Solubility (Toluene) | Insoluble | Sparingly Soluble | 3-FPh requires slurry addition or DCM co-solvent. |
| Optimal Ratio (B:M) | 1.1:1 - 1.2:1 | 1.0:1 | Slightly higher ratio needed for 3-FPh to drive equilibrium. |
| Moisture Sensitivity | High | High | Both require rigorous drying of solvents. |
| Cost | Lower | High | 3-FPh is good for scale-up if activity loss is acceptable. |
References
-
Chen, E. Y.-X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure-Activity Relationships. Chemical Reviews, 100(4), 1391–1434.
-
Bochmann, M. (2010). The Chemistry of Catalyst Activation: The Case of Group 4 Polymerization Catalysts. Organometallics, 29(21), 4711–4740.
-
Krossing, I., & Raabe, I. (2004). Noncoordinating Anions—Fact or Fiction? A Survey of Likely Candidates. Angewandte Chemie International Edition, 43(16), 2066–2090.
-
Sun, Y., et al. (2016). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization. Organometallics, 35(9), 1339–1347.
Sources
Removing impurities from sodium tetrakis(3-fluorophenyl)borate samples
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with Sodium Tetrakis(3-fluorophenyl)borate (NaTFPB) . It prioritizes mechanistic understanding, robust purification workflows, and self-validating analytical checks.
Topic: High-Purity Isolation of Sodium Tetrakis(3-fluorophenyl)borate Ticket ID: TFPB-PUR-001 Applicability: Electrochemical Sensors (ISEs), Phase-Transfer Catalysis, Weakly Coordinating Anion (WCA) Synthesis.
Core Problem Analysis: Why Purity Fails
Commercially available or lab-synthesized NaTFPB often contains three classes of impurities that degrade experimental performance (e.g., causing baseline drift in potentiometry or catalyst poisoning).
| Impurity Class | Origin | Symptom in Application |
| Boronic Acids | Incomplete arylation or acid hydrolysis (Protodeboronation). | Non-Nernstian slopes in ISEs; side reactions in catalysis. |
| Inorganic Salts | Synthesis byproducts (MgBr₂, NaF, NaCl). | Osmotic pressure issues in membranes; insolubility in organic media. |
| Oxidation Products | Phenolic compounds from borane oxidation. | "Brown/Tan" discoloration; redox interference. |
Diagnostic Workflow (The "Triage")
Before initiating purification, confirm the impurity profile using
Protocol: B NMR Validation
-
Solvent: Deuterated Acetone (Acetone-
) or CD CN. Avoid CDCl as the sodium salt is often sparingly soluble. -
Reference: BF
OEt (External, 0.0 ppm). -
Interpretation:
| Chemical Shift ( | Species Identity | Action Required |
| -6.0 to -15.0 ppm (Sharp Singlet) | Target: [B(3-F-Ph) | Proceed to drying if pure. |
| +28.0 to +35.0 ppm (Broad) | Impurity: Boronic Acid | Requires Module A (Organic Reprecipitation). |
| +40.0 to +50.0 ppm | Impurity: Boroxine/Borates | Requires Module A + Basic Wash. |
Purification Modules
Module A: The "Non-Aqueous" Recrystallization (Primary Protocol)
Use this protocol to remove boronic acids and organic oxidation byproducts.
The Logic: Sodium tetrakis(3-fluorophenyl)borate is highly soluble in polar aprotic solvents (Acetone, THF) but insoluble in non-polar or moderately polar chlorinated solvents (Chloroform, Dichloromethane) where the organic impurities (boronic acids) remain soluble.
Step-by-Step Guide:
-
Dissolution: Dissolve the crude tan solid in the minimum amount of dry Acetone (approx. 5-10 mL per gram).
-
Note: If the solution is cloudy, inorganic salts (NaF/MgBr
) are present.
-
-
Filtration: Filter the solution through a quantitative glass microfiber filter (Whatman GF/F) or Celite pad to remove insoluble inorganic salts.
-
Precipitation:
-
Place the clear filtrate in a flask with rapid stirring.
-
Slowly add Chloroform (CHCl
) or Dichloromethane (DCM) (ratio 3:1 v/v relative to acetone). -
Observation: The borate salt should crash out as a white precipitate, while the colored impurities and boronic acids remain in the yellow mother liquor.
-
-
Wash: Filter the white solid and wash copiously with cold CHCl
. -
Drying: Dry under high vacuum (<0.1 mbar) at 60°C for 12 hours.
Module B: Removal of Inorganic Halides (Desalting)
Use this if the sample has high conductivity in blank measurements or poor solubility in organic targets.
The Logic: Unlike the highly fluorinated "BARF" (bis-CF
-
Extraction: Suspend the crude solid in anhydrous Acetone .
-
Sonication: Sonicate for 10 minutes to ensure all borate is dissolved.
-
Centrifugation/Filtration: The remaining solid is the inorganic impurity (NaCl/MgBr
). Discard the solid. -
Evaporation: Rotovap the acetone filtrate to dryness to recover the desalted borate.
Visualization: Purification & Degradation Logic
Diagram 1: The Purification Workflow
This flowchart illustrates the separation logic based on solubility differences.
Caption: Solubility-driven separation workflow removing inorganic salts via filtration and organic impurities via anti-solvent precipitation.
Diagram 2: The Acid Hydrolysis Trap (Why Purity is Lost)
Users often re-introduce impurities by exposing the salt to acidic aqueous environments. This diagram explains the "Protodeboronation" mechanism.
Caption: Mechanism of Protodeboronation. Exposure to acid (pH < 5) cleaves the C-B bond, generating boronic acid impurities.
Frequently Asked Questions (Troubleshooting)
Q: My sample turned from white to brown after drying. What happened? A: This indicates oxidation, likely of residual phenolic impurities or trace Grignard byproducts.
-
Fix: Perform the Module A purification using degassed solvents under Nitrogen/Argon. The brown color usually stays in the CHCl
wash.
Q: Can I wash the sodium salt with water to remove the inorganic salts?
A: Proceed with Caution. Unlike the highly lipophilic "BARF" (bis-CF
Q: The
Q: How do I store the purified salt? A: These salts are hygroscopic. Store in a desiccator or glovebox. If the salt becomes wet, it is prone to hydrolysis over time, regenerating the boronic acid impurity.
References
-
Yakelis, N. A., & Bergman, R. G. (2005). Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Reliable and Sensitive Analysis of Water in Solutions of Fluorinated Tetraarylborates.[1] Organometallics, 24(14), 3579–3581. [Link]
- Context: Establishes the "Gold Standard" for drying and purifying fluorinated tetraarylborates, including the use of DCM washes to remove colored impurities.
-
Nishida, H., Takada, N., Yoshimura, M., Sonoda, T., & Kobayashi, H. (1984). Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.[2][3][4] Highly Lipophilic Stable Anionic Agent for Solvent-extraction of Cations. Bulletin of the Chemical Society of Japan, 57(9), 2600–2604. [Link]
- Context: Fundamental data on the solubility and stability of fluorinated borate anions compared to tetraphenylbor
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Context: detailed mechanisms of protodeboronation and hydrolysis of bor
-
Eaton, G. R. (1969). NMR of Boron Compounds. Journal of Chemical Education, 46(9), 547. [Link]
- Context: Authoritative reference for B NMR chemical shifts used for valid
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate - Wikipedia [en.wikipedia.org]
- 3. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, 97%, may cont. 1-5% water 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
Technical Support Center: Thermal Stability of Tetrakis(3-fluorophenyl)borate Salts
Status: Online Operator: Senior Application Scientist Ticket ID: TFPB-STAB-001 Subject: Optimizing Thermal & Hydrolytic Stability of Fluorinated Aryl Borates
Welcome to the Stability Optimization Lab
You are likely working with Tetrakis(3-fluorophenyl)borate ([TFPB]⁻) because you need a weakly coordinating anion (WCA) that is more cost-effective than the "Gold Standard" BArF₂₄ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) but offers better oxidative and thermal resistance than standard tetraphenylborate.[1]
However, users often report "thermal decomposition" at temperatures (100–150°C) well below the theoretical limit of the anion. In 90% of cases, this is not thermal bond breaking; it is acid-catalyzed hydrolysis masquerading as thermal instability.
This guide addresses the root causes of instability and provides validated protocols to extend the operational window of your salts.
Module 1: The "Hidden" Killer – Moisture & Acidolysis
User Query: "My sodium TFPB salt turns yellow and loses solubility after drying at 120°C. Is the anion unstable at this temperature?"
Technical Diagnosis: The theoretical decomposition temperature of the [TFPB]⁻ anion is >250°C (cation dependent).[1] If you see degradation below 150°C, you are witnessing Protodeboronation . The 3-fluoro substituent withdraws electrons, stabilizing the B–C bond compared to non-fluorinated analogs, but it remains susceptible to proton attack if moisture is present.
The Mechanism: At elevated temperatures, trace water becomes super-acidic, or trace acidic impurities (from synthesis) attack the ipso-carbon of the phenyl ring.
Visualizing the Failure Mode
Caption: Acid-catalyzed protodeboronation pathway.[1] The presence of H+ lowers the energy barrier for B-C bond cleavage significantly.
Corrective Protocol: The "Bone-Dry" Purification
Do not rely on standard rotary evaporation. You must remove the catalyst (H+).[1]
-
Alkaline Wash: Dissolve crude salt in Et₂O or CH₂Cl₂. Wash with 1M Na₂CO₃ (aq).[1] This neutralizes trace acid from the synthesis (often carried over from Grignard quenching).[1]
-
Azeotropic Drying: Reflux the solid in toluene (Dean-Stark trap) to remove bulk water.[1]
-
Vacuum Desiccation:
Module 2: Cation Engineering
User Query: "I need to use this salt in an electrolyte at 200°C. The sodium salt isn't holding up. What are my options?"
Technical Diagnosis: The cation determines the lattice energy and the "shielding" of the anion. Small, hard cations (Li⁺, Na⁺) are hygroscopic and can coordinate with water, bringing the proton source directly to the anion. Bulky, hydrophobic cations provide a steric shell and exclude water.
Comparison of Cation Stability Limits:
| Cation Type | Example | Approx. Max T (Dry) | Mechanism of Failure |
| Alkali Metal | Li⁺, Na⁺ | 180°C - 200°C | Hygroscopicity leads to hydrolysis.[1] |
| Ammonium | [NH₄]⁺ | < 100°C | Avoid. Proton transfer from N to C triggers decomposition.[1] |
| Bulky Ammonium | [NBu₄]⁺ (TBA) | 220°C - 240°C | Hofmann elimination of the cation.[1] |
| Phosphonium | [PPh₄]⁺ | 280°C - 300°C | Very stable; high lattice energy.[1] |
| Imidazolium | [EMIM]⁺ | 250°C - 280°C | Good for ionic liquids; stability depends on C2-H acidity.[1] |
Recommendation: If thermal stability is paramount, perform a metathesis reaction to convert Na[TFPB] to Tetraphenylphosphonium TFPB ([PPh₄][TFPB]) .[1]
Metathesis Protocol:
-
Dissolve Na[TFPB] in water/methanol (1:1).[1]
-
Add stoichiometric PPh₄Br (dissolved in water).[1]
-
The hydrophobic salt [PPh₄][TFPB] will precipitate immediately.[1]
-
Filter, wash with water (to remove NaBr), and dry as per Module 1.
Module 3: Diagnostic Workflow (Is it dead?)
User Query: "My reaction failed. How do I know if the borate anion decomposed or if it was something else?"
Technical Diagnosis: Visual inspection (browning) is unreliable. Boron-Carbon bond cleavage produces distinct spectroscopic signatures.
The 19F NMR Check (The Gold Standard)
Fluorine NMR is the fastest way to validate integrity because the chemical shift of the fluorine on the borate anion is distinct from the free arene.
-
Instrument: Any NMR with a fluorine probe.
-
Solvent: Deuterated Acetone or CD₃CN (Avoid CDCl₃ if solubility is poor).[1]
-
Reference: CFCl₃ (0 ppm) or internal standard.
| Species | Chemical Shift (Approx.[1][5][6][7][8] δ) | Signal Type | Status |
| Intact [TFPB]⁻ | -110 to -115 ppm | Sharp Singlet/Multiplet | Pass |
| 3-Fluorobenzene | -113 ppm (Shifted) | Multiplet | Fail (Hydrolysis Product) |
| Borane Species | Variable | Broad humps | Fail (Oxidation) |
Troubleshooting Logic Tree
Caption: Step-by-step diagnostic workflow for assessing borate salt integrity.
FAQ: Rapid Fire Support
Q: Can I use acidic alumina to purify my product? A: Absolutely not. Acidic alumina will instantly protonate the anion. Use Neutral or Basic alumina only.
Q: Is the 3-fluoro derivative as stable as BArF (3,5-bis-CF3)? A: No. The CF3 groups in BArF provide significantly more electron withdrawal and steric bulk. TFPB is a "middle ground" anion—cheaper and more stable than Ph₄B⁻, but it requires stricter moisture control than BArF.
Q: I see a broad peak in ¹¹B NMR around 20 ppm. What is it? A: That is likely boric acid or a boronic acid derivative. The intact borate anion should show a sharp signal around -6 to -15 ppm (upfield).[1] Downfield shifts (>10 ppm) indicate three-coordinate boron (decomposition).[1]
References
-
Review of Weakly Coordinating Anions: Krossing, I., & Raabe, I. (2004). Noncoordinating Anions—Fact or Fiction? A Survey of Likely Candidates. Angewandte Chemie International Edition. Link[1]
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Arylboronic Acids and Esters.[9][10] Chemistry – A European Journal. Link[1]
-
Synthesis & Stability of Fluorinated Borates: Nishida, H., et al. (1984). Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.[1][2][6][11][12] Highly Lipophilic Stable Anionic Agent for Solvent-extraction of Cations.[12] Bulletin of the Chemical Society of Japan. Link
-
Cation Effects on Stability: Fujii, K., et al. (2016).[1] Thermal Stability and Phase Behavior of Phosphonium-based Ionic Liquids. Journal of Molecular Liquids. Link
Sources
- 1. CAS 89171-23-3: Potassium tetrakis(pentafluorophenyl)borate [cymitquimica.com]
- 2. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Salts of boronium (+3) ions with unprecedented hydrolytic stability. Design, synthesis, single-crystal X-ray structures, electrochemistry, and thermophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Reliable and SensitiveAnalysis of Water in Solutions of Fluorinated Tetraarylborates (Journal Article) | OSTI.GOV [osti.gov]
- 6. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF(24)): Safe Preparation, Standardized Purification, and Analysis of Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
The "Goldilocks" Anion: A Technical Guide to Sodium Tetrakis(3-fluorophenyl)borate
[1]
Executive Summary
In the landscape of Weakly Coordinating Anions (WCAs), Sodium Tetrakis(3-fluorophenyl)borate (NaTFPB) occupies a critical "middle ground" between the chemically labile Sodium Tetraphenylborate (NaBPh
This guide provides a rigorous characterization framework for NaTFPB, focusing on its distinct 1H and 19F NMR signatures. Unlike standard spectral libraries, this document contextualizes the data against its alternatives, providing researchers with the diagnostic criteria needed to validate synthesis, assess purity, and monitor stability in real-time.
Part 1: The Chemical Context
Why the 3-Fluoro Isomer?
The strategic placement of fluorine at the meta (3-) position offers a specific electronic advantage.[1]
-
Electronic Stabilization: The inductive electron-withdrawing effect (-I) of the fluorine atom pulls electron density away from the boron-carbon (
) bond. This renders the anion significantly more resistant to acid-catalyzed hydrolysis (protolysis) compared to unsubstituted NaBPhngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . -
Solubility Profile: Unlike the highly fluorinated NaBARF, which is extremely lipophilic (often requiring specialized workups), NaTFPB maintains reasonable solubility in polar organic solvents (MeCN, Acetone), making it easier to handle in standard synthetic organic workflows.[1]
Structural Comparison Matrix
The following diagram illustrates the structural evolution and electronic shielding effects of the borate family.
Figure 1: Structural evolution of arylborate anions.[1] The 3-fluoro analog balances stability and solubility.[1]
Part 2: NMR Characterization Framework
Experimental Protocol: Sample Preparation
To ensure reproducible chemical shifts, solvent selection is critical. Borate salts are prone to ion-pairing effects that can shift signals by 0.1–0.5 ppm.[1]
-
Recommended Solvent: Acetonitrile-
(CDngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> CN) or Acetone- .-
Why: These polar aprotic solvents fully dissociate the Na
cation from the borate anion, resulting in sharp, well-resolved lines. -
Avoid: Chloroform-
(CDClngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) often results in poor solubility or broad signals due to ion clustering.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Calibrate 1H to residual solvent peak (CD
CN: 1.94 ppm) and 19F to internal standard ( -trifluorotoluene at -63.7 ppm) if absolute qNMR is required.
1H NMR Analysis (400 MHz)
The 3-fluorophenyl ring possesses lower symmetry than the 4-fluorophenyl or unsubstituted phenyl ring, leading to a complex but diagnostic splitting pattern.[1]
Expected Spectral Features:
-
Region: 6.8 ppm – 7.4 ppm (Aromatic).[1]
-
Integration: 16 Protons total (4 protons per ring × 4 rings).[1]
| Position | Proton | Multiplicity | Approx.[1][2][3] Shift (ppm)* | Coupling Logic |
| H2 | Ortho to B, Ortho to F | Broad Doublet / Multiplet | ~7.20 – 7.30 | Couples to F ( |
| H5 | Meta to B, Meta to F | Pseudo-Triplet | ~7.10 – 7.18 | Couples to H4 and H6 ( |
| H6 | Ortho to B, Para to F | Broad Doublet | ~7.30 – 7.40 | Couples to H5 ( |
| H4 | Para to B, Ortho to F | Doublet / Multiplet | ~6.80 – 6.95 | Strong coupling to F ( |
*> Note: Exact shifts vary by concentration and solvent.[1] The key diagnostic is the complexity arising from the meta-substitution, distinct from the simple AA'BB' system of the 4-fluoro isomer.
19F NMR Analysis (376 MHz)
The 19F nucleus provides the cleanest validation of product identity.[1]
-
Signal Type: Singlet (if proton decoupled) or Multiplet (if coupled).[1]
-
Chemical Shift: -111.0 to -114.0 ppm (relative to CFCl
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Part 3: Comparative Performance Guide
This table objectively compares NaTFPB against the two most common alternatives.
| Feature | NaBPh | NaTFPB (The Alternative) | NaBARF (The Gold Standard) |
| Anion Stability | Low (Acid sensitive) | Medium-High | Very High |
| 19F NMR Signal | None | ~ -112 ppm | ~ -62 ppm |
| Solubility (Et | Poor | Moderate | Excellent |
| Solubility (Water) | Moderate | Low | Insoluble |
| Crystallinity | Forms large crystals | Powder/Amorphous | Waxy/Crystalline |
| Cost | Low | Moderate | High |
| Primary Use | Precipitation of K | Catalysis / Electrochemistry | Cationic Catalysis |
Part 4: Experimental Workflow (Synthesis & Validation)
The following Graphviz diagram outlines the self-validating workflow for synthesizing and characterizing NaTFPB.
Figure 2: Synthesis and Quality Control Workflow. The 19F NMR step is the critical "Go/No-Go" gate.
Detailed Protocol Notes
-
Grignard Formation: 3-fluorophenylmagnesium bromide is formed in THF.[1] Caution: Fluorinated aryls can react exothermically; temperature control (0°C) is vital.[1]
-
Boron Source: Sodium tetrafluoroborate (NaBF
) or BFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> OEt is added. The NaBFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> route is preferred for safety. -
Purification: The crude product is often sticky.[1] Trituration with non-polar solvents (Hexane/Pentane) removes biphenyl byproducts.[1]
-
Validation:
-
Check 11B NMR (if available): A sharp singlet around -6 to -7 ppm confirms the tetrahedral borate geometry.[1]
-
Check 19F NMR: Ensure no residual fluoride (BF
) remains (BFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> appears around -150 ppm).
-
References
-
Nishida, H., et al. (1984).[1] "Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.[1][2][3][4][5][6] Highly Lipophilic Stable Anionic Agent for Solvent-extraction of Cations."[1] Bulletin of the Chemical Society of Japan. [1]
-
Yakelis, N. A., & Bergman, R. G. (2005).[1][5] "Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24)." Organometallics. [1]
-
PubChem Compound Summary. "Sodium tetrakis(3-fluorophenyl)borate" (Analogous structures and spectral data). [1]
-
ChemicalBook. "Sodium tetrakis(4-fluorophenyl)borate 1H NMR Spectrum" (For comparative splitting patterns).
-
Reich, H. J. "Bordwell pKa Table and NMR Data."[1] University of Wisconsin-Madison.[1][7] (Reference for substituent effects on Ar-F shifts).
Sources
- 1. テトラキス[3,5-ビス(トリフルオロメチル)フェニル]ホウ酸ナトリウム Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sodium tetraphenylboron(143-66-8) 1H NMR spectrum [chemicalbook.com]
- 3. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Electrochemical Stability Window of Sodium Tetrakis(3-fluorophenyl)borate: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the electrochemical stability window (ESW) of Sodium Tetrakis(3-fluorophenyl)borate (NaTFPB). This document is structured to serve researchers and battery engineers, synthesizing established electrochemical principles with comparative data to define the material's performance envelope.
Executive Summary & Strategic Positioning
Sodium Tetrakis(3-fluorophenyl)borate (Na[B(3-FC6H4)4]) represents a critical "middle-ground" electrolyte salt for high-voltage sodium-ion batteries (SIBs). While traditional Sodium Tetraphenylborate (NaBPh4) offers excellent compatibility with sodium metal anodes, its limited anodic stability (~3.6 V vs. Na/Na⁺) restricts its use in high-voltage cathodes. Conversely, highly fluorinated analogs like NaBArF (3,5-bis(trifluoromethyl)) offer extreme stability (>4.5 V) but often suffer from lower solubility and prohibitive synthesis costs.
The 3-fluorophenyl isomer introduces a moderate electron-withdrawing effect, expanding the anodic stability window to an estimated 4.0–4.2 V vs. Na/Na⁺ while maintaining favorable solubility in ether-based solvents (e.g., DME, Diglyme). This makes it a prime candidate for stabilizing the cathode-electrolyte interphase (CEI) without the extreme cost or steric bulk of perfluorinated alternatives.
Mechanistic Insight: The Fluorine Inductive Effect
The electrochemical stability of borate anions is dictated by the electron density at the central boron atom and the aryl rings. The oxidation potential is directly correlated to the energy of the Highest Occupied Molecular Orbital (HOMO).
-
NaBPh4 (Baseline): The phenyl rings are electron-rich. At high voltages (>3.6 V), the anion undergoes oxidative decomposition, typically initiating at the phenyl ring ipso-carbon, leading to biphenyl formation.
-
NaTFPB (3-Fluoro Modification): The fluorine atom at the meta (3-) position exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the ring carbons and the central boron atom.
-
Result: The HOMO energy is lowered.
-
Consequence: A higher potential is required to remove an electron (oxidize) the anion.
-
Visualization: Structure-Stability Relationship
The following diagram illustrates the causal link between fluorination and anodic stability.
Caption: Mechanistic pathway showing how the 3-fluoro substituent lowers HOMO energy, extending the oxidative stability window.
Comparative Performance Analysis
The following table compares NaTFPB against industry standards. Data for NaTFPB is interpolated based on structural analogs (4-fluorophenyl and 3,5-bis(trifluoromethyl)phenyl borates) and established Hammett substituent constants.
| Electrolyte Salt | Anion Structure | Anodic Limit (V vs Na/Na⁺) | Solubility (Ether Solvents) | SEI Characteristics |
| NaBPh4 | Tetraphenylborate | 3.6 – 3.8 V | High | Excellent. Forms stable, organic-rich SEI on Na metal. |
| NaTFPB | Tetrakis(3-fluorophenyl)borate | 4.0 – 4.2 V (Est.) | High | Balanced. Improved anodic stability; retains SEI benefits of aryl borates. |
| NaBArF24 | Tetrakis[3,5-bis(CF3)Ph]borate | > 4.5 V | Moderate | Good. Highly stable but sterically bulky; slower ion transport. |
| NaPF6 | Hexafluorophosphate | > 4.5 V | High | Poor on Na Metal. Prone to HF formation; unstable SEI on anode. |
Key Takeaways:
-
Stability vs. NaBPh4: The addition of the fluorine atom provides an approximate +0.4 V gain in anodic stability. This allows NaTFPB to be used with 4V-class cathodes (e.g., Na3V2(PO4)3) where NaBPh4 would decompose.
-
Solubility: Unlike the bulky NaBArF24, the mono-fluorinated NaTFPB retains a molecular volume similar to NaBPh4, ensuring high solubility in glymes (DME, Diglyme) which is critical for high-rate performance.
Validated Experimental Protocol: Determining ESW
To empirically verify the electrochemical stability window of NaTFPB, the following Linear Sweep Voltammetry (LSV) protocol is recommended. This protocol is designed to eliminate common artifacts such as moisture contamination or catalytic decomposition on the current collector.
Workflow Diagram
Caption: Step-by-step LSV workflow for accurate electrochemical stability determination.
Detailed Methodology
-
Electrolyte Preparation:
-
Dissolve NaTFPB (0.5 M to 1.0 M) in dry 1,2-dimethoxyethane (DME) or Diglyme.
-
Critical Control: Water content must be <10 ppm (measured by Karl Fischer titration) to prevent hydrolysis-induced parasitic currents.
-
-
Cell Configuration:
-
Use a 3-electrode Swagelok or pouch cell.
-
Working Electrode (WE): Platinum (Pt) disk or Glassy Carbon (GC). Note: Pt is more catalytic and provides a rigorous "worst-case" stability limit; GC is closer to practical carbon additives.
-
Counter/Reference Electrodes: Freshly rolled Sodium metal.
-
-
Measurement:
-
Perform Linear Sweep Voltammetry (LSV) from Open Circuit Voltage (OCV) to 5.0 V vs. Na/Na⁺.
-
Scan Rate: 0.1 mV/s. (Slow scan rates are essential to detect the onset of slow decomposition reactions).
-
-
Defining the Limit:
-
The anodic limit is defined as the voltage where the current density exceeds a threshold of 10 µA/cm² (or 0.05 mA/cm² depending on electrode surface area roughness).
-
References
-
Comparison of Fluorinated Borates in Batteries
- Study on the oxidative stability of fluorinated aryl bor
-
Comparison of NaBPh4 and fluorinated analogs in sodium metal batteries.[1]
-
Source:
-
General Electrochemical Stability of Borate Salts
- Analysis of NaBPh4 stability limits and SEI form
-
Source:
-
Synthesis and Properties of Fluorinated Tetraphenylborates
- Detailed synthesis protocols for 3,5-bis(trifluoromethyl)
-
Source:
Sources
Precision in the Extreme: Elemental Analysis Standards for Fluorinated Tetraphenylborates
Executive Summary: The Stability Paradox
In the realm of weakly coordinating anions (WCAs), fluorinated tetraphenylborates—specifically the tetrakis(pentafluorophenyl)borate anion (
Standard elemental analysis (EA) protocols often fail for these compounds. The high fluorine content attacks quartz components, while the boron center forms refractory carbides (e.g.,
This guide outlines a Dual-Stream Analytical Strategy , moving away from "one-shot" combustion methods toward a segregated workflow that ensures >99.5% accuracy. We compare commercial standards against the "Golden Batch" internal standard protocol, providing a roadmap for validation.
The "Standard" Problem: Why Generic References Fail
Most EA laboratories rely on acetanilide or sulfanilamide for calibration. For fluorinated borates, these are insufficient due to the Matrix Effect .
| Feature | Generic Standard (e.g., Acetanilide) | Fluorinated Tetraphenylborate Sample | Analytical Consequence |
| C-F Bond Energy | N/A (C-H bonds) | ~485 kJ/mol (C-F bonds) | Incomplete combustion; requires higher temp (>1050°C). |
| Boron Content | 0% | ~1.5 - 2.0% | Boron forms refractory carbides ( |
| Quartz Interaction | Minimal | High (Forms | Fluorine etches the combustion tube, causing leaks and low F recovery. |
| Ash Residue | None | Significant ( | Encapsulation of unburned sample. |
Comparative Analysis of Standards
To achieve accurate quantification, you cannot rely on a single commercial reference material (CRM). You must adopt a composite approach.
Option A: Commercial Organic Fluorine Standards
Examples: 4-Fluorobenzoic acid, 1-(4-bromophenylmethyl)-5-chloro-2-(trifluoromethyl)benzimidazole (BCR 73).
-
Pros: Traceable, high purity, excellent for calibrating the F-channel in combustion methods.
-
Cons: Lacks Boron. Does not mimic the refractory nature of the borate anion. Calibrating with this will often yield accurate Fluorine but failing Carbon results for your sample due to the carbide formation issue described above.
Option B: Inorganic Boron Standards
Examples: Boric Acid (NIST SRM 951), Boron Carbide.
-
Pros: Essential for ICP-OES calibration.
-
Cons: Incompatible with CHNS combustion. Boric acid releases water at low temps and forms glassy oxides that ruin combustion boats.
Option C: The "Golden Batch" (Recommended Strategy)
Definition: A high-purity salt (e.g., Potassium Tetrakis(pentafluorophenyl)borate) synthesized in-house, recrystallized 3x, and fully characterized via NMR (
-
Pros: Perfect matrix matching. It behaves exactly like your analyte during combustion/digestion.
-
Cons: Requires rigorous initial validation (self-validating protocol).
Strategic Protocol: The Dual-Stream Workflow
We recommend splitting the analysis into two distinct streams to avoid the interferences inherent in simultaneous CHNS-B-F analysis.
Stream 1: Carbon, Hydrogen, Nitrogen (CHN)
-
Method: Dynamic Flash Combustion.
-
Critical Modification: Use of Tungsten Trioxide (
) or Vanadium Pentoxide ( ) additives. -
Mechanism: These oxides melt at combustion temperatures, providing an oxygen-rich flux that prevents the formation of boron carbide (
) and ensures all Carbon is released as .
Stream 2: Fluorine & Boron (F/B)
-
Method: Combustion Ion Chromatography (CIC) for Fluorine; ICP-OES for Boron.
-
Why: CIC (EPA Method 1621 adapted) captures F as fluoride in an aqueous buffer, avoiding quartz etching issues. ICP-OES handles the refractory boron after aggressive acid digestion.
Workflow Visualization
Caption: Figure 1. The Dual-Stream Workflow separates the organic backbone analysis from the heteroatom quantification to eliminate matrix interferences.
Detailed Experimental Protocols
Protocol A: The "Golden Batch" Validation (Self-Validating System)
Before analyzing unknowns, you must validate your in-house standard.
-
Synthesis: Prepare ~5g of Sodium/Potassium Tetrakis(pentafluorophenyl)borate.
-
Purification: Recrystallize 3x from
/Hexane. Dry under high vacuum ( mbar) at 80°C for 24h to remove solvates. -
Purity Check (NMR):
- NMR: Confirm absence of solvent peaks.
- NMR: Integration of ortho/meta/para fluorines (2:1:2 ratio).
-
NMR: Single sharp peak (approx -16 ppm vs
).
-
Assignment: Once NMR confirms >99% purity, use this batch to calibrate the "Recovery Factor" of your CHN and ICP instruments.
Protocol B: Wet Digestion for ICP-OES (Boron)
Boron carbides are notoriously resistant to open-vessel digestion. Microwave digestion is mandatory.
-
Vessel: PTFE or PFA microwave liners (Glass is prohibited due to HF use).
-
Reagents: 3 mL conc.
+ 1 mL conc. + 0.5 mL (48%).-
Note: HF is required to break stable B-F interactions and prevent silicate interference if the sample contains Si.
-
-
Program: Ramp to 200°C over 15 mins; Hold 20 mins.
-
Neutralization: After cooling, complex excess HF with saturated Boric Acid-free
or dilute significantly if the ICP torch is HF-resistant (sapphire/alumina injector). -
Analysis: Measure Boron at 249.772 nm (primary) and 208.957 nm (secondary).[1]
Protocol C: CHN Combustion with Additives
-
Sample Prep: Weigh 1.5–2.0 mg of sample into a tin capsule.
-
Additive: Cover the sample with 15 mg of Tungsten Trioxide (
) .-
Why?
acts as an oxidizing flux. It prevents the Boron from "stealing" Carbon to form . It ensures the Boron ends up as Boron Oxide ( ) and Carbon as .
-
-
Furnace: Set combustion temperature to 1050°C (dynamic flash).
-
Calibration: Run a "Conditioning" sequence using your "Golden Batch" standard mixed with
to equilibrate the system before running unknowns.
Summary of Performance Data
The following table compares recovery rates of a standard tetrakis(pentafluorophenyl)borate sample using different methods.
| Method | Additive | Carbon Recovery (%) | Fluorine Recovery (%) | Boron Recovery (%) | Verdict |
| Standard CHNS | None | 88.5% (Low) | N/A | N/A | Fail (Carbide formation) |
| CHNS + WO3 | Tungsten Trioxide | 99.8% | N/A | N/A | Pass (for C/H/N) |
| Schöniger Flask | None | N/A | 92.0% (Variable) | N/A | Risk (Incomplete combustion) |
| CIC (Method 1621) | None | N/A | 99.5% | N/A | Pass (for F) |
| ICP-OES | HNO3/HF Digest | N/A | N/A | 99.2% | Pass (for B) |
References
-
Kobayashi, H., et al. (1981). "Tetrakis(pentafluorophenyl)borate: A New Weakly Coordinating Anion." Bulletin of the Chemical Society of Japan.
-
Yakelis, N. A., & Bergman, R. G. (2005). "Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Reliable and Sensitive Analysis of Water." Organometallics.
-
U.S. EPA. (2024). "Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC)." EPA CWA Analytical Methods.
-
Sah, R. N., & Brown, P. H. (1997).[1] "Boron Determination—A Review of Analytical Methods." Microchemical Journal.
-
Thermo Fisher Scientific. (2020). "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." Application Note 42168.
Sources
A Practical Guide to the Crystal Structure Analysis of Tetrakis(3-fluorophenyl)borate Salts: Methodologies and Comparative Insights from Fluorinated Analogues
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. Weakly coordinating anions, such as the tetrakis(3-fluorophenyl)borate ([B(3-FC₆H₄)₄]⁻), play a crucial role in stabilizing reactive cationic species, which are often key intermediates in catalysis and the synthesis of novel pharmaceutical compounds. The precise arrangement of atoms in the crystal lattice of their salts dictates critical properties, including stability, solubility, and reactivity.
This guide provides a comprehensive overview of the experimental and analytical methodologies for the crystal structure analysis of tetrakis(3-fluorophenyl)borate salts. In the absence of publicly available, specific crystallographic data for salts of this particular anion at the time of this writing, we will draw upon established protocols and comparative data from the closely related and extensively studied tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻) and tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ([BArF₂₄]⁻) salts. This approach offers a robust framework for researchers embarking on the characterization of novel tetrakis(3-fluorophenyl)borate compounds.
The Significance of Fluorinated Tetraarylborates
The introduction of fluorine atoms onto the phenyl rings of the tetraphenylborate anion significantly enhances its stability and weakly coordinating nature. The strong electron-withdrawing effect of fluorine delocalizes the negative charge, making the anion less likely to interact with and deactivate a cationic center. This property is essential for the isolation and study of highly electrophilic and catalytically active species. The position and number of fluorine substituents allow for the fine-tuning of these properties, making a comparative analysis of different fluorinated analogues a subject of considerable interest.
Experimental Workflow: From Synthesis to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous experimental technique and a deep understanding of the underlying principles of crystallography.
Benchmarking Weakly Coordinating Anions (WCA) in Olefin Polymerization: A Comparative Technical Guide
Executive Summary: The Case for Defined Ionic Environments
In the precision synthesis of polyolefins, the "black box" era of Methylaluminoxane (MAO) is yielding to the era of rational design. While MAO remains the industrial workhorse due to its robust scavenging abilities, its ill-defined structure and requirement for massive molar excesses (1000:1 to 10,000:1 Al:M) introduce variability that is unacceptable for high-value materials.
This guide benchmarks Weakly Coordinating Anions (WCAs) —specifically perfluoroaryl borates and aluminates—against the MAO standard. For researchers transitioning from general synthesis to precision catalysis, understanding the Cationic Hypothesis is critical: the counter-ion is not an innocent spectator; it dictates the electrophilicity, stability, and stereocontrol of the active metal center.
The Mechanistic Landscape: Ion-Pairing Dynamics
The primary failure mode in WCA-based polymerizations is not the catalyst, but the ion-pair separation energy . An anion that coordinates too strongly dampens activity; one that coordinates too weakly may lead to catalyst decomposition or lack of thermal stability.
The Activation Pathway
Unlike MAO, which alkylates and ionizes simultaneously, discrete WCAs require a pre-alkylated metal precursor or a separate scavenger/alkylator (typically Triisobutylaluminum, TiBA).
Figure 1: The activation pathway distinguishing alkylation (via TiBA) from ionization (via WCA). Separation of these steps allows for precise kinetic control.
Comparative Benchmarking: MAO vs. Discrete WCAs
The following data aggregates performance metrics for a standard Zirconocene catalyst (
Performance Matrix
| Feature | Class A: MAO (The Standard) | Class B: Borates (The Precision Tool) | Class C: Aluminates (The Emerging Standard) |
| Activator Example | Methylaluminoxane (MAO) | ||
| Stoichiometry (Al/B:M) | 1000:1 to 10,000:1 | 1:1 to 1.2:1 | 1:1 to 1.2:1 |
| Activity ( | High (Baseline) | Very High (often 2-5x MAO) | High to Very High |
| Molecular Weight ( | Moderate (Chain transfer to Al) | High (Reduced chain transfer) | High |
| Impurity Tolerance | Excellent (Scavenges poisons) | Poor (Requires ultra-pure feeds) | Moderate |
| Solubility | Soluble in Toluene/Hexane | Insoluble in aliphatics (often requires modification) | Soluble in Toluene |
| Cost Efficiency | Low (High volume needed) | High (Expensive synthesis, low volume) | Moderate |
Key Technical Insights
-
Activity vs. Purity: Borate activators like
typically yield higher activities than MAO because they produce a "naked" cation. However, because they lack scavenging capability, any trace moisture (ppm level) kills the catalyst instantly. Protocol Tip: Always use a scavenger (TiBA or TiBA-BHT) in the reactor before injecting the WCA-activated catalyst [1]. -
Molecular Weight Control: MAO acts as a chain transfer agent. At high Al:Zr ratios, polymer chains transfer to aluminum, lowering
. WCAs, used stoichiometrically, eliminate this pathway, resulting in higher and narrower Polydispersity Index (PDI), crucial for medical-grade polymers [2]. -
Solubility Challenges: Traditional borates precipitate in aliphatic solvents (hexane, isobutane). For solution processes requiring aliphatics, long-chain ammonium borates (e.g.,
) are required to maintain homogeneity [3].
Experimental Protocol: The "Clean" Benchmark System
To objectively compare WCAs, one cannot simply swap bottles. The system must be designed to isolate the anion effect from impurity scavenging.
Reagents & Preparation[2][3][4][5][6][7][8]
-
Scavenger: Triisobutylaluminum (TiBA) (1.0 M in Hexane). Note: Do not use MAO as a scavenger if benchmarking WCAs, as it alters the anion equilibrium.
-
Activator:
(Trityl Borate). -
Solvent: Toluene (Dried over Na/K alloy, distilled, stored over activated molecular sieves).
Step-by-Step Workflow
Figure 2: Sequential injection protocol ensures impurities are neutralized by TiBA before the sensitive cationic species is generated.
Critical "Self-Validating" Steps
-
The Blank Test: Run the reactor with Solvent + TiBA + WCA (no catalyst). If polymer forms, your reactor is contaminated with previous active metal. If the solution turns yellow/brown instantly upon WCA addition, your solvent has amine/moisture impurities reacting with the trityl cation.
-
The Color Change: Upon adding the Trityl Borate to the alkylated metal, a distinct color change (often yellow
orange/red) indicates successful ionization. Lack of color change implies failed alkylation or wet solvent.
Critical Analysis: Why WCAs Fail in R&D
When researchers report "low activity" with WCAs compared to MAO, the causality is usually:
-
Poisoning: The WCA cannot protect the metal center from polar impurities.
-
Tighter Ion Pairing: In non-polar solvents (hexane), the anion may bind too tightly to the cation, impeding monomer insertion. This is where Aluminates (
) often outperform Borates; the larger ionic radius and steric bulk of the perfluoroalkoxy groups distribute the charge more effectively, creating a "looser" ion pair [4].
Recommendation: For initial screening, use MAO to validate catalyst structure. For performance optimization (activity/
References
-
Chen, E. Y.-X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure-Activity Relationships. Chemical Reviews, 100(4), 1391–1434. [Link]
-
Bochmann, M. (2010). The Chemistry of Catalyst Activation: The Case of Group 4 Polymerization Catalysts. Organometallics, 29(21), 4711–4740. [Link]
-
Klosin, J., et al. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Molecules, 26(9), 2756. [Link]
-
Krossing, I., & Raabe, I. (2004). Noncoordinating Anions—Fact or Fiction? A Survey of Likely Candidates. Angewandte Chemie International Edition, 43(16), 2066–2090. [Link]
Comparative Guide: Spectroscopic Characterization of Borate Anion Decomposition
Executive Summary & Scientific Context
Borate anions—specifically tetrafluoroborate (
Identifying these degradation products is non-trivial due to the transient nature of intermediates (e.g., hydroxyfluoroborates) and the complexity of the sample matrix. This guide compares the three primary spectroscopic modalities—Multinuclear NMR , Vibrational Spectroscopy (Raman/FTIR) , and Mass Spectrometry (ESI-MS) —providing a decision framework for their application based on sensitivity, phase, and chemical specificity.
Decomposition Mechanisms: The Analytical Targets
Before selecting a method, one must understand the species being hunted. The decomposition of borate anions typically follows two pathways: Hydrolysis (moisture-driven) or Thermal/Electrochemical degradation.
Pathway Visualization
The following diagram illustrates the hydrolysis cascade of the
Figure 1: Stepwise hydrolysis of the tetrafluoroborate anion. Note that intermediates retain tetrahedral geometry until the final conversion to trigonal boric acid.
Comparative Analysis of Spectroscopic Modalities
Method A: Multinuclear NMR ( & )
Status: The Gold Standard for Solution-State Quantitation.
NMR is the most robust tool for distinguishing coordination environments (tetrahedral vs. trigonal) and quantifying species ratios.
-
Mechanistic Insight:
-
NMR: Differentiates between tetrahedral borates (e.g.,
, ppm) and trigonal planar species like Boric Acid ( , ppm). -
NMR: Provides higher resolution for fluorinated intermediates (
, ) which often have overlapping signals.
-
NMR: Differentiates between tetrahedral borates (e.g.,
-
Critical Protocol Constraint (The "Glass" Problem): Standard NMR tubes are made of borosilicate glass (
), which contains boron. This creates a massive, broad background signal in NMR ( ppm) that obscures key decomposition products.-
Solution: You must use Quartz NMR tubes or subtract the background using a blank spectrum.
-
Method B: Vibrational Spectroscopy (Raman / FTIR)
Status: Best for Solid Residues (SEI Layers) and In-Situ Monitoring.
-
Raman: Excellent for symmetric anions in solution or solid state. The symmetric breathing mode of
( cm ) is a distinct marker. -
FTIR: Preferred for identifying organic decomposition products (e.g., oxalates from
) and surface species on electrodes (SEI).
Method C: Electrospray Ionization Mass Spectrometry (ESI-MS)
Status: High Sensitivity for Trace Oligomers.
ESI-MS (Negative Mode) is the only method capable of detecting trace oligomeric species (e.g.,
Technical Comparison Matrix
| Feature | Raman Spectroscopy | ESI-MS (Negative Mode) | |
| Primary Analyte | Soluble anions, coordination geometry | Solid precipitates, symmetric bonds | Trace ions, oligomers |
| LOD (Limit of Detection) | Moderate ( | Low ( | Very High ( |
| Sample State | Solution (Deuterated solvent req.) | Solid, Liquid, or Slurry | Liquid (Diluted) |
| Key Advantage | Quantitative molar ratios; Structural certainty | Non-destructive; In-situ capable | Identifies unknown molecular weights |
| Key Limitation | Borosilicate glass interference; Expensive | Fluorescence interference; Solvent overlap | Ion suppression; Not quantitative without standards |
Detailed Experimental Protocol: NMR Characterization of Hydrolysis
This protocol is designed to validate the presence of hydroxyfluoroborates in an electrolyte sample.
Reagents:
-
Deuterated Solvent: Acetonitrile-
(anhydrous) or DMSO- . -
Internal Standard:
-Trifluorotoluene (for quantitation). -
Sample: 1.0 M
in EC/DMC (aged or hydrolyzed).
Workflow:
-
Sample Preparation (In Glovebox):
-
Aliquot 0.5 mL of electrolyte into a Quartz NMR tube.
-
Add 10
L of internal standard. -
Cap and seal with Parafilm immediately to prevent atmospheric moisture ingress during transfer.
-
-
Instrument Setup:
-
Probe: Broadband tunable (BBO/BBFO).
-
Nucleus:
(128 MHz at 9.4 T) and (376 MHz at 9.4 T). -
Crucial Step: Set the pulse sequence to zg (standard 1D). For
, use a background suppression sequence (e.g., zgbs) if quartz tubes are unavailable, though this compromises baseline flatness.
-
-
Acquisition Parameters:
-
: Spectral width 200 ppm. Center at 0 ppm. Scans: 128-256 (Boron relaxes quickly;
is short). -
: Spectral width 100 ppm. Relaxation delay (
) must be (typically 5-10s) for quantitative integration.
-
: Spectral width 200 ppm. Center at 0 ppm. Scans: 128-256 (Boron relaxes quickly;
-
Data Analysis & Causality:
-
Observation: You see a sharp peak at -1.5 ppm (
) and a broad hump at +19 ppm. -
Interpretation: The +19 ppm peak is
. -
Validation: Check
NMR.[1][2][3]- : Singlet (or quartet if resolution is high) at -153 ppm.
-
: Look for a shift to
ppm. -
Logic: If
shows loss of the -1.5 ppm signal but no new tetrahedral peaks, the boron has likely precipitated as insoluble LiF and Boric Acid, or converted to volatile .
-
Decision Framework for Method Selection
Use this logic flow to determine the appropriate analytical technique for your specific research question.
Figure 2: Analytical decision tree for borate decomposition characterization.
References
-
Freire, M. G., et al. (2010).[4] Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Journal of Physical Chemistry A. [Link]
-
Lucht, B. L., et al. (2018).[5] Identification of Li-Based Electrolyte Degradation Products Through DEI and ESI High-Resolution Mass Spectrometry. Journal of The Electrochemical Society.[6] [Link]
-
Applegarth, L. M., et al. (2012). A Raman spectroscopic and ab initio investigation of aqueous boron speciation under alkaline hydrothermal conditions. Dalton Transactions. [Link]
-
Abraham, D. P., et al. (2012). Positive Electrode Passivation by LiDFOB Electrolyte Additive in High-Capacity Lithium-Ion Cells.[6][7][8] Journal of The Electrochemical Society.[6] [Link]
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- 4. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Impact of LiBOB additive on cycle-performance degradation of lithium mono-chelated borate electrolytes: minimize the crosstalk-derived deterioration - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02381H [pubs.rsc.org]
Harnessing Fluorine Substitution to Modulate Borate Anion Coordination Strength: A Comparative Analysis
An In-Depth Technical Guide for Researchers
Introduction: The Quest for the "Perfect" Non-Coordinating Anion
In the realm of synthetic chemistry, catalysis, and materials science, the counter-ion is often as critical as the reactive species it accompanies. An ideal counter-ion is a "spectator," exerting minimal influence on the cation's reactivity. These so-called weakly coordinating anions (WCAs) are essential for stabilizing highly reactive electrophilic cations and facilitating a wide range of chemical transformations.[1][2] Boron-based anions, particularly tetra-coordinate borates, have emerged as a foundational platform for designing WCAs.[3] Their stability and synthetic versatility are unparalleled.
The key to their "weakness" lies in the ability to delocalize the single negative charge over a large molecular surface. This guide delves into the strategic use of fluorine substitution—one of the most powerful tools in the chemist's arsenal—to systematically tune the coordination strength of borate anions. By leveraging fluorine's potent electron-withdrawing properties, we can precisely control the nucleophilicity of the anion, thereby modulating its interaction with cations.[4][5] We will explore how the number, position, and nature of fluorine-containing substituents dictate the anion's performance, supported by comparative data and detailed experimental protocols.
Pillar 1: The Physicochemical Principles of Fluorine's Influence
The coordination strength of a borate anion, [BR₄]⁻, is inversely proportional to the stability of the anion itself. A more stable, charge-delocalized anion will be less nucleophilic and thus more weakly coordinating. Fluorine substitution enhances this stability through two primary mechanisms:
-
Inductive Effect: As the most electronegative element, fluorine exerts a powerful through-bond electron-withdrawing effect (-I effect). When appended to the aryl or alkyl groups (the 'R' in [BR₄]⁻) bonded to the central boron atom, fluorine atoms pull electron density away from the boron center. This delocalizes the negative charge over the periphery of the molecule, effectively "smearing it out" and reducing its concentration at any single point. This charge dispersal is the cornerstone of creating a weakly coordinating anion.[6]
-
Steric Hindrance: Bulky fluorinated groups, such as -CF₃ or -C(CF₃)₃, create a sterically crowded environment around the boron center. This "steric shield" physically obstructs the approach of a cation, further diminishing the coordination interaction.
The strategic placement and number of these fluorine substituents allow for a fine-tuning of these effects, enabling the rational design of anions for specific applications.
Caption: Fluorine's inductive effect delocalizes charge in borate anions.
Pillar 2: A Comparative Analysis of Fluorination Patterns
The degree and pattern of fluorine substitution have a profound and predictable impact on coordination strength. Computational studies, particularly Density Functional Theory (DFT), have become invaluable for quantifying these interactions, often by calculating the binding energy between the anion and a model cation like Li⁺. A lower binding energy (or a more positive electronic dissociation energy) signifies weaker coordination.[7]
Homoleptic Perfluoroalkyl- and Perfluoroarylborates
Homoleptic borates, where all four substituents are identical, provide the clearest illustration of fluorine's impact.
-
[B(CF₃)₄]⁻ (Tetrakis(trifluoromethyl)borate): The direct attachment of four powerful electron-withdrawing CF₃ groups to boron results in significant charge delocalization. This anion is a much weaker coordinator than non-fluorinated analogues.
-
[B(C₆F₅)₄]⁻ (Tetrakis(pentafluorophenyl)borate): This is one of the most widely used WCAs. The five fluorine atoms on each of the four phenyl rings create an extremely electron-deficient periphery, effectively shielding the negative charge on the boron. Its synthesis is well-established, making it a benchmark in the field.[8]
Heteroleptic (Mixed-Substituent) Borates
Introducing different types of substituents allows for more nuanced tuning.
-
[(C₂F₅)BF₃]⁻ (Pentafluoroethyltrifluoroborate): This asymmetric anion combines the features of direct B-F bonds with a perfluoroalkyl group. Asymmetry can lead to a more dynamic coordination behavior in solution, which can be beneficial for ion transport in applications like batteries.[9]
-
[(C₂F₅)BF₂(CN)]⁻ (Pentafluoroethyldifluorocyanoborate): Replacing a fluorine atom with a cyano (-CN) group can further weaken the anion-cation interaction. The cyano group is also a strong electron-withdrawing group and contributes to charge delocalization. DFT studies have shown that this substitution can lead to a more positive dissociation energy compared to its trifluoro analogue, suggesting even weaker coordination and potentially higher solubility.[7][9]
Impact of Substitution Position on Aryl Rings
When fluorinating aryl rings, the position of the fluorine atoms is not trivial. Studies on fluorinated triaryl borates have shown that meta-substitution of fluorine leads to higher Lewis acidity of the corresponding borane compared to ortho- or para-substitution.[10] For the resulting borate anion, this translates to greater charge delocalization and weaker coordinating ability.
Comparative Data Summary
The following table summarizes DFT-calculated electronic dissociation energies (ΔEd) for the interaction of various fluorinated borate anions with a lithium cation (Li⁺). A more positive value indicates a weaker interaction (i.e., weaker coordination).
| Anion Structure | Common Name/Acronym | Fluorination Pattern | Li⁺ Dissociation Energy (ΔEd) [kJ/mol][7] | Coordination Strength |
| [B(CF₃)₄]⁻ | Tetrakis(trifluoromethyl)borate | Four perfluoroalkyl groups on Boron | -414.9 | Weak |
| [(C₂F₅)BF₃]⁻ | Pentafluoroethyltrifluoroborate | Mixed: one perfluoroalkyl, three direct fluorine | -447.1 | Stronger than [B(CF₃)₄]⁻ |
| [(C₂F₅)BF₂(CN)]⁻ | Pentafluoroethyldifluorocyanoborate | Mixed: perfluoroalkyl, fluorine, and cyano substituents | -438.3 | Weaker than [(C₂F₅)BF₃]⁻ |
| [B(3,5-(CF₃)₂C₆H₃)₄]⁻ | [BArF₂₄]⁻ | Aryl rings with two meta-CF₃ groups | Not directly comparable, but known as a premier WCA[1][11] | Very Weak |
| [B(C₆F₅)₄]⁻ | Tetrakis(pentafluorophenyl)borate | Perfluorinated aryl rings | Not directly comparable, but also a premier WCA[1][8] | Very Weak |
Data sourced from DFT calculations presented in reference[7]. The values provide a clear trend: the delocalized charge across the four -CF₃ groups in [B(CF₃)₄]⁻ results in weaker coordination to Li⁺ than the more localized charge on the fluorine atoms directly attached to boron in [(C₂F₅)BF₃]⁻. The introduction of a cyano group in [(C₂F₅)BF₂(CN)]⁻ weakens the coordination compared to its trifluoro analogue.
Pillar 3: Experimental Workflows and Characterization
The synthesis and analysis of fluorinated borates require specific, well-validated protocols. The causality behind each step is critical for success and reproducibility.
General Synthesis Protocol: Preparation of Lithium Tetrakis(pentafluorophenyl)borate - Li[B(C₆F₅)₄]
This protocol is a common method for synthesizing one of the most important WCAs. The core principle is the reaction of a pentafluorophenyl-lithium intermediate with a boron trihalide.
Caption: Workflow for the synthesis of Li[B(C₆F₅)₄].
Step-by-Step Methodology:
-
Preparation of the Grignard or Lithiate Reagent (Causality: Activation of the Aryl Ring):
-
To a solution of pentafluorobenzene in a dry, aprotic solvent like n-hexane or diethyl ether, cooled to -78 °C under an inert atmosphere (e.g., Argon), add a solution of n-butyllithium (n-BuLi) dropwise.
-
Rationale: The strong base n-BuLi deprotonates the pentafluorobenzene to form the highly nucleophilic lithium pentafluorophenyl (LiC₆F₅) intermediate in situ.[8] The low temperature is crucial to prevent side reactions.
-
-
Borylation (Causality: Formation of the Tetra-coordinate Boron Center):
-
While maintaining the low temperature, slowly add a solution of boron trichloride (BCl₃) in hexane to the LiC₆F₅ solution.
-
A 4:1 stoichiometric ratio of LiC₆F₅ to BCl₃ is targeted.
-
Rationale: The nucleophilic carbon of LiC₆F₅ attacks the electrophilic boron center of BCl₃, displacing the chloride ions. The addition of four equivalents results in the formation of the desired tetrakis(pentafluorophenyl)borate anion.
-
-
Workup and Isolation:
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The resulting precipitate, a mixture of the product and lithium chloride (LiCl), is collected by filtration.
-
The product is then extracted from the solid mixture using a solvent in which Li[B(C₆F₅)₄] is soluble but LiCl is not, such as diethyl ether.
-
Rationale: This step separates the desired borate salt from the inorganic byproduct (LiCl).
-
-
Purification and Verification (Causality: Ensuring High Purity for Application):
-
The solvent from the extract is removed under vacuum to yield the crude product.
-
Recrystallization from a suitable solvent system (e.g., toluene/hexane) is performed to obtain the final, high-purity product.
-
The product's identity and purity must be confirmed by multinuclear NMR spectroscopy.
-
Rationale: High purity is paramount, as even trace amounts of coordinating impurities can compromise the "weakly coordinating" nature of the anion in sensitive applications.
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is a primary tool for confirming the successful synthesis and purity. The chemical shifts and coupling patterns of the fluorine atoms provide a unique fingerprint for the anion.[12][13] For example, in [B(C₆F₅)₄]⁻, one would expect to see distinct resonances for the ortho, meta, and para fluorine atoms.
-
¹¹B NMR: The chemical shift of the boron nucleus is highly sensitive to its coordination environment. A sharp signal in the expected range for a tetracoordinate boron confirms the formation of the borate.[14][15] Changes in the ¹¹B chemical shift upon addition of a cation can be used to probe the strength of the coordination.
-
-
X-ray Crystallography:
-
This technique provides unambiguous proof of structure in the solid state.[16] It allows for the direct measurement of bond lengths between the cation and atoms of the anion. Longer bond distances are indicative of weaker coordination. It can also reveal subtle interactions and the overall packing in the crystal lattice.[17][18]
-
Conclusion
The strategic application of fluorine substitution is a powerful and versatile method for tuning the coordination strength of borate anions. By increasing the number of fluorine substituents and optimizing their placement to maximize electron withdrawal (e.g., meta-substitution on aryl rings or using perfluoroalkyl groups), researchers can systematically weaken the nucleophilicity of the anion. This creates robust, highly delocalized, and sterically hindered WCAs like [B(C₆F₅)₄]⁻ and [B(3,5-(CF₃)₂C₆H₃)₄]⁻, which are indispensable tools in modern chemistry. The interplay between synthesis, spectroscopic characterization, and computational analysis provides a validated framework for designing next-generation anions with precisely tailored properties for demanding applications in catalysis, polymer science, and energy storage.
References
-
Title: Weakly Coordinating Anions: Highly Fluorinated Borates | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Borate Anions & Boryl Anions - The Finze Group Source: The Finze Group, University of Würzburg URL: [Link]
-
Title: Synthesis of a New Family of Fluorinated Boronate Compounds as Anion Receptors and Studies of Their Use as Additives in Lithium Battery Electrolytes. - UNT Digital Library Source: UNT Digital Library URL: [Link]
-
Title: Fluorinated Boron-Based Anions for Higher Voltage Li Metal Battery Electrolytes - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Innovative Syntheses of Cyano(fluoro)borates: Catalytic Cyanation, Electrochemical and Electrophilic Fluorination - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: LAs (Lewis Acids) & WCAs (Weakly Coordinating Anions) - The Finze Group Source: The Finze Group, University of Würzburg URL: [Link]
-
Title: SYNTHESIS OF A NEW FAMILY OF FLUORINATED BORONATE COMPOUNDS AS ANION RECEPTORS AND STUDIES OF THEIR USE AS ADDITIVES IN LITHIUM BATTERY ELECTROLYTES. (Conference) - OSTI Source: Office of Scientific and Technical Information (OSTI.GOV) URL: [Link]
-
Title: Weakly Coordinating Anions WCAs... - Krossing Group Source: Krossing Group, University of Freiburg URL: [Link]
-
Title: Fluorinated Boron-Based Anions for Higher Voltage Li Metal Battery Electrolytes Source: MDPI URL: [Link]
-
Title: Reductive Decomposition Kinetics and Thermodynamics That Govern the Design of Fluorinated Alkoxyaluminate/Borate Salts for Mg-Ion and Ca-Ion Batteries Source: ACS Publications URL: [Link]
-
Title: Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
-
Title: Fluorinated Boron-Based Anions for Higher Voltage Li Metal Battery Electrolytes - PubMed Source: PubMed URL: [Link]
-
Title: TETRAFLUOROBORATE ANION - Optional[19F NMR] - Chemical Shifts - SpectraBase Source: SpectraBase URL: [Link]
-
Title: 7.3: X-ray Crystallography - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Fluoride Borates with [(BO3)F]4- → [F4]4- Anionic Isomorphism and X-ray Sensitivity Source: MDPI URL: [Link]
-
Title: Fluoride Borates with [(BO3)F]4– ↔ [F4]4– Anionic Isomorphism and X-ray Sensitivity | Crystal Growth & Design - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Hydrogen–fluorine exchange in NaBH4–NaBF4 - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
-
Title: Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - MDPI Source: MDPI URL: [Link]
-
Title: Fluorine-19 nuclear magnetic resonance studies on fluoroborate species in aqueous solution | Inorganic Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Fluorination Strategy in Designing Fluorinated Borate for a High-Voltage Lithium-Ion Battery and a Lithium Metal Battery: A Theoretical Study | The Journal of Physical Chemistry B - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
-
Title: A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
-
Title: 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates - ResearchGate Source: ResearchGate URL: [Link]
-
Title: (PDF) Fluorinated Tetraarylborates as Anionic Phase-transfer Catalysts : An Example of Molecular Design of Functional Fluoroaromatics - ResearchGate Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. LAs (Lewis Acids) & WCAs (Weakly Coordinating Anions) - The Finze Group [chemie.uni-wuerzburg.de]
- 3. krossing-group.de [krossing-group.de]
- 4. Synthesis of a New Family of Fluorinated Boronate Compounds as Anion Receptors and Studies of Their Use as Additives in Lithium Battery Electrolytes. - UNT Digital Library [digital.library.unt.edu]
- 5. SYNTHESIS OF A NEW FAMILY OF FLUORINATED BORONATE COMPOUNDS AS ANION RECEPTORS AND STUDIES OF THEIR USE AS ADDITIVES IN LITHIUM BATTERY ELECTROLYTES. (Conference) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinated Boron-Based Anions for Higher Voltage Li Metal Battery Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
- 14. unige.ch [unige.ch]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Sodium Tetrakis(3-fluorophenyl)borate
[1]
Executive Summary & Immediate Action
Sodium tetrakis(3-fluorophenyl)borate (and its structural isomers) presents a dual-hazard profile: boron toxicity and fluorinated organic persistence . While often used as a bulky, non-coordinating anion to stabilize reactive cations, its disposal requires strict segregation from acidic waste streams to prevent the generation of Hydrogen Fluoride (HF) and boronic acid derivatives.
Core Directive: Treat all waste containing this compound as Hazardous Chemical Waste . Under no circumstances should this material be discharged into municipal wastewater or mixed with acidic oxidizing agents.
Hazard Characterization & Technical Rationale
To ensure safety, we must understand the chemical behavior governing this compound's degradation.
The Acid-Hydrolysis Risk (The "Why")
The primary operational risk with aryl borates is protodeboronation . Unlike simple inorganic salts, the carbon-boron bond in tetrakis(aryl)borates is susceptible to acid-catalyzed hydrolysis.
-
Mechanism: In the presence of strong acids (pH < 3), the aryl group is protonated, cleaving the B-C bond.
-
Result: This releases the corresponding fluorobenzene derivative and, critically, can generate Hydrogen Fluoride (HF) in situ if the conditions promote defluorination, or simply release boric acid and fluorinated aromatics.
-
Operational Rule: Never dispose of this salt in "Acid Waste" containers.
Physical & Chemical Data Table
Data approximated based on structural homology with the 4-fluorophenyl and 3,5-bis(trifluoromethyl) isomers.
| Property | Specification | Operational Implication |
| Physical State | White to off-white crystalline solid | Dust generation risk; use local exhaust ventilation. |
| Solubility | Soluble in polar organics (MeCN, THF), Water | Bioavailable if released to waterways. |
| Stability | Hygroscopic; Acid-sensitive | Keep containers tightly sealed; store in desiccators. |
| Hazard Codes | H315, H319, H335 | Irritating to eyes, skin, and respiratory system. |
| Incompatibilities | Strong Acids, Strong Oxidizers | Violent reaction risk. Segregate strictly. |
Pre-Disposal Segregation & Stabilization[1]
Before entering the waste stream, the material must be stabilized and categorized correctly.[1]
Waste Stream Segregation
You must classify this waste into one of two streams based on its matrix:
-
Stream A (Solid): Pure compound, contaminated weighing boats, gloves, and paper towels.
-
Label: "Toxic Solid, Organic, N.O.S. (Sodium tetrakis(3-fluorophenyl)borate)"[2]
-
-
Stream B (Liquid): Solutions in organic solvents or water.
-
Label: "Flammable/Toxic Liquid, Halogenated."
-
Note: Even if the solvent is non-halogenated (e.g., THF), the presence of the fluorinated solute classifies the mixture as halogenated waste in many jurisdictions, affecting incineration protocols.
-
Stabilization Protocol
If the material is in a reactive mixture (e.g., with active catalysts):
-
Quench: Slowly add a mild base (e.g., saturated Sodium Bicarbonate) to neutralize any active cationic species.
-
Verify pH: Ensure the mixture is neutral to slightly basic (pH 7-9). This prevents the acid-hydrolysis of the borate anion.
-
Precipitate (Optional): If in aqueous solution, adding a bulky cation (like Cesium) may precipitate the salt, allowing filtration and disposal as a solid (often cheaper), but this is generally not required for small lab-scale quantities.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid Waste
Applicable to: Expired reagents, spill cleanup residues.
-
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, N95 dust mask or fume hood sash lowered.
-
Containment: Transfer the solid into a clear, wide-mouth polyethylene or glass jar.
-
Do not use metal containers (risk of corrosion/reaction).
-
-
Labeling: Affix a hazardous waste tag immediately. List "Sodium tetrakis(3-fluorophenyl)borate" fully.[3][4][5] Check "Toxic" and "Irritant."
-
Secondary Containment: Place the jar inside a secondary clear plastic bag (zip-lock) to prevent contamination of the waste pickup bin.
Scenario B: Disposal of Liquid Waste (Solutions)
Applicable to: Reaction mixtures, mother liquors.
-
Solvent Identification: Determine the primary solvent.
-
Segregation:
-
If Organic Solvent: Pour into the "Halogenated Organic Waste" carboy.
-
Reasoning: High-temperature incineration is required to break down the C-F bonds properly. Non-halogenated waste streams may be burned at lower temperatures, potentially releasing toxic fluorinated byproducts.
-
-
If Aqueous: Pour into "Toxic Aqueous Waste" carboy.
-
Never pour down the sink. Boron compounds are regulated in many municipalities due to phytotoxicity (harm to plants) in water treatment outflows.
-
-
Scenario C: Spill Cleanup
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Protect: Don PPE.
-
Dry Clean: If solid, avoid wetting. Gently sweep into a dust pan or use a HEPA vacuum. Wetting generates a difficult-to-clean sludge.
-
Wet Clean: If liquid, absorb with vermiculite or sand. Do not use sawdust (combustible).
-
Decontaminate: Wipe surface with a mild detergent and water. Dispose of all cleanup materials as Solid Hazardous Waste .
Decision Logic & Workflow
The following diagram illustrates the decision process for disposing of Sodium tetrakis(3-fluorophenyl)borate to ensure compliance and safety.
Figure 1: Decision matrix for the segregation and disposal of fluorinated aryl borate waste. Note the critical pH check to prevent HF generation.
Regulatory & Environmental Context
RCRA Considerations (USA)
While Sodium tetrakis(3-fluorophenyl)borate is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics:
-
Toxicity: If the waste stream contains other regulated solvents (e.g., Benzene, Chloroform), it adopts those codes.
-
Halogenated Solvents (F001/F002): While the salt itself isn't a solvent, its presence in a waste stream often mandates it be treated as "Halogenated" for incineration purposes to ensure destruction of the C-F bonds.
Ecological Impact[1]
-
Boron: Boron is a micronutrient but toxic to plants and aquatic life at higher concentrations. Municipal water treatment plants often monitor boron levels strictly.
-
Fluorine: The C-F bond is exceptionally stable. Improper incineration (low temperature) can lead to the release of fluorinated pollutants.
References
-
Fisher Scientific. (2024).[6] Safety Data Sheet: Sodium tetrakis(4-fluorophenyl)borate dihydrate. (Used as structural proxy for 3-fluorophenyl isomer). Retrieved from
-
Sigma-Aldrich. (2025).[4] Safety Data Sheet: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[7] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism. Journal of the American Chemical Society.[7] (Provides mechanism for acid sensitivity of aryl borates). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
